Methyl 2-amino-5-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBLPBLKSXCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380485 | |
| Record name | methyl 2-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3816-62-4 | |
| Record name | methyl 2-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-nitrobenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-amino-5-nitrobenzoate
Introduction: Unveiling a Key Pharmaceutical Intermediate
Methyl 2-amino-5-nitrobenzoate (CAS No: 3816-62-4) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1] Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on a benzene ring, coupled with a reactive methyl ester, makes it a versatile building block for a variety of complex organic molecules.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of bioactive compounds, including anti-inflammatory and antimicrobial agents.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.
Core Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₄ | [3] |
| Molecular Weight | 196.16 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown crystalline solid | [1] |
| Melting Point | 167-169 °C | |
| Boiling Point | 377.9 °C (Predicted) | |
| CAS Number | 3816-62-4 | [3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents. Quantitative data in common laboratory solvents is not readily available. | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive, publicly available dataset with full assignments is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4][5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Mechanistic Insights
The synthesis of this compound is a prime example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The most common synthetic route involves the nitration of methyl anthranilate (methyl 2-aminobenzoate).
The Chemistry of Synthesis: Regioselectivity in Action
The nitration of methyl anthranilate with a mixture of concentrated nitric acid and sulfuric acid is a classic electrophilic aromatic substitution reaction.[7][8][9][10][11] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[8]
The regioselectivity of this reaction, which dictates the position of the incoming nitro group, is controlled by the directing effects of the substituents already present on the benzene ring: the amino (-NH₂) group and the methyl ester (-COOCH₃) group.[12] The amino group is a powerful activating and ortho-, para-directing group, while the methyl ester is a deactivating and meta-directing group. In this case, the strong activating effect of the amino group dominates, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it. Steric hindrance from the adjacent methyl ester group at the ortho position makes the para position (position 5) the favored site of nitration.
Caption: Key steps in the synthesis of this compound.
Representative Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of this compound, based on established methods for the nitration of aromatic compounds.[13]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add methyl anthranilate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of methyl anthranilate in sulfuric acid. Maintain the reaction temperature between 5-15 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, this compound, will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the nitro group, and the methyl ester. This trifecta of reactivity allows for a diverse range of chemical modifications, making it a valuable scaffold in medicinal chemistry.
A Versatile Synthetic Intermediate
-
Amino Group (-NH₂): The primary amino group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of heterocyclic rings.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, providing another site for further functionalization. This transformation is a key step in the synthesis of many pharmaceutical compounds.
-
Methyl Ester (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives.
Caption: Reactivity of this compound's functional groups.
Application in the Synthesis of Niclosamide Analogs
A prominent example of the utility of this chemical scaffold is in the synthesis of analogs of the anthelmintic drug Niclosamide.[2] Niclosamide itself is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[14] However, by using this compound as a starting material (after hydrolysis to 2-amino-5-nitrobenzoic acid), novel analogs with potentially improved therapeutic properties can be developed.[2]
Recent research has shown that Niclosamide and its analogs have potential applications as anticancer and antiviral agents, including activity against SARS-CoV-2.[14][15] The mechanism of action in cancer is believed to involve the inhibition of key signaling pathways such as STAT3.[14] The ability to readily synthesize a library of Niclosamide analogs from precursors like this compound is crucial for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity.[16]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a synthetically versatile and commercially important chemical intermediate. Its unique combination of functional groups provides a rich platform for the synthesis of a wide range of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its potential in the creation of novel therapeutic agents. The ability to serve as a precursor to compounds like Niclosamide analogs highlights its continued relevance in addressing current and future healthcare challenges.
References
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
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Clark, J. (2016). The nitration of benzene. Chemguide. Retrieved from [Link]
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Capot Chemical. (2015). MSDS of Methyl 2-amino-5-chloro-3-nitrobenzoate. Retrieved from [Link]
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SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chen, H., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. RSC Medicinal Chemistry, 13(8), 959-966. Retrieved from [Link]
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Homework.Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]
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Singh, P., & Kumar, A. (2019). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of the Iranian Chemical Society, 16(11), 2445-2461. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. Retrieved from [Link]
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RSC Publishing. (2011). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]
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PubChem. (n.d.). Niclosamide. Retrieved from [Link]
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National Institutes of Health. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Retrieved from [Link]
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The Cornerstone Intermediate: A Technical Guide to Methyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. Methyl 2-amino-5-nitrobenzoate (CAS No. 3816-62-4), a trifunctional aromatic compound, stands out as a pivotal building block. Its structure, featuring an amine, a nitro group, and a methyl ester on a benzene ring, offers a rich playground for synthetic transformations. This guide, intended for laboratory scientists and drug development professionals, provides an in-depth exploration of the core chemical principles, practical synthesis protocols, and key applications of this essential intermediate. By explaining the causality behind experimental choices and grounding claims in established literature, this document serves as a comprehensive technical resource.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective application. This compound is a pale-yellow to yellow-brown crystalline solid. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 3816-62-4 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Melting Point | 167-169 °C | [2] |
| Boiling Point | 377.9±22.0 °C (Predicted) | [2] |
| Density | 1.386±0.06 g/cm³ (Predicted) | [2] |
| Storage | Room temperature, in a dry, dark place under an inert atmosphere. | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed interpretation of its expected spectra based on established principles and data from analogous compounds.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm). The electron-withdrawing nitro group and the electron-donating amino group will significantly influence their chemical shifts, leading to a complex splitting pattern.
-
Amine Protons (2H): The two protons of the amino group (-NH₂) will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Methyl Protons (3H): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet in the upfield region (typically δ 3.8-4.0 ppm).
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the different carbon environments.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically in the range of δ 165-170 ppm.
-
Aromatic Carbons (6C): The six carbons of the benzene ring will show distinct signals in the δ 110-150 ppm region. The carbons directly attached to the nitro and amino groups will be significantly shifted.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around δ 50-55 ppm.
-
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch (Methyl) |
| 1730 - 1715 | C=O stretch (Ester) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Ester) |
1.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (196.16).
-
Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic esters include the loss of the alkoxy group (-OCH₃, m/z 31), the nitro group (-NO₂, m/z 46), and cleavages associated with the ester functionality.
Section 2: Synthesis and Mechanism
The most common and practical laboratory synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid.
Recommended Synthesis Protocol: Fischer-Speier Esterification
This acid-catalyzed esterification is a robust and widely used method. The use of methanol as both a reactant and a solvent drives the equilibrium towards the product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzoic acid in an excess of anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to afford a pale-yellow crystalline solid.
Reaction Mechanism: Fischer-Speier Esterification
The mechanism of this reaction is a classic example of a nucleophilic acyl substitution.
Caption: Mechanism of Fischer-Speier Esterification.
Section 3: Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile precursor for the synthesis of a wide range of biologically active molecules. The three functional groups can be selectively manipulated to build complex heterocyclic scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs).
Key Synthetic Transformations
The strategic positioning of the functional groups allows for a variety of subsequent reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a diamino derivative. This transformation opens up pathways for the synthesis of benzimidazoles and other fused heterocyclic systems.
-
Amide Bond Formation: The amino group is a potent nucleophile and can readily participate in amide bond formation with carboxylic acids or their derivatives.
-
Ester Hydrolysis or Transesterification: The methyl ester can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols to modulate the properties of the molecule.
Case Study: Synthesis of Niclosamide Analogs
Niclosamide is an anthelmintic drug that has gained significant interest for its potential as an anticancer and antiviral agent. While niclosamide itself is synthesized from different starting materials, analogs with potentially improved therapeutic profiles can be synthesized using 2-amino-5-nitrobenzoic acid (and by extension, its methyl ester) as a key building block. The general strategy involves the formation of an amide bond between the amino group of a 2-amino-5-nitrobenzoate derivative and a substituted salicylic acid.
Caption: General workflow for the synthesis of Niclosamide analog precursors.
This synthetic utility underscores the importance of this compound as a strategic starting material in medicinal chemistry programs aimed at developing novel therapeutics.
Section 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification
Based on GHS classifications, this compound is associated with the following hazards:
-
Acute toxicity, oral (Warning) [1]
-
Causes skin irritation (Warning) [1]
-
Causes serious eye irritation (Warning) [1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke when handling this compound. If ingested, seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2] An inert atmosphere is recommended for long-term storage.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile tool for synthetic chemists, particularly those in the pharmaceutical industry. Its trifunctional nature allows for a multitude of synthetic transformations, making it an ideal starting point for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development. By adhering to safe handling practices and employing robust synthetic protocols, scientists can effectively utilize this cornerstone compound to advance the frontiers of drug discovery and materials science.
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An In-depth Technical Guide to Methyl 2-amino-5-nitrobenzoate: Synthesis, Characterization, and Pharmaceutical Applications
This technical guide provides a comprehensive overview of Methyl 2-amino-5-nitrobenzoate, a key chemical intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its synthesis, structural characterization, and applications in the development of therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound characterized by the presence of an amino group, a nitro group, and a methyl ester functionality on a benzene ring. These functional groups impart a unique reactivity profile, making it a versatile building block in organic synthesis.
The structure of this compound is presented below:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3816-62-4 | |
| Molecular Formula | C₈H₈N₂O₄ | |
| Molecular Weight | 196.16 g/mol | |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 167-169 °C | [2] |
| Boiling Point | 377.9 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water. | [1] |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3 | |
| SMILES | COC(=O)C1=C(C=CC(=C1)[O-])N |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The key steps involve the protection of the amino group, followed by nitration and subsequent esterification.
Mechanistic Considerations: The Role of Substituents in Electrophilic Aromatic Substitution
The synthesis hinges on the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Conversely, the carboxylic acid group (-COOH) is a deactivating group and is meta-directing. To achieve nitration at the 5-position (para to the amino group), the directing effect of the amino group is exploited. However, to prevent oxidation of the amino group by the strong nitrating agents, it is first protected, typically by acetylation. The resulting acetamido group is still an activating, ortho-, para-directing group, guiding the incoming nitro group to the desired position.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid (Precursor)
This protocol is adapted from established methods for the synthesis of 2-amino-5-nitrobenzoic acid.[3]
Step 1: Acetylation of 2-Aminobenzoic Acid
-
In a 250 mL round-bottom flask, suspend 13.7 g (0.1 mol) of 2-aminobenzoic acid in 50 mL of water.
-
Slowly add 11.2 g (0.105 mol) of sodium carbonate to neutralize the carboxylic acid.
-
Cool the resulting solution in an ice bath and add 11.2 g (0.11 mol) of acetic anhydride dropwise with vigorous stirring.
-
After the addition is complete, continue stirring for 30 minutes in the ice bath.
-
Acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3.
-
Collect the precipitated 2-acetamidobenzoic acid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of 2-Acetamidobenzoic Acid
-
In a 500 mL beaker, carefully add 17.9 g (0.1 mol) of the dried 2-acetamidobenzoic acid to 50 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding 7.0 mL (0.11 mol) of concentrated nitric acid to 15 mL of concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto 200 g of crushed ice.
-
Collect the precipitated 2-acetamido-5-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid
-
In a 500 mL round-bottom flask, reflux the dried 2-acetamido-5-nitrobenzoic acid with 100 mL of 10% aqueous sodium hydroxide solution for 1 hour.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 3-4.
-
Collect the precipitated 2-amino-5-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.
Experimental Protocol: Esterification to this compound
This protocol is based on the Fischer-Speier esterification method.[4]
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 18.2 g (0.1 mol) of 2-amino-5-nitrobenzoic acid in 100 mL of anhydrous methanol.
-
Carefully add 2 mL of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.9 | Singlet | -OCH₃ |
| ~6.8 | Doublet | Aromatic H |
| ~7.9 | Doublet of doublets | Aromatic H |
| ~8.6 | Doublet | Aromatic H |
| ~7.0 (broad) | Singlet | -NH₂ |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and spectrometer frequency.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~52 | -OCH₃ |
| ~110 | Aromatic CH |
| ~118 | Aromatic C-NH₂ |
| ~126 | Aromatic CH |
| ~128 | Aromatic CH |
| ~140 | Aromatic C-NO₂ |
| ~152 | Aromatic C-COOCH₃ |
| ~168 | C=O |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and spectrometer frequency.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| ~1720 | C=O stretch (Ester) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Ester) |
Note: These are typical ranges and the exact peak positions may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₃]⁺ |
| 150 | [M - NO₂]⁺ |
| 138 | [M - COOCH₃]⁺ |
Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.[5]
Applications in Drug Development
This compound and its parent acid, 2-amino-5-nitrobenzoic acid, are valuable precursors in the synthesis of various pharmaceutically active compounds. The presence of multiple reactive sites allows for diverse chemical modifications to generate complex molecular architectures.
Synthesis of Niclosamide Analogs
Niclosamide is an anthelmintic drug that has shown promise as an anticancer and antiviral agent.[6] Analogs of niclosamide can be synthesized using 2-amino-5-nitrobenzoic acid as a key starting material, allowing for modifications that may enhance efficacy and reduce toxicity.[7][8] The general synthetic approach involves the amidation of 2-amino-5-nitrobenzoic acid with a substituted salicylic acid derivative.
Caption: General workflow for the synthesis of niclosamide analogs.
Precursor for Benzodiazepine Synthesis
Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The core benzodiazepine structure can be synthesized from precursors derived from 2-aminobenzoic acid derivatives. For instance, 2-amino-5-nitrobenzophenones, which can be prepared from related nitroanilines, are key intermediates in the synthesis of benzodiazepines like nitrazepam.[9] The amino and nitro groups on the aromatic ring of this compound make it a potential starting point for the synthesis of novel benzodiazepine structures. The synthesis of 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones.[10]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined structure, characterized by a unique arrangement of functional groups, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and key applications in drug development, offering a valuable resource for researchers and scientists in the field. The provided protocols and data serve as a foundation for further exploration and innovation in the synthesis of novel bioactive molecules.
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Methyl 2-amino-5-nitrobenzoate spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-nitrobenzoate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 3816-62-4), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Intended for researchers, chemists, and quality control professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this molecule. We delve into the theoretical underpinnings and practical application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, detailed interpretation, and validated protocols to ensure analytical integrity and reproducibility.
Introduction
This compound (C₈H₈N₂O₄, Molar Mass: 196.16 g/mol ) is a solid, light yellow organic compound with a melting point of 167-169 °C.[2][3] Its structure incorporates a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a methyl ester (-COOCH₃) group. The relative positions of these functional groups create a unique electronic environment that dictates its chemical reactivity and is definitively mapped by various spectroscopic techniques. Understanding this spectroscopic signature is paramount for identity confirmation, purity assessment, and predicting its behavior in subsequent synthetic steps.
Molecular Structure and Spectroscopic Overview
The arrangement of electron-donating (amino) and electron-withdrawing (nitro, methyl ester) groups on the aromatic ring creates a distinct pattern of electron density, which is the foundation of its spectroscopic characterization. NMR spectroscopy probes the magnetic environments of the ¹H and ¹³C nuclei, FTIR identifies the vibrational modes of the functional groups, and MS determines the molecular weight and fragmentation pattern.
Figure 1. Structure of this compound with atom numbering for NMR assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles and Experimental Rationale
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (like -NO₂ and -COOCH₃) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -NH₂) shield them, causing an upfield shift. Coupling constants (J) reveal the number of neighboring protons, allowing for structural elucidation.
Predicted ¹H NMR Data
While an experimental spectrum is definitive, a predicted spectrum based on established increments and data from analogous structures offers a strong reference.[4] The data is predicted for a standard solvent like DMSO-d₆, which is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |
| ~8.50 | d | 1H | J ≈ 2.5 Hz | H-6 | Strongly deshielded by the para-nitro group and ortho to the ester. The small coupling is due to the meta relationship with H-4. |
| ~7.95 | dd | 1H | J ≈ 9.0, 2.5 Hz | H-4 | Deshielded by the ortho-nitro group. Coupled to both H-3 (ortho) and H-6 (meta). |
| ~6.85 | d | 1H | J ≈ 9.0 Hz | H-3 | Shielded by the ortho-amino group. Coupled to H-4 (ortho). |
| ~6.5-7.5 | br s | 2H | - | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange. |
| ~3.85 | s | 3H | - | -OCH₃ | Typical chemical shift for methyl ester protons. It is a singlet as there are no adjacent protons. |
Spectral Interpretation
The predicted spectrum shows three distinct signals in the aromatic region. The most downfield proton is H-6, being ortho to the ester and para to the strongly electron-withdrawing nitro group. H-4 appears as a doublet of doublets due to coupling with both H-3 and H-6. H-3 is the most upfield aromatic proton due to the strong shielding effect of the ortho-amino group. The broad singlet for the -NH₂ protons and the sharp singlet for the -OCH₃ group confirm the presence of these functionalities.
Standard Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Referencing: Use the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like Tetramethylsilane (TMS) for chemical shift referencing.[6]
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles and Experimental Rationale
¹³C NMR spectroscopy maps the carbon framework of a molecule. As with ¹H NMR, the chemical shifts are highly dependent on the electronic environment. Carbons attached to electronegative atoms (O, N) or electron-withdrawing groups are deshielded and appear downfield. Quaternary carbons (those with no attached protons) typically show weaker signals.
Predicted ¹³C NMR Data
The following chemical shifts are predicted based on data from structurally related compounds like 2-amino-5-nitrobenzoic acid.[7]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~166 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~154 | C-2 | Attached to the electron-donating amino group, causing a significant downfield shift (ipso-carbon). |
| ~140 | C-5 | Attached to the electron-withdrawing nitro group, causing a downfield shift. |
| ~128 | C-6 | Deshielded by the para-nitro group. |
| ~125 | C-4 | Deshielded by the ortho-nitro group. |
| ~118 | C-1 | Quaternary carbon attached to the ester group. |
| ~115 | C-3 | Shielded by the ortho-amino group. |
| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
Spectral Interpretation
The predicted spectrum shows eight distinct carbon signals. The ester carbonyl carbon (C=O) is the most downfield signal. The aromatic carbons C-2 and C-5, directly attached to the nitrogen atoms of the amino and nitro groups respectively, are also significantly downfield. The remaining aromatic carbons appear in the expected region, with their specific shifts dictated by the combined electronic effects of the three substituents. The upfield signal around 52 ppm is characteristic of the methyl ester carbon.
Standard Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.
-
Referencing: Use the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm) as the internal reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
Theoretical Principles and Experimental Rationale
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies, making FTIR an excellent tool for identifying the types of bonds present.
Expected FTIR Data
The expected absorption bands are inferred from the known ranges for its functional groups and data from the parent acid, 2-amino-5-nitrobenzoic acid.[6][8]
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3490 - 3350 | -NH₂ (Amine) | Asymmetric & Symmetric N-H Stretch |
| 3100 - 3000 | Aromatic C-H | C-H Stretch |
| 2960 - 2850 | -CH₃ (Methyl) | C-H Stretch |
| ~1710 | -COOCH₃ (Ester) | C=O Stretch |
| ~1620 | Aromatic C=C / N-H Bend | C=C Stretch & N-H Scissoring |
| 1580 - 1500 | -NO₂ (Nitro) | Asymmetric N-O Stretch |
| 1350 - 1300 | -NO₂ (Nitro) | Symmetric N-O Stretch |
| ~1250 | Ester / Aromatic Amine | Asymmetric C-O-C Stretch / C-N Stretch |
Spectral Interpretation
The FTIR spectrum is expected to be dominated by several key features. Two distinct peaks in the 3490-3350 cm⁻¹ region are characteristic of the primary amine N-H stretches. A very strong, sharp absorption around 1710 cm⁻¹ is the unmistakable signature of the ester carbonyl (C=O) group.[9] Two strong bands, one near 1520 cm⁻¹ and another near 1330 cm⁻¹, are definitive evidence for the nitro (-NO₂) group's asymmetric and symmetric stretches, respectively.[9] The presence of aromatic C-H and C=C stretching bands further confirms the core structure.
Figure 2. General workflow for the comprehensive spectroscopic characterization of a chemical compound.
Standard Protocol for FTIR Data Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[6]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the mid-infrared range (4000 to 400 cm⁻¹), co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Theoretical Principles and Experimental Rationale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The highest m/z peak corresponding to the intact ionized molecule is the molecular ion ([M]⁺), which confirms the molecular weight. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure.
Expected Mass Spectrum Data
The molecular weight of this compound is 196.16 g/mol . Therefore, the molecular ion peak is expected at m/z = 196.
| m/z | Proposed Fragment | Identity |
| 196 | [M]⁺ | Molecular Ion |
| 165 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 150 | [M - NO₂]⁺ | Loss of the nitro group radical |
| 137 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 120 | [C₇H₆NO]⁺ | Subsequent loss of CO from the [M - NO₂]⁺ fragment |
| 104 | [C₇H₄O]⁺ | Loss of NH₂ from the [M - NO₂]⁺ fragment |
Fragmentation Analysis
The molecular ion at m/z 196 confirms the molecular formula. Key fragmentation pathways include the alpha-cleavage of the ester, leading to the loss of the methoxy radical (-OCH₃) to give a stable acylium ion at m/z 165. Another prominent pathway is the loss of the nitro group (-NO₂) radical, resulting in a fragment at m/z 150. The loss of the entire carbomethoxy group (-COOCH₃) would yield a fragment at m/z 137. These predictable losses provide powerful evidence for the presence and connectivity of the functional groups.
Figure 3. Predicted primary fragmentation pathways for this compound in EI-MS.
Standard Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.
-
Separation: The compound is vaporized and travels through a capillary column (e.g., a DB-5ms), separating it from any impurities based on boiling point and polarity.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the Mass Spectrometer, where it is ionized (typically by Electron Impact at 70 eV) and the resulting ions are separated by the mass analyzer (e.g., a quadrupole) to generate the mass spectrum.[6]
Integrated Spectroscopic Analysis: Confirming the Structure
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.
-
MS confirms the molecular weight of 196.
-
FTIR confirms the presence of the key functional groups: -NH₂, -NO₂, and ester C=O.
-
¹³C NMR confirms the carbon count (8 carbons) and the presence of a carbonyl and six aromatic carbons.
-
¹H NMR provides the final, definitive proof of the substitution pattern. The distinct chemical shifts and coupling patterns of the three aromatic protons are only consistent with a 2-amino, 5-nitro substitution on the methyl benzoate core.
Together, these techniques provide a self-validating system, offering unambiguous confirmation of the identity and structure of this compound.
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Brainly.com. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-nitrobenzoate
This document serves as a comprehensive technical guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-5-nitrobenzoate (CAS: 3816-62-4).[1] It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation, quality control, and reaction monitoring. This guide provides a detailed analysis of the molecule's spectral features, grounded in the principles of chemical structure and magnetic resonance, and outlines a robust protocol for data acquisition and interpretation.
Introduction: The Compound and the Technique
This compound is a substituted aromatic compound of significant interest as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates three distinct functional groups on a benzene ring: an electron-donating amino (-NH₂) group, an electron-withdrawing nitro (-NO₂) group, and an electron-withdrawing methyl ester (-COOCH₃) group. The interplay of these substituents creates a unique electronic environment that is precisely mapped by ¹H NMR spectroscopy.
¹H NMR is an unparalleled technique for providing detailed information about the molecular structure of organic compounds.[2] By measuring the resonance frequencies (chemical shifts), signal splitting (spin-spin coupling), and signal intensity (integration) of hydrogen nuclei, we can deduce the connectivity and chemical environment of protons within a molecule.[3] This guide will deconstruct the ¹H NMR spectrum of this compound, explaining the causality behind the observed spectral patterns.
Structural Analysis and Spectral Prediction
A rigorous analysis of the ¹H NMR spectrum begins with a foundational understanding of the molecule's structure and the electronic effects exerted by its functional groups.
Molecular Structure and Proton Environments
The structure of this compound contains five distinct sets of protons, as illustrated below.
Caption: Molecular structure and proton labeling.
-
Aromatic Protons: H₃, H₄, and H₆ are chemically non-equivalent due to the unsymmetrical substitution pattern.
-
Amine Protons (-NH₂): Two equivalent protons.
-
Methyl Ester Protons (-OCH₃): Three equivalent protons.
Influence of Substituents on Chemical Shifts
The chemical shift (δ) of each aromatic proton is determined by the combined shielding and deshielding effects of the three substituents.
-
Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing protons at these positions to be shielded (shift upfield to a lower ppm value).[4]
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) through both induction and resonance. It decreases electron density, particularly at the ortho and para positions, causing significant deshielding (shift downfield to a higher ppm value).
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group, primarily through induction, which deshields the ortho proton.
Based on these principles, we can predict the relative chemical shifts of the aromatic protons:
-
H₆: This proton is ortho to the strongly shielding -NH₂ group and meta to the deshielding -NO₂ group. The powerful shielding effect of the amino group is expected to dominate, making H₆ the most upfield of the aromatic signals.
-
H₃: This proton is ortho to the deshielding -COOCH₃ group and meta to the shielding -NH₂ group. It will be shifted downfield relative to H₆.
-
H₄: This proton is ortho to the strongly deshielding -NO₂ group and meta to the -COOCH₃ group. The potent deshielding effect of the nitro group will make H₄ the most downfield aromatic proton.
Therefore, the expected order of chemical shifts is δ(H₄) > δ(H₃) > δ(H₆) .
Predicted Multiplicity and Coupling Constants
Spin-spin coupling provides information about neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the protons.[5]
-
Ortho coupling (³J): Occurs between protons on adjacent carbons, typically 7–10 Hz.[4]
-
Meta coupling (⁴J): Occurs between protons separated by three bonds, typically 2–3 Hz.[4][5]
-
Para coupling (⁵J): Occurs between protons separated by four bonds and is often too small to be resolved (0–1 Hz).
Based on these rules, we predict the following splitting patterns:
-
H₄: Coupled to H₃ (ortho, ³J ≈ 8 Hz) and H₆ (para, ⁵J ≈ 0 Hz). This signal should appear as a doublet (d) .
-
H₃: Coupled to H₄ (ortho, ³J ≈ 8 Hz) and H₆ (meta, ⁴J ≈ 2.5 Hz). This signal will be a doublet of doublets (dd) .
-
H₆: Coupled to H₃ (meta, ⁴J ≈ 2.5 Hz) and H₄ (para, ⁵J ≈ 0 Hz). This signal should appear as a doublet (d) .
-
-OCH₃: These three protons have no adjacent proton neighbors and will appear as a sharp singlet (s) .
-
-NH₂: These protons typically appear as a broad singlet (br s) . The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid. Its chemical shift is highly dependent on solvent, concentration, and temperature.[6]
Summary of Predicted Spectral Data
The predicted ¹H NMR data are summarized in the table below.
| Signal Assignment | Predicted δ (ppm) Range | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H₄ | 8.5 - 8.8 | Doublet (d) | ³J(H₄,H₃) ≈ 8.0 - 9.0 | 1H |
| H₃ | 7.9 - 8.2 | Doublet of Doublets (dd) | ³J(H₃,H₄) ≈ 8.0 - 9.0; ⁴J(H₃,H₆) ≈ 2.5 | 1H |
| H₆ | 6.8 - 7.0 | Doublet (d) | ⁴J(H₆,H₃) ≈ 2.5 | 1H |
| -NH₂ | 5.5 - 6.5 (Solvent Dependent) | Broad Singlet (br s) | N/A | 2H |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | 3H |
Experimental Protocol: Acquiring a High-Quality Spectrum
Reproducible and high-quality data depend on a meticulous and standardized experimental approach. The following protocol is a self-validating system designed to ensure accuracy.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice as it dissolves a wide range of organic compounds and has a simple, single solvent peak.[7][8] However, for compounds with prominent N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it reduces the rate of proton exchange and often results in sharper N-H signals. The choice of solvent can influence chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS), which can sometimes be used to resolve overlapping signals.[9][10]
-
Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for modern NMR spectrometers (≥400 MHz) to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference compound (δ = 0.00 ppm) for ¹H NMR. It is chemically inert, volatile, and gives a single sharp signal that does not typically overlap with analyte signals.
Step-by-Step Methodology
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the solid in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Preparation:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The instrument software will find the deuterium resonance frequency of the solvent. This lock signal is used to continuously adjust the magnetic field, compensating for any drift and ensuring spectral stability.[11]
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This is a critical step; a well-shimmed field produces sharp, symmetrical peaks, which is essential for resolving the small meta-coupling constants.[11]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard ¹H spectrum on a 400 MHz spectrometer, typical values are:
-
Pulse Angle: 30° (A shorter pulse angle allows for a shorter relaxation delay).
-
Acquisition Time (at): ~3-4 seconds (Ensures adequate digital resolution).
-
Relaxation Delay (d1): 2 seconds (A delay of ~1.5 times the longest T₁ is a good compromise between signal intensity and experiment time for routine spectra).[11]
-
Number of Scans (ns): 8 to 16 scans. This is usually sufficient to achieve a good signal-to-noise ratio for the given sample concentration.
-
-
Initiate the acquisition to collect the Free Induction Decay (FID) signal.[12]
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing: Carefully adjust the zero-order and first-order phase correction to ensure all peaks are in the pure absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal. Set the integral of one well-resolved peak (e.g., the methyl singlet) to its known proton count (3H) and use this to determine the relative integrals of the other signals.
-
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent effects govern the appearance of an aromatic system. The spectrum is characterized by three distinct and well-resolved aromatic signals: a downfield doublet (H₄), a downfield doublet of doublets (H₃), and an upfield doublet (H₆). These signals, along with the sharp singlet for the methyl ester protons and a broad singlet for the amine protons, provide an unambiguous fingerprint of the molecule. By following the detailed protocol and applying the interpretive principles outlined in this guide, researchers can confidently use ¹H NMR to verify the structure and purity of this important chemical intermediate.
References
- University of Calgary. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms.
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ACD/Labs. (2023). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
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Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]
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Emory University. (2013). NMR Experiment Procedure. Retrieved from [Link]
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Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
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Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]
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A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 2-amino-5-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Methyl 2-amino-5-nitrobenzoate
This compound is a crucial chemical intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic materials.[1][2] Its molecular architecture, featuring a strategically substituted benzene ring, provides a versatile scaffold for further chemical modification. The precise arrangement of the amino (-NH2), nitro (-NO2), and methyl ester (-COOCH3) groups dictates its reactivity and suitability for these applications.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a definitive, non-destructive analytical technique for the structural elucidation of such molecules.[3] It provides an unambiguous fingerprint of the carbon skeleton, confirming the substitution pattern and offering critical insights into the electronic environment of each carbon atom. This guide presents a comprehensive framework for the acquisition, interpretation, and in-depth analysis of the 13C NMR spectrum of this compound, grounded in fundamental principles and field-proven methodologies.
Foundational Principles: Substituent Effects on Aromatic 13C Chemical Shifts
The chemical shift (δ) of each carbon atom in this compound is governed by the powerful electronic effects exerted by the three substituents on the aromatic ring. A predictive understanding of these effects is paramount for accurate spectral assignment.
-
Electron-Donating Groups (EDG): The amino (-NH2) group is a strong EDG. Through resonance, it increases electron density at the ortho and para positions. This heightened electron density creates a stronger shielding effect, shifting the corresponding carbon signals upfield (to a lower ppm value).[4]
-
Electron-Withdrawing Groups (EWG): The nitro (-NO2) and methyl ester (-COOCH3) groups are both EWGs. They pull electron density away from the aromatic ring, particularly from the ortho and para positions. This deshielding effect causes the associated carbon signals to shift downfield (to a higher ppm value).[4][5]
The final chemical shift of each aromatic carbon is a net result of the interplay between these competing shielding and deshielding forces. Carbons directly attached to electronegative atoms (like the ester carbonyl or the carbon bonded to the nitro group) will experience the most significant downfield shifts.[3][6]
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
This protocol outlines a self-validating workflow for obtaining a high-quality, interpretable 13C NMR spectrum. The causality behind each parameter selection is explained to ensure technical robustness.
3.1. Sample Preparation
-
Analyte Mass: Accurately weigh 20-50 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.[7]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). DMSO-d6 is an excellent choice for its ability to dissolve a wide range of organic compounds. CDCl3 is also suitable, and its residual solvent peak at ~77 ppm provides a convenient internal reference.[8][9]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing. A clear, particulate-free solution is critical for achieving sharp, well-resolved NMR signals.
-
Transfer: Transfer the solution into a standard 5 mm NMR tube.
3.2. Spectrometer Setup and Acquisition The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument.[10][11]
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zgpg30 | A standard single-pulse experiment with proton decoupling to produce a spectrum with singlets for each carbon. |
| Spectral Width (SW) | ~220-250 ppm | This range comfortably covers all expected carbon signals from alkyl to carbonyl carbons.[10] |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time.[8] |
| Acquisition Time (AQ) | 1-2 seconds | Balances signal acquisition with experimental time; sufficient for good resolution of most organic molecules. |
| Relaxation Delay (D1) | 2 seconds | Allows for adequate relaxation of carbon nuclei between pulses, crucial for signal intensity, especially for quaternary carbons. |
| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance 13C nucleus. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Analysis and Data Interpretation
The analysis begins with a systematic prediction of the chemical shifts for the eight unique carbon atoms in the molecule, followed by assignment to the experimental spectrum.
Molecular Structure and Carbon Numbering
For clarity, the carbon atoms of this compound are numbered as follows:
Caption: Structure of this compound with IUPAC numbering for 13C NMR assignment.
Predicted Chemical Shifts and Assignments
The presence of both strong donating and withdrawing groups leads to a wide dispersion of the aromatic signals.[12][13] The following table provides the predicted chemical shift ranges and a logical assignment for each carbon atom.
| Carbon No. | Type | Electronic Environment & Rationale | Predicted δ (ppm) |
| C7 | Carbonyl (C=O) | Ester carbonyl carbon. Highly deshielded due to the double bond to one oxygen and a single bond to another. Typically the most downfield signal. | 165 - 170 |
| C2 | Aromatic (C-NH2) | Quaternary. Strongly shielded by the resonance-donating -NH2 group. | ~153 |
| C5 | Aromatic (C-NO2) | Quaternary. Strongly deshielded by the electron-withdrawing -NO2 group. | ~140 |
| C4 | Aromatic (C-H) | Deshielded, being ortho to the -NO2 group and meta to the -NH2 group. The EWG effect dominates. | ~128 |
| C6 | Aromatic (C-H) | Deshielded, being ortho to the -COOCH3 group and meta to the -NO2 group. | ~125 |
| C3 | Aromatic (C-H) | Shielded, being ortho to the -NH2 group and meta to the -COOCH3 group. The EDG effect dominates. | ~118 |
| C1 | Aromatic (C-COOCH3) | Quaternary. Deshielded by the ester group but shielded by being ortho to the -NH2 group. The net effect places it upfield of other quaternary carbons attached to EWGs. | ~115 |
| C8 | Methyl (-OCH3) | Standard sp3 hybridized carbon attached to an oxygen atom. | 50 - 55 |
Note: Predicted values are based on additive models and published data for similar substituted benzenes.[14] Actual experimental values may vary slightly based on solvent and concentration.
Advanced Verification: DEPT Spectroscopy
To definitively confirm the assignments of protonated carbons (CH vs. CH3), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.
-
DEPT-135: CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. In this molecule, C3, C4, C6, and C8 would be positive.
-
DEPT-90: Only CH signals will appear. C3, C4, and C6 would be visible.
By comparing the standard broadband-decoupled spectrum with the DEPT-135 and DEPT-90 spectra, the identity of each carbon signal can be unambiguously confirmed.[15]
Workflow and Conclusion
The logical flow for a complete analysis is summarized in the following diagram.
Caption: Standard workflow for the 13C NMR analysis of an organic compound.
References
-
Kamienska-Trela, K., & Witanowski, M. (1988). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Magnetic Resonance in Chemistry, 26(4), 359-363. Available at: [Link]
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Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964-9972. Available at: [Link]
-
Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 321-326. Available at: [Link]
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Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]
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Chem LibreTexts. (2021). Summary of C13-NMR Interpretation. Available at: [Link] (Note: Direct link to the specific page was not provided in search, linking to the main domain).
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Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 51(20), 3785-3789. Available at: [Link]
-
MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]
-
Takahashi, K., & Asakura, T. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of Molecular Modeling, 24(11), 320. Available at: [Link]
-
University of Missouri-St. Louis. (2023). Standard Operating Procedure for NMR Experiments. Available at: [Link]
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University of Mississippi, eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Available at: [Link]
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Chem LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]
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JoVE. (2026). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
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University of California, Santa Cruz. (n.d.). 13-C NMR Protocol for beginners AV-400. Available at: [Link]
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EPFL. (n.d.). 13C NMR. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
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Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products. Available at: [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Available at: [Link]
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University of California, San Diego. (n.d.). Running 13C spectra. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum of Methyl benzoate. Available at: [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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PubChem. (n.d.). 5-Amino-2-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Available at: [Link]
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FTIR spectral analysis of Methyl 2-amino-5-nitrobenzoate
An In-depth Technical Guide to the FTIR Spectral Analysis of Methyl 2-amino-5-nitrobenzoate
Abstract
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectral analysis of this compound, a significant intermediate in pharmaceutical and dye synthesis.[1][2] Intended for researchers, chemists, and drug development professionals, this document delves into the theoretical principles of the vibrational modes associated with the molecule's distinct functional groups. It presents a validated, step-by-step experimental protocol for acquiring a high-fidelity spectrum and offers a detailed interpretation of the resulting spectral data. The causality behind experimental choices and spectral assignments is emphasized throughout, ensuring a deep understanding of the methodology and its application in structural elucidation and quality control.
Introduction: The Role of Vibrational Spectroscopy in Chemical Synthesis
This compound (C₈H₈N₂O₄, CAS No: 3816-62-4) is a polysubstituted aromatic compound whose structural complexity makes it a valuable precursor in organic synthesis.[3][4][5] The precise arrangement of its amino, nitro, and methyl ester functional groups on the benzene ring dictates its reactivity and suitability for downstream applications. Therefore, unequivocal structural confirmation is a critical checkpoint in its synthesis and use.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[6][7][8] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[9] When exposed to infrared radiation, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."[7] This guide will dissect the FTIR fingerprint of this compound, providing the foundational knowledge to identify the compound, verify its purity, and distinguish it from structural isomers.
Molecular Structure and Theoretical Vibrational Modes
To interpret the FTIR spectrum of this compound, one must first understand its molecular architecture and the vibrational modes associated with each component.
Caption: Molecular Structure of this compound.
The molecule's FTIR spectrum is a composite of the vibrations from its primary functional groups: the primary amine, the nitro group, the methyl ester, and the substituted aromatic ring.
-
Amino Group (-NH₂): A primary amine is characterized by two N-H stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency), typically found between 3500-3300 cm⁻¹. A moderate to strong N-H bending (scissoring) vibration also appears around 1650-1580 cm⁻¹.[1]
-
Nitro Group (-NO₂): This group is one of the most readily identifiable in FTIR spectroscopy due to its two very strong and distinct stretching vibrations arising from the large dipole moment of the N-O bonds.[10] For aromatic nitro compounds, the asymmetric stretch occurs in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears at 1360-1290 cm⁻¹.[11][12]
-
Methyl Ester (-COOCH₃): The ester functionality provides several key bands. The most prominent is the intense carbonyl (C=O) stretching band, typically located around 1750-1730 cm⁻¹.[13] Additionally, two different C-O stretching vibrations are observed: an asymmetric C-O-C stretch (usually stronger) between 1300-1150 cm⁻¹ and a symmetric stretch between 1100-1000 cm⁻¹.[14][15]
-
Aromatic Ring: The benzene ring contributes multiple characteristic bands. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹.[16][17][18] In-ring C=C stretching vibrations produce a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.[16][18] Finally, strong C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region are highly diagnostic of the ring's substitution pattern.[16]
Experimental Protocol: High-Fidelity Spectrum Acquisition
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and a validated data acquisition procedure. For a solid crystalline sample like this compound, the Potassium Bromide (KBr) pellet method is a gold-standard technique that minimizes scattering and produces sharp, well-defined peaks.[19][20]
Step-by-Step Methodology: KBr Pellet Preparation and Analysis
-
Materials Preparation:
-
Ensure the sample (1-2 mg) is dry and finely powdered. Use a clean agate mortar and pestle for grinding.
-
Use spectroscopy-grade KBr (100-200 mg), which is transparent in the mid-IR range.[19][20] Dry the KBr in an oven (e.g., at 100 °C) and store it in a desiccator to prevent moisture absorption, which would introduce broad O-H bands into the spectrum.[21]
-
-
Sample-KBr Mixture Homogenization:
-
Pellet Formation:
-
Transfer the powder into a pellet die.
-
Place the die into a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes.[2] The pressure causes the KBr to flow and encapsulate the sample, forming a translucent or transparent pellet.
-
-
FTIR Spectrometer Setup:
-
Turn on the spectrometer and allow the source and detector to stabilize.
-
Perform a background scan with an empty sample compartment. This measures the spectrum of the ambient atmosphere (H₂O, CO₂) and the instrument optics, which will be automatically subtracted from the sample spectrum.[9]
-
Set the acquisition parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (a standard for qualitative analysis)
-
Number of Scans: 16-32 scans (to improve signal-to-noise ratio)
-
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. The resulting data will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Spectral Data Interpretation and Analysis
The analysis of the FTIR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The following table provides a detailed assignment of the characteristic peaks expected for this compound.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Expected Intensity |
| 3490 - 3450 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium |
| 3380 - 3350 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |
| 3120 - 3080 | Aromatic C-H Stretch | Aromatic Ring | Weak - Medium |
| 2980 - 2950 | Methyl C-H Stretch | Methyl Ester (-OCH₃) | Weak |
| 1720 - 1700 | C=O Carbonyl Stretch | Methyl Ester (-COOCH₃) | Strong, Sharp |
| 1640 - 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium - Strong |
| 1600 - 1580 | C=C In-Ring Stretch | Aromatic Ring | Medium |
| 1540 - 1510 | Asymmetric N-O Stretch | Nitro Group (-NO₂) | Very Strong |
| 1490 - 1470 | C=C In-Ring Stretch | Aromatic Ring | Medium |
| 1355 - 1340 | Symmetric N-O Stretch | Nitro Group (-NO₂) | Very Strong |
| 1260 - 1240 | Asymmetric C-O-C Stretch | Methyl Ester (-COOCH₃) | Strong |
| 860 - 830 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Analysis Narrative:
-
High-Frequency Region (4000-2500 cm⁻¹): The spectrum is expected to show two distinct, medium-intensity peaks for the primary amine's N-H stretches. Just to their right, weaker bands corresponding to the aromatic and methyl C-H stretches will appear. The absence of a very broad band centered around 3300-2500 cm⁻¹ confirms the absence of carboxylic acid impurities (e.g., from the parent compound, 2-amino-5-nitrobenzoic acid).[1]
-
Double-Bond Region (1800-1550 cm⁻¹): This region is dominated by an extremely intense and sharp peak for the ester's carbonyl (C=O) stretch. This is a highly reliable indicator of the ester group.[13] Nearby, at a slightly lower wavenumber, the N-H bending vibration of the amine group and the C=C aromatic ring stretches will be visible as medium-intensity peaks.
-
Fingerprint Region (1550-1000 cm⁻¹): This complex region contains the most diagnostic peaks for the nitro substituent. Two very strong absorptions for the asymmetric and symmetric N-O stretches are the defining features of this compound.[10][11] The presence of both peaks provides conclusive evidence for the nitro group. Also prominent in this region is the strong C-O stretching band from the ester linkage.
-
Low-Frequency Region (<1000 cm⁻¹): A strong band in this region is attributable to the C-H out-of-plane bending of the adjacent hydrogens on the aromatic ring, which is characteristic of the 1,2,4-trisubstitution pattern.
Conclusion
FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation of this compound. By systematically assigning the observed absorption bands to the vibrational modes of the amine, nitro, methyl ester, and aromatic functionalities, a definitive structural fingerprint is established. The protocol and spectral assignments detailed in this guide serve as a self-validating system for researchers and professionals, ensuring the identity and quality of this vital chemical intermediate in the rigorous environments of pharmaceutical and materials science research.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 6, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona, Jamaica. Retrieved January 6, 2026, from [Link]
-
FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved January 6, 2026, from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]
-
FTIR Analysis. (n.d.). RTI Laboratories. Retrieved January 6, 2026, from [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved January 6, 2026, from [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]
-
FTIR of the methyl esters and hydroxylated unsaturated methyl esters. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Methyl 2-amino-5-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-nitrobenzoate is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of complex organic molecules. With a molecular weight of 196.16 g/mol , this compound is instrumental in the development of pharmaceuticals, particularly in the synthesis of quinazolinone derivatives and other bioactive compounds[1]. This guide provides an in-depth examination of its core physicochemical properties, a validated synthesis protocol, comprehensive analytical characterization, and critical safety protocols. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical applicability for professionals in the field.
PART 1: Core Physicochemical & Structural Data
Accurate characterization begins with a solid foundation in the compound's fundamental properties. This compound is a light yellow to yellow crystalline solid, a physical trait that serves as a preliminary identification point in a laboratory setting[1]. Its stability and utility in synthesis are dictated by the specific arrangement of its functional groups—an amine, a nitro group, and a methyl ester—on the benzene ring.
The precise molecular weight, calculated from its molecular formula C₈H₈N₂O₄, is a cornerstone for all stoichiometric calculations in synthesis and analysis.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 196.16 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2][3][4] |
| CAS Number | 3816-62-4 | [1][2][4] |
| Appearance | Light yellow to yellow crystalline powder/solid | [1][6] |
| Melting Point | 167-169 °C | [1][6] |
| Boiling Point (Predicted) | 377.9 °C at 760 mmHg | [6] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Amino-5-nitrobenzoic acid methyl ester, 5-Nitroanthranilic acid methyl ester | [2] |
PART 2: Synthesis and Analytical Validation
The reliability of any research or development program hinges on the purity and confirmed identity of its starting materials. This section provides a common, field-proven protocol for the synthesis of this compound and the subsequent analytical workflow to validate its structure and purity. This integrated approach forms a self-validating system, ensuring trustworthiness in experimental outcomes.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol details the synthesis from its carboxylic acid precursor, 2-amino-5-nitrobenzoic acid. The underlying principle is an acid-catalyzed esterification (Fischer esterification), where methanol serves as both the solvent and the reactant.
Causality Behind Experimental Choices:
-
Sulfuric Acid (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Methanol (CH₃OH): Serves as the methylating agent and the solvent. Using it in excess drives the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.
-
Reflux: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the synthesis to be completed in a practical timeframe.
-
Neutralization (Sodium Bicarbonate): The reaction is quenched with a weak base to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the precipitation of the neutral ester product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and neutralize by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Analytical Validation
Confirming the identity and purity of the synthesized product is a critical, non-negotiable step. The following workflow provides a logical sequence for characterization.
Caption: Workflow for the synthesis, purification, and analytical validation of this compound.
PART 3: Applications in Drug Development & Research
This compound is not an end product but a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for sequential and regioselective modifications.
-
Synthesis of Heterocycles: The primary application is in the preparation of quinazolinone derivatives[1]. The ortho-amino ester functionality is primed for cyclization reactions with various reagents to form the fused heterocyclic core common to many pharmacologically active molecules.
-
Scaffold for Bioactive Molecules: The nitro group can be readily reduced to a second amino group, creating a diamine derivative. This opens up a different set of synthetic possibilities, allowing the molecule to be elaborated into more complex structures, including ligands for various biological targets.
-
Chemical Probe Development: In research settings, its derivatives are used to create probes for studying enzyme activity or receptor binding, where the nitro group can act as a useful spectroscopic handle or be modified for linking to reporter tags.
PART 4: Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk. It is classified as harmful and can cause skin, eye, and respiratory irritation[1][3].
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area[3].
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water[3].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].
-
-
Storage: The compound should be stored in a cool, dark place under an inert atmosphere to maintain its stability[1][6].
References
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A Comprehensive Technical Guide to Methyl 2-amino-5-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth analysis of Methyl 2-amino-5-nitrobenzoate, a key chemical intermediate with significant applications in pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core physical and chemical properties, synthesis pathways, and its role as a versatile building block in the creation of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 3816-62-4) is a light yellow to yellow crystalline powder that serves as a pivotal intermediate in organic synthesis.[1] Its molecular structure, featuring an amino group, a nitro group, and a methyl ester on a benzene ring, provides a unique combination of reactive sites. This trifunctional nature makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds and quinazolinone derivatives, which are known to possess diverse biological activities.[1][2] The strategic positioning of these functional groups allows for selective chemical transformations, offering a gateway to a broad spectrum of pharmacologically relevant scaffolds.[3]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₄ | [1][4] |
| Molecular Weight | 196.16 g/mol | [1][4] |
| Appearance | Light yellow to yellow crystalline solid/powder | [1][2][5] |
| Melting Point | 167-169 °C | [1][2][5] |
| Boiling Point | 377.9 °C (Predicted) | [2][5] |
| Density | 1.386 g/cm³ (Predicted) | [2][5] |
| CAS Number | 3816-62-4 | [4] |
| InChI Key | VOQBLPBLKSXCDB-UHFFFAOYSA-N | [4] |
Storage and Stability: To maintain its integrity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1][5] Recommended storage is at room temperature or refrigerated at 4°C, protected from light.[5]
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The synthesis of this compound is a critical process for its availability in research and industrial settings. A common synthetic route involves the esterification of 2-amino-5-nitrobenzoic acid.
Illustrative Synthesis Pathway
The following diagram outlines a representative synthesis of this compound from its corresponding carboxylic acid.
Caption: Synthesis of this compound via esterification.
Chemical Reactivity
The reactivity of this compound is dictated by its three primary functional groups:
-
Amino Group (-NH₂): This group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing a handle for introducing diverse substituents.
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring.[3] Crucially, it can be readily reduced to an amino group, opening up further synthetic possibilities and is a key transformation in the synthesis of many pharmaceutical compounds.[3]
-
Methyl Ester (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.
This multifunctionality allows for a stepwise and controlled modification of the molecule, making it an ideal scaffold for building molecular complexity in drug discovery programs.[3]
Applications in Drug Development
This compound is a valuable building block in the synthesis of various classes of therapeutic agents.[2] Its primary application lies in its role as a precursor to compounds with potential anti-inflammatory and antimicrobial activities.[2]
The transformation of the nitro and amino groups is particularly significant. For instance, the reduction of the nitro group to an amine, followed by reactions involving the existing amino group, is a common strategy for constructing heterocyclic systems that form the core of many bioactive molecules.[3]
Analytical Characterization: A Protocol for Purity Assessment
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Solution Preparation: Prepare a sample solution by dissolving the this compound sample in the same solvent to a similar concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound.
-
Gradient Program: A suitable gradient to ensure separation of the main peak from any impurities.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity is calculated based on the area of the main peak relative to the total peak area.
Rationale: This reverse-phase HPLC method effectively separates the nonpolar analyte from potential polar impurities. The use of a gradient elution ensures that compounds with a range of polarities are eluted and detected.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]
GHS Hazard Statements: H302, H315, H319, H335[4]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]
-
Avoid contact with skin and eyes.[6]
-
In case of contact, wash the affected area thoroughly with water.[6]
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an essential building block for the synthesis of a wide range of biologically active molecules. This guide provides a foundational understanding of this compound, empowering researchers and drug development professionals to leverage its full potential in their synthetic endeavors.
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solubility of Methyl 2-amino-5-nitrobenzoate
An In-Depth Technical Guide to the Solubility Profile of Methyl 2-amino-5-nitrobenzoate for Pharmaceutical Applications
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For this compound, a key building block in the synthesis of various pharmaceutical agents, understanding its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and informing formulation design.[1] This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the . It consolidates its known physicochemical properties, offers insights into its expected solubility behavior based on molecular structure, and presents a detailed, field-proven experimental protocol for its precise determination using the gold-standard shake-flask method. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's solubility characteristics.
Introduction: The Significance of Solubility
This compound (CAS: 3816-62-4) is an aromatic nitro compound serving as a valuable intermediate in organic synthesis.[1] Its molecular architecture, featuring an aromatic ring substituted with an amino group, a nitro group, and a methyl ester, imparts a unique combination of polarity and reactivity. The solubility of this compound dictates its utility in various stages of drug development. In process chemistry, solubility in different organic solvents governs the choice of reaction media, affects reaction kinetics, and is critical for developing efficient crystallization and purification protocols. In formulation science, low aqueous solubility can be a major impediment to bioavailability, requiring advanced formulation strategies to ensure therapeutic efficacy.[2][3] Therefore, a thorough characterization of its solubility is not merely a data-gathering exercise but a foundational step in risk mitigation and rational process design.
Physicochemical Properties
A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The key properties for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₄ | [1][4][5] |
| Molecular Weight | 196.16 g/mol | [1][5] |
| Appearance | Light yellow to yellow-brown solid | [1][4][6] |
| Melting Point | 167-169 °C | [1][4][6] |
| Boiling Point (Predicted) | 377.9 ± 22.0 °C | [1][6] |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [1][6] |
| pKa (Predicted) | -1.53 ± 0.10 | [6] |
Solubility Profile: Theoretical and Comparative Analysis
Direct, experimentally determined quantitative solubility data for this compound is not widely published. However, we can predict its behavior and establish a strong comparative baseline by analyzing its molecular structure and examining data from closely related analogs.
Theoretical Solubility Considerations
The is a product of its functional groups:
-
Amino Group (-NH₂): The primary amine group can act as both a hydrogen bond donor and acceptor, which typically enhances solubility in polar protic solvents like water and alcohols.
-
Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its polar nature contributes to solubility in polar solvents.[7]
-
Methyl Ester Group (-COOCH₃): The ester group is polar and can accept hydrogen bonds, but it is less polar than a carboxylic acid. It lacks the acidic proton of a carboxylic acid, preventing it from donating hydrogen bonds or ionizing in response to pH changes.
-
Benzene Ring: The aromatic core is nonpolar and hydrophobic, which favors solubility in nonpolar solvents like toluene and detracts from solubility in water.
The interplay of these groups suggests that this compound will exhibit limited solubility in water but will be more soluble in polar organic solvents like ethanol, acetone, and ethyl acetate, where both polar and nonpolar interactions can be accommodated.
Comparative Solubility Data (Proxy Compound)
To provide a practical benchmark, we can examine the solubility of its parent carboxylic acid, 2-amino-5-nitrobenzoic acid, and its analogs. The following data for 3-nitrobenzoic acid, a structurally similar compound, offers valuable insight into how such molecules behave in common organic solvents.[8] The primary structural difference is the presence of a carboxylic acid instead of a methyl ester and the position of the substituents. The ester in our target compound is generally less polar than the carboxylic acid, suggesting it may have lower solubility in highly polar solvents like water and methanol but potentially higher solubility in solvents of intermediate polarity like ethyl acetate.
Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Solvents [8]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
This data clearly illustrates the trend of increasing solubility with temperature and highlights the compound's preference for polar organic solvents over nonpolar solvents or water.[8]
Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive solubility data, the Shake-Flask Method is the most reliable and widely accepted technique, forming the basis of the OECD Guideline 105 for water solubility.[3][9] This method determines the saturation mass concentration of the compound in a given solvent at a specific temperature.
Principle of the Method
The core principle is to establish a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent. This is achieved by agitating an excess amount of the solid in the solvent for a sufficient period at a constant temperature. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is quantified analytically.[3][10]
Materials and Reagents
-
This compound (high purity, >98%)
-
Solvents of interest (e.g., HPLC grade water, ethanol, methanol, acetonitrile, ethyl acetate)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Scintillation vials or flasks with airtight caps
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a series of vials (in duplicate or triplicate for each solvent). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been achieved.[3]
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a prolonged period. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached, although for some compounds, 48-72 hours may be necessary.[10] A preliminary time-course experiment can establish the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant using a syringe. Causality: This step must be done without disturbing the solid sediment to avoid aspirating undissolved particles.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. Causality: Filtration is a crucial self-validating step to ensure that only the dissolved solute is analyzed. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent adsorption-related errors.
-
-
Analysis and Quantification (HPLC-UV):
-
The presence of aromatic chromophores makes this compound highly suitable for UV detection.[11][12]
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC and plot the peak area versus concentration to generate a linear calibration curve.
-
Analyze the Sample: Dilute the filtered saturated solution with a known factor of the solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Calculate Solubility: Use the peak area from the sample chromatogram and the equation from the calibration curve to determine the concentration of the diluted solution. Multiply this value by the dilution factor to obtain the final solubility concentration (e.g., in mg/mL or µg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While published quantitative solubility data for this compound is scarce, a robust understanding of its solubility can be achieved through a combination of theoretical analysis, comparison with related compounds, and rigorous experimental determination. Its molecular structure suggests moderate solubility in polar organic solvents and poor solubility in water. For drug development professionals, obtaining precise data is essential, and the detailed shake-flask protocol provided herein offers a reliable, authoritative method for this purpose. The successful application of this knowledge will enable more efficient process development, better control over purification, and more informed strategies for pharmaceutical formulation.
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-
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An In-depth Technical Guide to the Safety and Hazards of Methyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safety, hazards, and handling of Methyl 2-amino-5-nitrobenzoate (CAS No. 3816-62-4), a key intermediate in pharmaceutical and materials science applications. As a compound combining amino and nitro functionalities on a benzene ring, it presents a unique set of potential hazards that necessitate a thorough understanding for safe laboratory and industrial use. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment.
Chemical and Physical Identity
This compound is a pale-yellow to yellow-brown crystalline solid.[1] A clear understanding of its physical and chemical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| CAS Number | 3816-62-4 | [1][2] |
| Melting Point | 167-169 °C | [1] |
| Boiling Point | 377.9 ± 22.0 °C (Predicted) | [1] |
| Flash Point | 182.3 °C | [1] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 6.54 x 10⁻⁶ mmHg at 25 °C | [1] |
| Solubility | Sparingly soluble in water. | [3] |
| Appearance | Pale-yellow to yellow-brown crystalline solid. | [1] |
Toxicological Profile and Hazard Assessment
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2] The primary hazards are associated with its potential for acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[2]
GHS Classification[2]
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Acute Toxicity
Skin and Eye Irritation
The classification of this compound as a skin and eye irritant (H315 and H319) is a significant concern for laboratory personnel.[2] The irritant effect is likely due to the chemical nature of the aminobenzoic acid and nitroaromatic moieties. Aminobenzoic acid derivatives can act as sensitizing agents, potentially leading to allergic contact dermatitis in susceptible individuals.[8][9] The nitro group can also contribute to local inflammatory responses.
Mutagenicity and Carcinogenicity
Specific mutagenicity and carcinogenicity data for this compound were not found. However, the broader class of nitroaromatic compounds has been extensively studied and many are known to be mutagenic.[1][10][11] The mechanism of mutagenicity for nitroaromatics often involves the metabolic reduction of the nitro group to a reactive hydroxylamine intermediate, which can then form adducts with DNA.[11] Therefore, it is prudent to handle this compound as a potential mutagen and take appropriate precautions to minimize exposure.
Occupational Health and Safety
A proactive approach to safety is paramount when working with this compound. This involves a comprehensive risk assessment and the implementation of appropriate control measures.
Risk Assessment Workflow
A thorough risk assessment should be conducted before any new procedure involving this compound.[12][13]
Caption: A simplified workflow for conducting a chemical risk assessment.
Engineering Controls
-
Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[10]
-
Enclosed Systems: For larger scale operations, the use of enclosed systems for transfer and weighing is recommended to prevent the release of dust into the work environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or sensitization. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Lab Coat | A full-length lab coat with sleeves. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for operations that could generate significant dust, or if engineering controls are not sufficient. | To prevent inhalation of airborne particles. |
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential for the safe handling of this powdered chemical.
Protocol for Weighing Hazardous Powders
This protocol is adapted from established guidelines for handling hazardous powders in a laboratory setting.[2][3][4][5][6]
Objective: To accurately weigh this compound while minimizing exposure and contamination.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Tared container with a lid
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Don all required PPE. Ensure the analytical balance is clean and calibrated. Place a "Toxic Powder Work Zone" sign in the designated handling area, which should be within a chemical fume hood.
-
Tare the Container: Place a clean, empty container with its lid on the balance and tare it to zero.
-
Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.
-
Dispense Powder: Carefully use a clean spatula to transfer the desired amount of powder from the stock bottle to the tared container. Avoid creating dust clouds.
-
Close Container: Securely close the lid of the container with the weighed powder.
-
Decontaminate: Wipe the spatula and the exterior of the container with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
-
Final Weighing: Remove the closed container from the fume hood and place it on the analytical balance to record the final weight.
-
Cleanup: Thoroughly clean the work area within the fume hood. Dispose of any contaminated weighing paper or boats as chemical waste. Wash hands thoroughly after completing the procedure.
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An In-depth Technical Guide to Methyl 2-amino-5-nitrobenzoate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-nitrobenzoate is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique trifunctional structure, featuring an amino group, a nitro group, and a methyl ester on an aromatic ring, provides multiple reactive sites for constructing diverse molecular architectures. This guide offers a comprehensive overview of its synthesis, purification, characterization, and key applications, with a particular focus on its role as a pivotal intermediate in the development of novel pharmaceutical agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₄ | |
| Molecular Weight | 196.16 g/mol | |
| Appearance | Pale-yellow to yellow-brown crystalline solid | LBAO Chemicals |
| Melting Point | 167-169 °C | , LBAO Chemicals |
| Boiling Point | 377.9±22.0 °C (Predicted) | LBAO Chemicals |
| Density | 1.386±0.06 g/cm³ (Predicted) | LBAO Chemicals |
| Solubility | Sparingly soluble in water. Soluble in organic solvents. | Guidechem |
| CAS Number | 3816-62-4 |
Synthesis and Purification
The most common and practical laboratory synthesis of this compound involves a two-step process: the nitration of a suitable precursor to form 2-amino-5-nitrobenzoic acid, followed by Fischer esterification.
Part 1: Synthesis of 2-Amino-5-nitrobenzoic Acid
The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the nitration of 2-aminobenzoic acid (anthranilic acid). However, to control the regioselectivity and prevent unwanted side reactions, the amino group is often first protected by acetylation.
Reaction Scheme:
Caption: Synthesis of 2-Amino-5-nitrobenzoic Acid via Acetylation, Nitration, and Hydrolysis.
Detailed Protocol:
-
Acetylation of Anthranilic Acid: In a round-bottom flask, dissolve anthranilic acid in glacial acetic acid. Add acetic anhydride and heat the mixture under reflux for 1-2 hours. After cooling, pour the reaction mixture into ice water to precipitate N-acetylanthranilic acid. Filter the solid, wash with cold water, and dry.
-
Nitration of N-acetylanthranilic Acid: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and glacial acetic acid, slowly add the dried N-acetylanthranilic acid. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. After the addition, the reaction is stirred for several hours at room temperature. The reaction mixture is then poured onto crushed ice to precipitate 5-nitro-N-acetylanthranilic acid. The product is collected by filtration, washed with cold water, and dried.[1]
-
Hydrolysis of 5-Nitro-N-acetylanthranilic Acid: The 5-nitro-N-acetylanthranilic acid is suspended in a mixture of ethanol and hydrochloric acid. The mixture is heated under reflux for 1.5 hours to hydrolyze the acetyl group.[2] After cooling, the solution is neutralized to a pH of 3-4 to precipitate 2-amino-5-nitrobenzoic acid. The solid is filtered, washed with cold water, and dried.[1]
Part 2: Fischer Esterification to this compound
The carboxylic acid is then converted to its methyl ester via Fischer esterification.
Reaction Scheme: ```dot digraph "Fischer Esterification" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: General scheme for the synthesis of benzimidazole derivatives from this compound.
This approach allows for the introduction of various substituents at the 2-position of the benzimidazole ring, enabling the generation of diverse compound libraries for drug screening. [3]
Synthesis of Niclosamide Analogs
Niclosamide is an anthelmintic drug that has shown promise as an anticancer and antiviral agent. [4]Analogs of niclosamide with potentially improved efficacy and reduced toxicity can be synthesized using 2-amino-5-nitrobenzoic acid (the precursor to the title compound) as a key starting material. [5]The synthesis typically involves the amidation of the amino group with a substituted salicylic acid derivative. [4] Reaction Scheme for a Niclosamide Analog:
Caption: Synthesis of a Niclosamide analog from 2-Amino-5-nitrobenzoic Acid.
The resulting niclosamide analogs can be evaluated for their biological activity against various targets, including SARS-CoV-2 and enzalutamide-resistant prostate cancer cell lines. [4][6][7]
Intermediate for Other Bioactive Molecules
The versatile reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of other bioactive molecules, including potential antimicrobial and anti-inflammatory agents. [8][9][10]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [11]* Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. [11]* Storage: Keep in a dark place, under an inert atmosphere, at room temperature.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its versatile structure allows for the efficient construction of complex heterocyclic systems and other bioactive molecules. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, offering a valuable resource for researchers and scientists working in this area. A thorough understanding of the chemistry of this compound will continue to facilitate the development of new and improved therapeutic agents.
References
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Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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This compound | 3816-62-4. (n.d.). LBAO Chemicals. Retrieved January 6, 2026, from [Link]
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Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. (2023). MDPI. Retrieved January 6, 2026, from [Link]
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Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. (2024). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved January 6, 2026, from [Link]
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(PDF) Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. Retrieved January 6, 2026, from [Link]
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Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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Nitration of methyl benzoate. (n.d.). RSC Education. Retrieved January 6, 2026, from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]
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Microwave-Assisted Synthesis, Insilico ADME Prediction and Antibacterial Study of 2-(Substituted Acetamido)-5-Nitrobenzophenone Derivatives. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]
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Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PubMed Central. Retrieved January 6, 2026, from [Link]
- US4506089A - Preparation of methyl m-nitrobenzoate. (n.d.). Google Patents.
-
PH CH 126.1 Fischer Esterification of Methyl Benzoate 2 | PDF | Ester | Alcohol. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]
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Fischer Esterification of 3-ntrobenzoic acid 2017. (n.d.). Truman ChemLab. Retrieved January 6, 2026, from [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More. (n.d.). Proprep. Retrieved January 6, 2026, from [Link]
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The Evolving Landscape of Methyl 2-amino-5-nitrobenzoate Derivatives in Therapeutic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Methyl 2-amino-5-nitrobenzoate
This compound is a unique chemical entity that serves as a highly versatile scaffold in the synthesis of a diverse array of biologically active compounds.[1] Its structure, featuring an aromatic ring substituted with an amino group, a methyl ester, and a nitro group, presents multiple reactive sites for chemical modification. The electron-donating amino group and the electron-withdrawing nitro group create a distinct electronic environment that influences the reactivity of the benzene ring, making it a valuable precursor for the synthesis of complex heterocyclic compounds and other derivatives with significant therapeutic potential.[1] This guide provides an in-depth exploration of the biological activities of derivatives synthesized from this core structure, focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the synthetic strategies, mechanisms of action, and the experimental protocols used to validate their therapeutic promise.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Nitroaromatic compounds have a well-established history as effective antimicrobials, with their mechanism of action often linked to the reductive activation of the nitro group by microbial nitroreductases.[2] This process generates reactive nitrogen species that can induce cellular damage and lead to microbial cell death. Derivatives of this compound, particularly Schiff bases and heterocyclic compounds, are being actively investigated for their potential to combat a range of microbial pathogens.
Synthesis of Antimicrobial Derivatives
A common strategy to develop potent antimicrobial agents from this compound involves the synthesis of Schiff bases. This is typically achieved through the condensation reaction of the primary amino group with various substituted aldehydes.[3] The resulting imine linkage is a key feature of many biologically active molecules.
Experimental Protocol: Synthesis of a Schiff Base Derivative of this compound
This protocol describes a general method for the synthesis of a Schiff base derivative, a common class of compounds investigated for antimicrobial activity.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 3,5-diiodosalicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the substituted aldehyde, also dissolved in a minimal amount of ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for a designated period, typically 2-4 hours, while monitoring the progress of the reaction using thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, the mixture is cooled to room temperature, allowing the Schiff base product to precipitate.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.
-
The purity of the synthesized compound is confirmed by its melting point and spectroscopic techniques such as IR, 1H NMR, and Mass Spectrometry.[4]
Diagram: General Synthesis of Schiff Base Derivatives
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Evaluation of Antimicrobial Activity
The antimicrobial efficacy of synthesized derivatives is commonly assessed using the agar cup plate method or by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the tube dilution method for determining the MIC of a synthesized compound against various microbial strains.
Materials:
-
Synthesized derivative compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Micropipettes
-
Incubator
-
Standard antimicrobial agents (e.g., Streptomycin for bacteria, Griseofulvin for fungi)
Procedure:
-
A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the stock solution is prepared in sterile test tubes containing the appropriate growth medium.
-
Each tube is then inoculated with a standardized suspension of the test microorganism.
-
A positive control tube (medium with inoculum but no compound) and a negative control tube (medium with the compound but no inoculum) are also prepared.
-
The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Table 1: Antimicrobial Activity of Structurally Related Nitroaromatic Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-6-nitrobenzothiazole derivative | S. aureus | 12.5 | [6] |
| 2-Amino-6-nitrobenzothiazole derivative | E. coli | 25 | [6] |
| 2-Methyl-5-nitroimidazole derivative | S. aureus | 100 | [5] |
| 2-Methyl-5-nitroimidazole derivative | B. subtilis | 100 | [5] |
| 2-Methyl-5-nitroimidazole derivative | E. coli | >100 | [5] |
| 2-Methyl-5-nitroimidazole derivative | P. aeruginosa | >100 | [5] |
| 2-Methyl-5-nitroimidazole derivative | A. niger | 100 | [5] |
| 2-Methyl-5-nitroimidazole derivative | C. albicans | 100 | [5] |
Note: Data presented is for structurally related compounds to indicate the potential antimicrobial activity of this compound derivatives.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a cornerstone of modern drug discovery. Nitroaromatic compounds have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and migration.[7] Derivatives of this compound are being explored for their cytotoxic effects against various cancer cell lines.
Synthesis of Anticancer Derivatives
The synthesis of amide derivatives is a promising route to developing new anticancer compounds from this compound. The reaction of the amino group with various acylating agents can yield a library of amide derivatives with diverse biological activities.
Experimental Protocol: Synthesis of an Amide Derivative
This protocol provides a general method for the synthesis of an amide derivative.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid with a coupling agent (e.g., DCC, EDC)
-
A suitable solvent (e.g., Dichloromethane, DMF)
-
A base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound and a base in a suitable solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring its progress by TLC.
-
Once the reaction is complete, the mixture is washed with water and a mild acidic or basic solution to remove impurities.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography or recrystallization.
Evaluation of Anticancer Activity
The in vitro anticancer activity of synthesized derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the MTT assay to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Synthesized derivative compound
-
Cancer cell line (e.g., HCT-116, MCF-7, T47D)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are then dissolved in DMSO.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
Table 2: Anticancer Activity of Structurally Related Benzoin Schiff Bases
| Compound | Cell Line | IC50 (µM) | Reference |
| 2b | HCT-116 | Promising | [8] |
| 2d | HCT-116 | Promising | [8] |
| 2g | HCT-116 | Promising | [8] |
| 2g | T47D | High | [8] |
| 2i | T47D | High | [8] |
| 2j | T47D | High | [8] |
| 2h | T47D | High | [8] |
| 2g | MCF-7 | High | [8] |
| 2i | MCF-7 | High | [8] |
| 2j | MCF-7 | High | [8] |
| 2h | MCF-7 | High | [8] |
Note: Data presented is for structurally related compounds to indicate the potential anticancer activity of this compound derivatives.
Diagram: Workflow for Anticancer Drug Discovery
Caption: A generalized workflow for the discovery of anticancer agents.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and fewer side effects is a significant area of research. The anti-inflammatory activity of various heterocyclic compounds has been well-documented, and derivatives of this compound represent a promising class of molecules for modulating the inflammatory response.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines like TNF-α and interleukins.
Diagram: Simplified Inflammatory Pathway
Caption: Inhibition of the NF-κB pathway by a potential derivative.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The presence of multiple reactive sites allows for the synthesis of a wide array of compounds with diverse biological activities. The research highlighted in this guide underscores the potential of these derivatives as antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on the synthesis of novel derivatives, comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and detailed mechanistic investigations to elucidate their modes of action at the molecular level. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address pressing global health challenges.
References
- Hegab, M. I., Abdel-Fattah, A. M., & Yousef, N. M. (2007). Synthesis, X-ray structure and Pharmacological activity of some 6,6-disubstituted chromeno[4,3-b] and chromeno-[3,4-c]-quinolines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(8), 396-399.
- Sakhare, P. (2020). Schiff Bases: A Short Review on Their Biological Activity. JETIR, 2(7).
- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
- St-Denis, J. F., Archambault, M., & St-Pierre, Y. (2016). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PLOS ONE, 11(11), e0166339.
- Al-Qawasmeh, R. A., Al-Refai, M., Al-Momani, E., Al-Zoubi, R. M., & Al-Sawalha, M. (2018). Benzoin Schiff Bases: Design, Synthesis, and Biological Evaluation as Potential Antitumor Agents. Medicinal Chemistry, 14(6), 617-627.
- de Oliveira, R. B., de Castro, P. C. N., de Souza, A. M. T., & da Silva, F. d. C. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5344-5347.
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Al-Ostath, A., et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8][9]imidazo[1,2-d][9]oxazepine and Benzo[f]benzo[8][9]oxazolo[3,2-d][9]oxazepine Derivatives. Molecules, 26(16), 4945.
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Methodological & Application
Synthesis of Methyl 2-amino-5-nitrobenzoate: An Application Note and Protocol for Pharmaceutical Research
Abstract
Methyl 2-amino-5-nitrobenzoate is a pivotal building block in medicinal chemistry and drug development, serving as a key precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents. Its unique trifunctional molecular architecture—comprising an amine, a nitro group, and a methyl ester—offers a versatile platform for diverse chemical modifications. This comprehensive guide provides a detailed, two-step protocol for the synthesis of this compound, commencing with the nitration of N-acetylanthranilic acid to yield 2-amino-5-nitrobenzoic acid, followed by a Fischer-Speier esterification. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and robust safety protocols to ensure reproducible and safe execution.
Introduction
The strategic importance of this compound in organic synthesis stems from the differential reactivity of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group can be readily diazotized for subsequent transformations. The methyl ester provides a handle for hydrolysis or amidation. This guide presents a reliable and scalable laboratory synthesis, breaking down the process into two distinct stages: the synthesis of the precursor 2-amino-5-nitrobenzoic acid and its subsequent esterification.
PART 1: Synthesis of 2-Amino-5-nitrobenzoic Acid
The synthesis of the carboxylic acid precursor is achieved through a two-step process involving the nitration of commercially available N-acetylanthranilic acid, followed by the hydrolysis of the acetyl protecting group.
Mechanistic Rationale
The acetylation of the amino group in the starting material, anthranilic acid (to form N-acetylanthranilic acid), is a critical strategic decision. The acetyl group serves a dual purpose: it protects the amino group from oxidation by the strong nitrating mixture and, as an ortho, para-director, it reinforces the directing effect of the carboxylic acid group to favor nitration at the C5 position. The subsequent hydrolysis step efficiently removes the protecting group to yield the desired 2-amino-5-nitrobenzoic acid.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid
Step 1: Nitration of N-Acetylanthranilic Acid
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Allow the mixture to cool to room temperature.
-
Substrate Addition: With continuous stirring, add 9.0 g (0.05 mol) of powdered and dried N-acetylanthranilic acid to the flask. Stir the resulting mixture for 30 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 9 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare a nitrating mixture by adding 4.8 g of concentrated nitric acid to 9.6 g of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the N-acetylanthranilic acid solution over a period of approximately one hour, ensuring the reaction temperature is maintained below 10 °C with vigorous stirring.[1][2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.[1][2]
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice water with vigorous stirring to precipitate the 5-nitro-N-acetylanthranilic acid. Allow the mixture to stand overnight to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
Step 2: Hydrolysis of 5-Nitro-N-acetylanthranilic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place the dried 5-nitro-N-acetylanthranilic acid from the previous step.
-
Hydrolysis: Add 100 mL of 6 M sodium hydroxide solution and 25 mL of absolute ethanol. Heat the mixture to reflux at approximately 81 °C for 1.5 hours.[2]
-
Work-up and Precipitation: After cooling the reaction mixture, filter the solution to remove any insoluble impurities. Neutralize the filtrate to a pH of 3-4 with 1 M hydrochloric acid to precipitate the 2-amino-5-nitrobenzoic acid.
-
Isolation and Drying: Collect the yellow crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 2-Amino-5-nitrobenzoic Acid.
PART 2: Synthesis of this compound via Fischer Esterification
The conversion of 2-amino-5-nitrobenzoic acid to its methyl ester is accomplished through the well-established Fischer-Speier esterification. This acid-catalyzed reaction is a reversible process, and the equilibrium is driven towards the product by using a large excess of the alcohol (methanol), which also serves as the solvent.
Mechanistic Rationale
The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water and generate the protonated ester. Deprotonation of the ester yields the final product and regenerates the acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.055 mol) of 2-amino-5-nitrobenzoic acid in 150 mL of anhydrous methanol.
-
Acid Catalysis: With continuous stirring, slowly and cautiously add 2.0 mL of concentrated sulfuric acid dropwise to the reaction mixture.[3][4]
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 300 mL of cold water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of carbon dioxide ceases and the pH is approximately 7-8.
-
Isolation and Purification: The precipitated solid, this compound, is collected by vacuum filtration. Wash the crude product with cold water to remove any inorganic salts.
-
Recrystallization: Further purify the product by recrystallization from a minimal amount of hot ethanol or an ethanol-water mixture to obtain a light yellow crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualization of the Esterification Workflow
Caption: Workflow for the Fischer Esterification of 2-Amino-5-nitrobenzoic Acid.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Parameter | Part 1: Nitration & Hydrolysis | Part 2: Fischer Esterification |
| Starting Material | N-Acetylanthranilic Acid | 2-Amino-5-nitrobenzoic Acid |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃, NaOH | Anhydrous Methanol, Conc. H₂SO₄ |
| Solvent | Glacial Acetic Acid, Ethanol | Anhydrous Methanol |
| Reaction Temperature | <10 °C (Nitration), Reflux (Hydrolysis) | Reflux (~65 °C) |
| Reaction Time | ~4.5 hours | 4-6 hours |
| Expected Yield | ~70-80% | >85% |
Table 2: Product Characterization
| Property | 2-Amino-5-nitrobenzoic Acid | This compound |
| Molecular Formula | C₇H₆N₂O₄ | C₈H₈N₂O₄ |
| Molecular Weight | 182.13 g/mol [5] | 196.16 g/mol [6] |
| Appearance | Yellow crystalline solid | Light yellow crystalline solid |
| Melting Point | 267-270 °C (decomposes)[7] | 167-169 °C[8] |
| ¹H NMR (DMSO-d₆) | δ ~7.9 (d), ~7.8 (dd), ~6.9 (d), ~6.5 (br s) | δ ~8.6 (d), ~8.0 (dd), ~7.0 (d), ~6.7 (br s), ~3.8 (s) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H), ~1680 (C=O), ~1530, 1340 (NO₂) | ~3400-3300 (N-H), ~1710 (C=O), ~1530, 1340 (NO₂) |
Safety and Handling
Nitric Acid and Sulfuric Acid: Both are highly corrosive and strong oxidizing agents.[9][10] Always handle these acids in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Nitrating Mixture: The preparation of the nitrating mixture is a highly exothermic process. It is crucial to add the nitric acid to the sulfuric acid slowly and with efficient cooling to prevent a runaway reaction.
General Precautions: Ensure that an eyewash station and a safety shower are readily accessible.[9] Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in nitration | Reaction temperature too high, leading to side products. | Maintain the reaction temperature strictly below 10 °C during the addition of the nitrating mixture. |
| Incomplete hydrolysis | Insufficient reaction time or base concentration. | Ensure the reflux is maintained for the specified time and that the correct concentration of NaOH is used. |
| Incomplete esterification | Presence of water in the reaction mixture; insufficient catalyst or reaction time. | Use anhydrous methanol and ensure all glassware is dry. Monitor the reaction by TLC and extend the reflux time if necessary. |
| Oily product after esterification | Impurities present in the starting material or incomplete reaction. | Ensure the 2-amino-5-nitrobenzoic acid is pure before starting the esterification. Purify the final product by recrystallization. |
Conclusion
This application note provides a robust and well-characterized protocol for the synthesis of this compound. By adhering to the detailed experimental procedures and safety guidelines, researchers can reliably produce this valuable synthetic intermediate with high yield and purity. The mechanistic insights and troubleshooting guide further equip scientists with the knowledge to optimize the synthesis and address potential challenges, thereby facilitating its application in the discovery and development of novel therapeutic agents.
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Application Note & Protocol: Synthesis of Methyl 2-amino-5-nitrobenzoate
Abstract
Methyl 2-amino-5-nitrobenzoate is a key chemical intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring an amine, a nitro group, and a methyl ester, provides a versatile scaffold for further chemical modification. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound via the acid-catalyzed esterification of 2-amino-5-nitrobenzoic acid. The protocol details the reaction mechanism, a step-by-step experimental procedure, safety precautions, and purification methods.
Introduction and Scientific Background
The synthesis of this compound is a fundamental example of Fischer-Speier esterification. This reaction involves the conversion of a carboxylic acid to an ester using an alcohol in the presence of a strong acid catalyst.[1] In this specific application, the starting material, 2-amino-5-nitrobenzoic acid, possesses both an amino (-NH₂) and a carboxylic acid (-COOH) group.[2] The presence of the electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, but the primary transformation of interest is the esterification of the carboxylic acid functionality.
The reaction's equilibrium is governed by Le Chatelier's Principle.[3] To drive the synthesis towards the desired ester product, an excess of the alcohol (methanol) is typically used. The strong acid catalyst, commonly concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
Reaction Mechanism: Acid-Catalyzed Esterification
The conversion of 2-amino-5-nitrobenzoic acid to its methyl ester follows the established mechanism for Fischer esterification.
-
Protonation of the Carbonyl: The catalytic sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2-amino-5-nitrobenzoic acid.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | 5.00 g | 0.0274 | Starting material. A bright yellow powder.[4] |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | 1.23 | Reagent and solvent. |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.5 mL | 0.0276 | Catalyst. Handle with extreme care.[5] |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | For neutralization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |
| Deionized Water | H₂O | 18.02 | As needed | - | For washing. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or meter
-
Rotary evaporator
Step-by-Step Procedure
Part A: Reaction Setup and Reflux
-
Preparation: To a 250 mL round-bottom flask containing a magnetic stir bar, add 5.00 g (0.0274 mol) of 2-amino-5-nitrobenzoic acid.
-
Reagent Addition: Add 50 mL of anhydrous methanol to the flask and stir to create a suspension.
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 1.5 mL of concentrated sulfuric acid dropwise. An initial temperature increase and dissolution of the solid may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Continue refluxing with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
Part B: Workup and Isolation
-
Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of the methanol by approximately half using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate of the crude product may form.
-
pH Adjustment: Slowly add saturated sodium bicarbonate solution dropwise to the mixture with constant stirring. Carbon dioxide gas will evolve. Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer three times with 30 mL portions of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Final Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.
Part C: Purification
-
Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ethanol.[6] If the solution is colored, a small amount of activated charcoal can be added, followed by hot filtration to remove the charcoal.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[6] The expected product is a solid with a melting point of 167-169 °C.[7]
Experimental Workflow Diagram
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The Synthetic Versatility of Methyl 2-amino-5-nitrobenzoate: A Guide for Organic Chemists
Introduction: Unveiling a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-amino-5-nitrobenzoate, a trifunctional aromatic compound, stands out as a highly versatile and valuable building block. Its structure, featuring an amino group, a nitro group, and a methyl ester, all strategically positioned on a benzene ring, offers a rich tapestry of reactivity for chemists to explore.[1] This unique arrangement of functional groups allows for a diverse array of chemical transformations, making it a key precursor in the synthesis of pharmaceuticals, dyes, and functional materials.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3816-62-4 | [3][4] |
| Molecular Formula | C₈H₈N₂O₄ | [3][4] |
| Molecular Weight | 196.16 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 167-169 °C | [3] |
| Storage Temperature | 4°C, protect from light | [3] |
Core Applications in the Synthesis of Bioactive Heterocycles
The strategic placement of reactive sites on the this compound scaffold makes it an ideal starting point for the synthesis of various heterocyclic systems, many of which are privileged structures in medicinal chemistry.
Gateway to Benzimidazoles: Scaffolds of Pharmacological Importance
Benzimidazole derivatives are a cornerstone of many pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antifungal properties.[5][6][7] this compound serves as a key precursor for the synthesis of 5-nitro-substituted benzimidazoles. The synthetic strategy typically involves the initial reduction of the nitro group to an amine, followed by hydrolysis of the ester to the corresponding carboxylic acid. The resulting diamine can then be cyclized with various electrophiles to construct the benzimidazole core.[8]
For instance, the synthesis of 2-(2-Amino-4(5)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which have shown antiprotozoal activity, begins with the formation of 2-amino-5-nitrobenzimidazole from a suitably substituted o-phenylenediamine precursor.[8] This highlights the importance of intermediates derived from this compound.
Diagram 1: Synthetic Pathway to Benzimidazole Precursors
Caption: General workflow for the synthesis of benzimidazoles.
Synthesis of Quinazolinones: A Privileged Scaffold
Quinazolinones are another class of nitrogen-containing heterocycles with significant pharmacological activities, including anti-inflammatory and anticancer properties.[1] this compound can be readily converted to 2-amino-5-nitrobenzoic acid via hydrolysis.[9] This anthranilic acid derivative is a key starting material for the synthesis of 6-nitro-substituted quinazolinones. The general method involves the condensation of 2-amino-5-nitrobenzoic acid with a one-carbon source, such as formamide, followed by cyclization.[1][9] The resulting 6-nitroquinazolin-4(3H)-one can be further functionalized to generate a library of potential drug candidates.[1]
Application in Dye Synthesis: A Chromophoric Precursor
The presence of a primary amino group makes this compound an excellent diazo component for the synthesis of azo dyes. Azo dyes represent the largest class of synthetic colorants used across various industries.[10]
The synthesis involves a two-step process:
-
Diazotization: The amino group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[1]
-
Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo dye.[10]
The nitro group, being an electron-withdrawing group, often imparts a deeper color to the resulting dye.[10] Furthermore, the ester or the corresponding carboxylic acid functionality can be used to introduce reactive groups, enabling the dye to form covalent bonds with textile fibers, a key feature of reactive dyes.[10]
Diagram 2: General Scheme for Azo Dye Synthesis
Caption: Two-step process for the synthesis of azo dyes.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic Acid
This protocol outlines the synthesis of a quinazolinone derivative starting from 2-amino-5-nitrobenzoic acid, which can be obtained by the hydrolysis of this compound.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Ice water
-
Isopropanol
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 7.28 g (40.0 mmol) of 2-amino-5-nitrobenzoic acid and 60 mL of formamide.[9]
-
Heat the mixture with stirring to 150°C.[9]
-
Maintain this temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.[9]
-
Slowly pour the reaction mixture into 500 mL of ice water while stirring to precipitate the product. Continue stirring for 1 hour.[9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Wash the collected solid with isopropanol.[9]
-
Dry the product to obtain 6-Nitroquinazolin-4(3H)-one.
Protocol 2: Synthesis of a Monoazo Dye
This protocol describes a general procedure for the synthesis of a monoazo dye using 2-amino-5-nitrobenzoic acid as the diazo component and phenol as the coupling component.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Phenol
-
Sodium hydroxide
-
Ice-salt bath
-
Beakers
-
Stirring rods
Procedure:
Part A: Diazotization
-
In a 100 mL beaker, dissolve 1.82 g (10 mmol) of 2-amino-5-nitrobenzoic acid in a solution of 0.53 g (5 mmol) of sodium carbonate in 20 mL of water.[1]
-
Cool the solution to 0-5 °C in an ice-salt bath.[1]
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of water and cool to 0-5 °C.[1]
-
Slowly add the cold sodium nitrite solution to the solution of 2-amino-5-nitrobenzoic acid with constant stirring, while maintaining the temperature between 0-5 °C.[1]
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic to litmus paper.
Part B: Coupling
-
In a separate beaker, dissolve 0.94 g (10 mmol) of phenol in 10 mL of 10% sodium hydroxide solution.
-
Cool the phenol solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with constant stirring.
-
Keep the reaction mixture in the ice bath for 30 minutes with occasional stirring.
-
The azo dye will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified azo dye.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its unique trifunctional nature provides access to a wide range of valuable compounds, particularly bioactive heterocycles and vibrant dyes. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this remarkable building block. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.
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- BenchChem. (2025). A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate.
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Application Notes & Protocols: The Strategic Utility of Methyl 2-amino-5-nitrobenzoate in Modern Synthetic Chemistry
Abstract
Methyl 2-amino-5-nitrobenzoate (CAS: 3816-62-4) is a highly versatile synthetic intermediate, pivotal in the fields of pharmaceutical and materials science.[1] Its trifunctional nature, featuring an aromatic amine, a nitro group, and a methyl ester, offers a rich scaffold for a diverse array of chemical transformations. This guide provides an in-depth exploration of its reactivity, supported by field-proven protocols and mechanistic insights. We will delve into the core reactions that leverage its unique structure—diazotization, nitro group reduction, and N-acylation—and demonstrate its strategic application in the synthesis of complex molecules, such as precursors for the anti-inflammatory drug Nimesulide.
Compound Profile and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[2] The strategic placement of its functional groups dictates its synthetic utility. The electron-withdrawing nitro and ester groups deactivate the aromatic ring towards electrophilic substitution, while simultaneously activating the amino group for nucleophilic reactions and diazotization.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3816-62-4 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | Bright yellow powder | [3] |
| Melting Point | 172.5-177.5 °C | [4] |
| Purity | Typically ≥99% | [5] |
Core Synthetic Transformations and Protocols
The utility of this compound stems from the distinct and predictable reactivity of each of its functional groups. This section details the most critical transformations, explaining the underlying chemical principles and providing robust experimental protocols.
Diazotization and Sandmeyer Reactions: Gateway to Aromatic Diversification
Expertise & Experience (The "Why"): The primary aromatic amine is the most reactive site for initiating skeletal diversification. Through diazotization, it is converted into an aryl diazonium salt.[6] This functional group is an exceptionally potent leaving group, readily displaced by the loss of stable dinitrogen gas (N₂). This reactivity allows for the introduction of a wide range of substituents onto the aromatic ring via copper(I)-catalyzed Sandmeyer reactions, including halides and cyano groups, which are often challenging to install directly.[7] The reaction must be conducted at low temperatures (0-5 °C) as diazonium salts are thermally unstable and can decompose prematurely at higher temperatures.
Experimental Protocol 1: Diazotization
This protocol outlines the formation of the diazonium salt from this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq.) in a solution of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and water.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the addition of sodium nitrite.[8]
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq.) in cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C.[8] The slow addition is necessary to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete conversion to the diazonium salt.
-
Confirmation (Optional): To confirm the formation of the diazonium salt, an aliquot of the reaction mixture can be added to a basic solution of 2-naphthol. The formation of a vibrant red-orange azo dye indicates success.[8] The resulting diazonium salt solution is typically used immediately in the subsequent reaction.
Experimental Protocol 2: Sandmeyer Cyanation
This protocol describes the conversion of the diazonium salt to methyl 2-cyano-5-nitrobenzoate.
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide (NaCN).
-
Displacement Reaction: While stirring, slowly add the cold diazonium salt solution prepared in Protocol 1 to the CuCN solution.
-
Reaction Progression: A vigorous evolution of nitrogen gas will be observed. Allow the reaction to stir and slowly warm to room temperature, and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Workup and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Selective Reduction of the Nitro Group
Expertise & Experience (The "Why"): The nitro group serves as a masked amino group. Its selective reduction is a cornerstone transformation, yielding methyl 2,5-diaminobenzoate. This product is a valuable precursor for synthesizing heterocyclic compounds like quinoxalines or for differential functionalization of the two distinct amino groups. A variety of reducing agents can be employed, with iron powder in acetic acid being a common, cost-effective, and robust method for large-scale synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is another clean and efficient alternative, though it may not be suitable if other reducible functional groups are present.[9]
Experimental Protocol 3: Nitro Group Reduction with Iron
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.), iron powder (Fe, ~3-5 eq.), and a solvent mixture such as ethanol/water or acetic acid.
-
Initiation: Heat the stirred mixture to reflux. The reaction is often initiated by the addition of a small amount of acid (e.g., acetic acid or HCl) if not already present.
-
Reaction Monitoring: Maintain the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After cooling, make the reaction mixture alkaline by adding an aqueous solution of sodium carbonate or ammonium hydroxide to precipitate iron salts. Filter the mixture through a pad of celite, washing thoroughly with a suitable solvent (e.g., ethanol or ethyl acetate).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude diamine can be purified by recrystallization.
N-Acylation and N-Sulfonylation
Expertise & Experience (The "Why"): The nucleophilic 2-amino group is readily acylated or sulfonylated. This reaction is fundamental for installing amide or sulfonamide functionalities, which are prevalent in pharmaceutically active molecules. For example, the synthesis of Nimesulide and its analogs involves the formation of a sulfonamide bond.[10][11] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid (e.g., HCl) generated during the reaction.
Experimental Protocol 4: N-Sulfonylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or pyridine in a round-bottom flask. Add a base such as pyridine or triethylamine (1.1-1.5 eq.).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add methanesulfonyl chloride (CH₃SO₂Cl, 1.0-1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting amine.
-
Workup and Isolation: Quench the reaction by adding water. If using an organic solvent like DCM, transfer the mixture to a separatory funnel, wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, methyl 2-(methylsulfonamido)-5-nitrobenzoate, can be purified by recrystallization from a suitable solvent system like ethanol/water.
Application in Pharmaceutical Synthesis: Nimesulide Precursors
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with selective inhibitory activity against cyclooxygenase-2 (COX-2).[12] While industrial syntheses often commence from 2-chloro-nitrobenzene, the core transformations required are exemplified by the reactivity of this compound. The synthesis of key Nimesulide intermediates, such as 4-nitro-2-phenoxyaniline, relies on the precise manipulation of amino and nitro groups on a benzene ring.[12] The following workflow illustrates how the reactions discussed above are integrated into a logical synthetic plan for Nimesulide-related structures.
This pathway demonstrates the critical importance of reactions like N-sulfonylation and the manipulation of nitro/amino groups. The selective reduction of a nitro precursor (2-phenoxy-nitrobenzene) yields the key 2-phenoxyaniline intermediate, directly paralleling the reduction protocol described in section 2.2. Subsequent N-sulfonylation and a final, regioselective nitration step afford the target Nimesulide molecule.[12]
Safety and Handling
This compound is classified as an irritant.[3] Proper safety precautions are mandatory when handling this chemical.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from heat and incompatible materials.[3]
-
First Aid:
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its value lies in the predictable and distinct reactivity of its three functional groups, which can be manipulated sequentially to build molecular complexity. The protocols and mechanistic discussions provided herein serve as a robust guide for researchers and drug development professionals, enabling the strategic incorporation of this building block into the synthesis of novel pharmaceuticals and advanced materials.
References
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- Benchchem. (n.d.). Application Notes and Protocols for 5-Methyl-2-nitrobenzoic Acid in Solid-Phase Peptide Synthesis.
- Dalal, S. S., & Kulkarni, V. R. (2007). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry - Section B, 46B(6), 1045-1047.
- Pharmaffiliates. (n.d.). Understanding 2-Amino-5-nitrobenzoic Acid: A Versatile Pharmaceutical Intermediate.
- ResearchGate. (n.d.). A practical large scale synthesis of nimesulide — A step ahead.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis.
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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- Benchchem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
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- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis.
- Benchchem. (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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-
Crimson Publishers. (2021, October 21). Nimesulide Based 1,2,4,5-Tetra Substituted Imidazole Derivative: Synthesis and Characterisation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
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Amogh Chemicals. (n.d.). Pigment Intermediates. Retrieved from [Link]
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Introduction: The Strategic Role of Methyl 2-amino-5-nitrobenzoate in Chromophore Development
An In-Depth Guide to the Synthesis of Azo Dyes Using Methyl 2-amino-5-nitrobenzoate
This compound is a highly versatile aromatic compound that serves as a key building block in the synthesis of a diverse range of azo dyes.[1][2] Its molecular architecture is strategically suited for this purpose, featuring three key functional groups: a primary aromatic amine (-NH₂) group, an electron-withdrawing nitro (-NO₂) group, and a methyl ester (-COOCH₃) group. The primary amine is the reactive site for diazotization, the foundational step in azo dye synthesis where it is converted into a highly reactive diazonium salt.[3][4]
The presence of the electron-withdrawing nitro group plays a crucial role in modulating the electronic properties of the molecule. It influences the color of the final dye, often leading to deeper, more bathochromic shifts (a shift to longer wavelengths), resulting in colors ranging from orange to red and beyond.[3] This makes this compound a valuable precursor for creating dyes with specific, vibrant shades. Azo dyes synthesized from this intermediate find applications as disperse dyes for hydrophobic fibers like polyester and as reactive dyes, where the ester or other functionalities can be adapted to form covalent bonds with textile fibers.[3]
The synthesis of azo dyes is a classic two-step electrophilic aromatic substitution reaction:
-
Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt using nitrous acid.
-
Azo Coupling: The reaction of the diazonium salt (an electrophile) with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or anilines), to form the characteristic azo (-N=N-) linkage.[1][2][3]
Part 1: The Underlying Chemistry: Mechanism and Rationale
A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and ensuring a high yield of the desired product.
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is conducted in a cold, acidic solution. Nitrous acid (HNO₂), the key reagent, is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][6]
Causality Behind Experimental Choices:
-
Strong Acid (HCl): A stoichiometric excess of acid is used. The first equivalent reacts with the amine to form the amine hydrochloride salt, increasing its solubility in the aqueous medium. The second equivalent reacts with sodium nitrite to generate the essential nitrous acid. The excess acid maintains a low pH, preventing the newly formed diazonium salt from coupling with unreacted amine.
-
Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable and can decompose violently, especially when isolated in a solid state.[5] At low temperatures, the rate of decomposition (which involves the loss of N₂ gas) is significantly slowed, allowing the diazonium salt to exist in solution long enough to be used in the subsequent coupling step.[3]
The mechanism proceeds as follows:
-
Protonation of nitrous acid by HCl.
-
Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.
-
A series of proton transfers and elimination of a water molecule to yield the final diazonium salt.
The Azo Coupling Reaction
The diazonium salt formed in the first step is a weak electrophile. It readily reacts with electron-rich aromatic compounds in an electrophilic aromatic substitution reaction. The choice of coupling partner and the pH of the reaction medium are deterministic for the final product.
Causality Behind Experimental Choices:
-
Electron-Rich Coupling Partner: Compounds like phenols and naphthols are excellent coupling partners because the hydroxyl (-OH) group is a powerful activating group, increasing the electron density of the aromatic ring and making it susceptible to attack by the weak diazonium electrophile.
-
Alkaline Conditions (for Phenols): The coupling reaction with phenols is carried out in a basic solution (e.g., using NaOH).[1] The base deprotonates the phenolic hydroxyl group to form a phenoxide ion (-O⁻). The phenoxide ion is a much stronger activating group than the neutral hydroxyl group, thereby greatly accelerating the rate of the coupling reaction.[7] Coupling typically occurs at the para position to the activating group unless this position is already occupied.
Mandatory Safety Precautions
Chemical synthesis requires strict adherence to safety protocols. The following points are non-negotiable.
-
Explosion Hazard: Solid diazonium salts are shock-sensitive and can be explosive. Never attempt to isolate them from solution. All operations involving diazonium salts must be performed at 0-5 °C, and the solution must be used immediately after preparation. [5]* Corrosive Chemicals: Concentrated hydrochloric acid is highly corrosive and volatile. Sodium hydroxide is caustic. Both must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [8]* Personal Protective Equipment (PPE): At all times, wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). [9][10]* Ventilation: The entire procedure should be conducted in a certified chemical fume hood to avoid inhaling toxic acid fumes or nitrogen oxides, which can be generated from the decomposition of nitrous acid. [5]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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- BenchChem. (2025). A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- TCI Chemicals. (n.d.).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2022).
- MDPI. (2023).
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- MedChemExpress. (2025). 2-Amino-5-nitrobenzoic acid-SDS. MedChemExpress.
- Capot Chemical. (2015).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid. BenchChem.
- JayChem. (2024). Reactions of Phenols, Diazotization and Coupling Reactions Chemistry Unit 2. YouTube.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Azo Coupling Reactions of 2-Methyl-4-nitrobenzenediazonium with Phenols. BenchChem.
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Application Notes and Protocols: Methyl 2-amino-5-nitrobenzoate in Pharmaceutical Research
An In-Depth Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Methyl 2-amino-5-nitrobenzoate
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutics. This compound (M2A5N) stands out as a quintessential building block, valued for its trifunctional nature that offers a rich scaffold for synthetic diversification.[1][2][3] The molecule's architecture—comprising an aromatic ring functionalized with an amino group, a nitro group, and a methyl ester—provides chemists with a versatile toolkit for constructing complex molecular frameworks.[4] The differential reactivity of these groups allows for a stepwise and controlled synthesis, making M2A5N a crucial intermediate in the generation of a wide array of bioactive compounds, from kinase inhibitors to anti-inflammatory and antimicrobial agents.[1][5] This guide provides an in-depth exploration of M2A5N's properties, core applications, and detailed protocols to empower researchers in their drug discovery endeavors.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3816-62-4 | [1][6] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2][6] |
| Molecular Weight | 196.16 g/mol | [1][6] |
| Appearance | Pale-yellow to yellow-brown crystalline solid | [1] |
| Melting Point | 167-169 °C | [1] |
| Boiling Point | 377.9 °C (Predicted) | [1] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Amino-5-nitrobenzoic acid methyl ester, 5-Nitroanthranilic acid methyl ester | [1][6] |
Safety, Handling, and Storage
As a nitroaromatic compound, this compound requires careful handling to ensure laboratory safety.
-
Hazard Identification : The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[8][9] In cases of poor ventilation or dust generation, a NIOSH-approved respirator should be used.[9]
-
Storage : M2A5N should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[2][7]
The Synthetic Versatility of a Trifunctional Scaffold
The power of M2A5N as a synthetic intermediate lies in the distinct and addressable reactivity of its three functional groups. This allows for a modular approach to building molecular complexity. The electron-withdrawing nitro group can be readily reduced to a primary amine, providing a new site for functionalization. The existing nucleophilic amino group is a prime handle for acylation, alkylation, or participation in cyclization reactions. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. This tiered reactivity is the cornerstone of its utility.
Protocol: Synthesis of a 6-Nitroquinazolinone Derivative
This protocol is adapted from established procedures for the analogous 2-amino-5-nitrobenzoic acid and illustrates a common cyclization strategy. [9] Objective: To synthesize 6-nitroquinazolin-4(3H)-one from this compound.
Materials:
-
This compound
-
Formamide
-
Isopropanol
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq) with an excess of formamide (approx. 10-15 mL per gram of starting material). [9]2. Heating: Equip the flask with a reflux condenser and magnetic stirrer. Heat the reaction mixture to 150 °C. [9]3. Reaction Monitoring: Maintain this temperature for approximately 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. [9]4. Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice water while stirring. Continue stirring for 1 hour to ensure complete precipitation of the product. [9]5. Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with cold water, followed by a wash with isopropanol to remove residual formamide. [9]6. Drying: Dry the purified product under vacuum to yield the 6-nitroquinazolin-4(3H)-one derivative.
Application 2: A Versatile Precursor for Kinase Inhibitors
Rationale: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology. [5]Many small-molecule kinase inhibitors are designed to compete with ATP by occupying its binding site. The substituted 2-aminobenzoic acid motif, readily accessible from M2A5N, serves as an excellent scaffold for building such inhibitors. The amino group can be acylated with a hinge-binding moiety, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets, leading to potent and selective inhibitors. Derivatives of M2A5N have been explored in the synthesis of inhibitors for key kinases like VEGFR-2, which is critical for tumor angiogenesis. [10]
Protocol: General Procedure for Amide Bond Formation
This protocol outlines a standard amide coupling reaction, a foundational step in elaborating the M2A5N scaffold for kinase inhibitor synthesis. [11][12] Objective: To couple the amino group of this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.0-1.2 eq)
-
Amide coupling agent (e.g., HATU, HBTU) (1.1 eq)
-
Organic base (e.g., DIPEA, triethylamine) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Standard glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reagent Preparation: In a dry, inert atmosphere flask, dissolve the carboxylic acid (R-COOH) and the coupling agent (e.g., HATU) in the anhydrous solvent. Stir for 10-20 minutes at 0 °C to pre-activate the acid.
-
Addition of Amine and Base: In a separate flask, dissolve this compound in the anhydrous solvent. Add the organic base (e.g., DIPEA) to this solution.
-
Coupling Reaction: Transfer the solution of M2A5N and base to the pre-activated acid solution dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-acylated product.
References
-
This compound | 3816-62-4 | 98% - LBAO Chemicals. LBAO Chemicals. [Link]
-
This compound | C8H8N2O4 | CID 2777346. PubChem. [Link]
-
MSDS of Methyl 2-amino-5-chloro-3-nitrobenzoate. Capot Chemical. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. [Link]
-
Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Royal Society of Chemistry. [Link]
Sources
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of Methyl 2-amino-5-nitrobenzoate
This compound is a versatile aromatic compound characterized by the presence of three key functional groups: an amino group, a nitro group, and a methyl ester. This unique combination of electron-donating (amino) and electron-withdrawing (nitro, methyl ester) substituents on the benzene ring imparts a rich and varied reactivity, making it a valuable starting material in the synthesis of a wide array of complex organic molecules. Its derivatives are of significant interest in medicinal chemistry and materials science, finding applications in the development of novel pharmaceuticals, agrochemicals, and specialized dyes.
The strategic modification, or derivatization, of the amino group is a cornerstone of its synthetic utility. This guide provides detailed application notes and step-by-step protocols for three fundamental derivatization reactions of this compound: N-acetylation, N-sulfonylation, and diazotization followed by azo coupling. These transformations allow for the introduction of diverse functionalities, enabling the modulation of the molecule's physicochemical properties and biological activity.
This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource for the derivatization of this compound. The protocols are presented with an emphasis on the underlying chemical principles, ensuring not only procedural accuracy but also a deeper understanding of the reaction mechanisms and potential optimization strategies.
I. N-Acylation: Synthesis of Methyl 2-acetamido-5-nitrobenzoate
N-acylation is a fundamental transformation that converts the primary amino group of this compound into an amide. This modification is often employed to protect the amino group during subsequent reactions or to introduce a specific acyl group to modulate the molecule's biological activity. The resulting amide, Methyl 2-acetamido-5-nitrobenzoate, is a key intermediate in the synthesis of various heterocyclic compounds.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, typically an acid anhydride or an acyl chloride.
Experimental Protocol: N-acetylation using Acetic Anhydride
This protocol details the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of substrate).
-
Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material indicates the completion of the reaction.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven to obtain Methyl 2-acetamido-5-nitrobenzoate.
Data Presentation:
| Parameter | Illustrative Value |
| Product Name | Methyl 2-acetamido-5-nitrobenzoate |
| CAS Number | 5409-45-0[1] |
| Molecular Formula | C₁₀H₁₀N₂O₅[1] |
| Molecular Weight | 238.20 g/mol [1] |
| Appearance | Yellow solid |
| Purity (by HPLC) | >98% |
Visualization of N-Acylation Workflow:
Caption: Workflow for the N-acetylation of this compound.
II. N-Sulfonylation: Synthesis of Sulfonamide Derivatives
N-sulfonylation introduces a sulfonamide functional group by reacting the primary amine with a sulfonyl chloride. This derivatization is significant in medicinal chemistry as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibacterial and anticancer drugs. The reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Protocol: N-sulfonylation with Benzenesulfonyl Chloride
This protocol provides a general method for the N-sulfonylation of this compound using benzenesulfonyl chloride in the presence of a base.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Addition of Base and Reagent: Add pyridine (1.5 eq) to the solution, followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
Data Presentation:
| Parameter | Illustrative Value for a Related Compound (N-(4-methoxyphenyl)-2-nitro-benzenesulfonamide)[2] |
| Appearance | Solid |
| Melting Point | 85-86 °C |
Note: Specific spectroscopic data for the benzenesulfonyl derivative of this compound is not available in the searched literature. Characterization by NMR, IR, and MS is recommended.
Visualization of N-Sulfonylation Mechanism:
Caption: Simplified mechanism of N-sulfonylation.
III. Diazotization and Azo Coupling: Synthesis of Azo Dyes
Diazotization of the primary aromatic amine of this compound followed by coupling with an electron-rich aromatic compound is a classic and powerful method for the synthesis of azo dyes. Azo dyes are characterized by the presence of the -N=N- (azo) chromophore and are widely used as colorants in various industries.
The reaction proceeds in two main steps:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. Diazonium salts are highly reactive and are typically used immediately in the next step.
-
Azo Coupling: The diazonium salt, acting as an electrophile, attacks an electron-rich coupling component (e.g., a phenol or an aromatic amine) in an electrophilic aromatic substitution reaction to form the azo compound.
Experimental Protocol: Synthesis of an Azo Dye with Phenol
This protocol describes the synthesis of an azo dye by diazotizing this compound and coupling it with phenol.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice-salt bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
Part 1: Diazotization
-
Amine Suspension: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Stir vigorously to form a fine suspension.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.0 eq) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.
-
Reaction Completion: Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution. The resulting solution contains the diazonium salt.
Part 2: Azo Coupling
-
Coupling Component Solution: In a separate beaker, dissolve phenol (1.0 eq) in a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.
-
Coupling: Slowly add the freshly prepared diazonium salt solution to the cold phenol solution with constant stirring. A colored precipitate of the azo dye will form.
-
Reaction Completion: Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Isolation: Filter the crude dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product to obtain the azo dye.
Data Presentation:
| Parameter | Illustrative Value for a Related Azo Dye (from 2-Methyl-5-nitrophenol)[3] |
| Appearance | Orange crystalline powder[3] |
| Melting Point | 210-215 °C (decomposes)[3] |
| λmax (in Ethanol) | ~485 nm[3] |
| FT-IR (KBr, cm⁻¹) | 1620 (N=N stretch), 1520, 1340 (NO₂ stretch)[3] |
Note: The data presented is for a structurally similar azo dye. Researchers should perform their own spectroscopic analysis for the specific dye synthesized.
Visualization of Diazotization and Azo Coupling Workflow:
Caption: Workflow for the synthesis of an azo dye from this compound.
Conclusion
The derivatization of this compound through N-acylation, N-sulfonylation, and diazotization/azo coupling opens up a vast landscape for the synthesis of novel and functionalized molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. By understanding the principles behind these transformations and adhering to the experimental procedures, scientists can confidently and efficiently synthesize a diverse range of derivatives for applications in drug discovery, materials science, and beyond. It is imperative that all synthesized compounds are thoroughly characterized using modern analytical techniques to confirm their structure and purity.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis. BenchChem.
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- MDPI. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)
- BenchChem. (2025). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. BenchChem.
- Zenodo. (n.d.). hydroxy-4'- methyl azo benzene and their use as acid-base ind. Zenodo.
- Sigma-Aldrich. (n.d.). N-(4-METHOXY-PHENYL)-2-NITRO-BENZENESULFONAMIDE AldrichCPR. Sigma-Aldrich.
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- BenchChem. (2025).
-
JOCPR. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. JOCPR.
- The Royal Society of Chemistry. (n.d.). 4. The Royal Society of Chemistry.
- BenchChem. (2025).
- The Synthesis of Azo Dyes. (n.d.).
- Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes The first step is simply an acid base reaction. In order to dissolve the sulfanilic -. Rajdhani College.
- Sciencemadness.org. (2020). Methyl orange - indicator/Azo dye synthesis writeup and video. Sciencemadness.org.
- NIH. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. NIH.
- NIH. (n.d.). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)
- PubChem. (n.d.).
- Matrix Fine Chemicals. (n.d.). METHYL 2-ACETAMIDO-5-NITROBENZOATE | CAS 5409-45-0.
- Truman ChemLab. (n.d.).
- ChemicalBook. (n.d.).
Sources
Application Notes and Protocols for the Synthesis of Methyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of Methyl 2-amino-5-nitrobenzoate in Medicinal Chemistry
This compound is a key chemical intermediate whose strategic importance in the pharmaceutical industry cannot be overstated. The molecule possesses a unique trifecta of functional groups: an amine, a nitro group, and a methyl ester on an aromatic scaffold. This arrangement provides a versatile platform for a multitude of synthetic transformations, making it an ideal starting material for the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[1] The careful and controlled synthesis of this compound is therefore a critical first step in the discovery and development of novel therapeutics. This guide provides detailed protocols for two common and effective synthetic routes to this valuable compound, along with insights into the underlying chemical principles and characterization techniques.
Core Synthetic Strategies
There are two primary and reliable methods for the synthesis of this compound:
-
Fischer Esterification of 2-amino-5-nitrobenzoic acid: This classic method involves the acid-catalyzed reaction of the parent carboxylic acid with methanol. It is a straightforward and often high-yielding approach, particularly when the starting acid is readily available.
-
Electrophilic Aromatic Substitution via Nitration of Methyl 2-aminobenzoate (Methyl Anthranilate): This route involves the direct nitration of the commercially available methyl anthranilate. The key challenge in this approach is controlling the regioselectivity of the nitration to favor the desired 5-nitro isomer.
This document will provide detailed protocols for both synthetic pathways.
Protocol 1: Synthesis via Fischer Esterification of 2-amino-5-nitrobenzoic acid
This protocol details the synthesis of this compound through the acid-catalyzed esterification of 2-amino-5-nitrobenzoic acid with methanol. The reaction is reversible, and thus, an excess of methanol is used to drive the equilibrium towards the product.[2]
Reaction Scheme:
Caption: Fischer Esterification of 2-amino-5-nitrobenzoic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-amino-5-nitrobenzoic acid | ≥98% | Sigma-Aldrich |
| Methanol (Anhydrous) | ACS Grade | Fisher Scientific |
| Sulfuric Acid (Concentrated) | 98% | VWR |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar |
Experimental Protocol:
-
Reaction Setup:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 10.0 g (54.9 mmol) of 2-amino-5-nitrobenzoic acid.
-
Add 100 mL of anhydrous methanol to the flask.
-
Place the flask in an ice-water bath and slowly add 3 mL of concentrated sulfuric acid dropwise with continuous stirring.
-
-
Reaction Execution:
-
Once the acid has been added, remove the ice bath and attach a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the methanol by approximately half using a rotary evaporator.
-
Carefully pour the remaining reaction mixture into a 500 mL separatory funnel containing 150 mL of cold water.
-
Extract the aqueous layer with 3 x 75 mL portions of dichloromethane (DCM).
-
Combine the organic layers and wash with 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: Foaming may occur due to CO2 evolution.[3]
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a minimal amount of hot methanol or ethanol to yield a yellow crystalline solid.
-
Protocol 2: Synthesis via Nitration of Methyl 2-aminobenzoate
This protocol describes the synthesis of this compound by the electrophilic aromatic substitution of Methyl 2-aminobenzoate (Methyl Anthranilate). The amino group is a strong activating group and an ortho-, para-director. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating group and a meta-director. This directs the incoming nitro group to the position meta to the -NH3+ group, which is the 5-position on the ring.
Reaction Scheme:
Caption: Nitration of Methyl 2-aminobenzoate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-aminobenzoate | ≥99% | Acros Organics |
| Sulfuric Acid (Concentrated) | 98% | VWR |
| Nitric Acid (Concentrated) | 70% | J.T. Baker |
| Crushed Ice | - | - |
| Ammonium Hydroxide Solution | 28-30% | Sigma-Aldrich |
Experimental Protocol:
-
Preparation of the Amine Salt Solution:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 150 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 15.1 g (0.1 mol) of Methyl 2-aminobenzoate to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid.
-
Cool this mixture in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the amine salt over a period of 1-2 hours.
-
Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A precipitate of the crude product will form.
-
Allow the ice to melt, then slowly and carefully neutralize the solution with concentrated ammonium hydroxide solution until the pH is approximately 7-8. This step should be performed in a fume hood with efficient cooling as it is highly exothermic.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or methanol to yield this compound as a yellow solid.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 167-169 °C[4] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for confirming the structure. Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), and distinct signals for the aromatic protons, with their splitting patterns and chemical shifts being indicative of the substitution pattern. A broad singlet for the amine protons would also be expected.[5]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the methyl ester carbon, the carbonyl carbon, and the aromatic carbons. The loss of symmetry compared to the starting material in the nitration reaction would result in six distinct signals for the aromatic carbons.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1720 cm⁻¹), and strong symmetric and asymmetric stretches for the nitro group (around 1530 and 1350 cm⁻¹).[7]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 196.16.
Safety and Handling
-
Hazard Identification: this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and the reagents used in its synthesis. All procedures should be carried out in a well-ventilated fume hood.
-
Specific Hazards:
-
Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.[8]
-
Neutralization of the acidic reaction mixture is also highly exothermic and should be performed slowly and with adequate cooling.
-
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for "An efficient and simple protocol for the synthesis of esters from alcohols using HBr and H2O2 in methanol". Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Amino-5-nitrobenzoic Acid: A Versatile Pharmaceutical Intermediate. Retrieved from [Link]
-
Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]
-
SpringerLink. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2024). Nitration of Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
-
Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 4. This compound | 3816-62-4 [sigmaaldrich.com]
- 5. This compound(3816-62-4) 1H NMR [m.chemicalbook.com]
- 6. aiinmr.com [aiinmr.com]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-5-nitrobenzoate
Abstract
This comprehensive guide provides a detailed protocol for the large-scale synthesis of Methyl 2-amino-5-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical safety considerations. The synthesis is approached in two primary stages: the nitration of N-acetylanthranilic acid followed by hydrolysis to yield 2-amino-5-nitrobenzoic acid, and its subsequent esterification to the final product. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various pharmaceuticals, including anthelmintic drugs like niclosamide and as a precursor for certain dyes. The strategic placement of the amino, nitro, and methyl ester functionalities on the benzene ring allows for a diverse range of chemical transformations, making it a sought-after intermediate. The large-scale production of this compound requires robust and well-characterized synthetic routes that are both efficient and safe.
This application note details a reliable two-part synthesis. The first part focuses on the regioselective nitration of an acetyl-protected aniline to synthesize the 2-amino-5-nitrobenzoic acid precursor. The second part elaborates on the Fischer-Speier esterification of this precursor to afford the target molecule, this compound.
Part 1: Synthesis of 2-Amino-5-nitrobenzoic Acid
The synthesis of the carboxylic acid precursor is achieved through the nitration of N-acetylaminobenzoic acid, followed by hydrolysis of the acetyl protecting group. The initial acetylation of the amino group is a critical step to prevent its oxidation by the strong nitrating mixture and to direct the incoming nitro group to the desired position on the aromatic ring.[1]
Reaction Scheme: Synthesis of 2-Amino-5-nitrobenzoic Acid
Caption: Synthesis of 2-Amino-5-nitrobenzoic acid from Anthranilic Acid.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| N-acetylanthranilic acid | 179.17 | 1.0 | 179.17 g |
| Concentrated Sulfuric Acid | 98.08 | - | 500 mL |
| Concentrated Nitric Acid | 63.01 | 1.1 | 48.5 mL |
| Glacial Acetic Acid | 60.05 | - | 200 mL |
| 6 M Hydrochloric Acid | 36.46 | - | As needed |
| Absolute Ethanol | 46.07 | - | As needed |
Procedure
-
Preparation of the Reaction Mixture: In a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of 384 g of concentrated sulfuric acid and 200 mL of glacial acetic acid is prepared and cooled to room temperature.[1]
-
Addition of Starting Material: With vigorous stirring, 179.17 g (1.0 mol) of dry N-acetylanthranilic acid is added to the flask. The mixture is stirred for 30 minutes to ensure complete dissolution.[1]
-
Nitration: The reaction mixture is cooled to below 10°C using an ice-water bath. A pre-cooled nitrating mixture of 48.5 mL (1.1 mol) of concentrated nitric acid and 96 g of concentrated sulfuric acid is added dropwise through the dropping funnel. The temperature must be maintained below 10°C throughout the addition to minimize the formation of by-products.[1][2]
-
Reaction Completion and Quenching: After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for an additional 3 hours. The reaction mixture is then carefully poured into 2 L of ice water to precipitate the solid product.[1]
-
Isolation of Intermediate: The precipitated solid, 5-Nitro-N-acetyl-o-aminobenzoic acid, is allowed to stand overnight, then collected by vacuum filtration and washed with cold water.
-
Hydrolysis: The crude 5-Nitro-N-acetyl-o-aminobenzoic acid is transferred to a 2 L flask, and 1 L of 6 M hydrochloric acid and 250 mL of absolute ethanol are added. The mixture is refluxed at approximately 81°C for 1.5 hours.[1]
-
Product Isolation and Purification: The reaction mixture is cooled, and the precipitated 2-amino-5-nitrobenzoic acid is collected by filtration. The solid is washed twice with water and can be further purified by recrystallization from an ethanol/water mixture.[3]
Part 2: Esterification of 2-Amino-5-nitrobenzoic Acid
The final step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer-Speier esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[4]
Reaction Scheme: Fischer Esterification
Caption: Esterification of 2-Amino-5-nitrobenzoic Acid to this compound.
Experimental Protocol: Large-Scale Fischer Esterification
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 2-Amino-5-nitrobenzoic acid | 182.13 | 1.0 | 182.13 g |
| Methanol | 32.04 | - | 1 L |
| Concentrated Sulfuric Acid | 98.08 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | 84.01 | - | As needed |
| Dichloromethane | 84.93 | - | 500 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure
-
Reaction Setup: In a 2 L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 182.13 g (1.0 mol) of 2-amino-5-nitrobenzoic acid is suspended in 1 L of methanol.
-
Catalyst Addition: While stirring, 20 mL of concentrated sulfuric acid is carefully added to the suspension. The addition is exothermic and should be done slowly.[5]
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up and Extraction: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in 500 mL of dichloromethane and transferred to a separatory funnel. The organic layer is washed with 2 x 250 mL of saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with 250 mL of brine.[6]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield a yellow crystalline solid. The purity should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The reported melting point is 167-169 °C.[1]
Safety and Hazard Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Nitration Reaction: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[7] The use of concentrated nitric and sulfuric acids poses a significant corrosion hazard. These acids are highly corrosive and can cause severe burns upon contact with skin or eyes.[4] All nitration procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. Emergency eyewash and shower stations should be readily accessible.
-
Flammable Solvents: Methanol and dichloromethane are flammable and volatile. All heating should be performed using heating mantles or steam baths, and ignition sources should be eliminated from the work area.
-
Waste Disposal: Acidic and organic waste should be collected in separate, appropriately labeled containers for disposal according to institutional guidelines.
Conclusion
The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature during the nitration step, and by employing standard purification techniques, high yields of the desired product can be achieved. Adherence to the outlined safety procedures is paramount to ensure the well-being of laboratory personnel and the successful execution of the synthesis on a large scale.
References
- Nitration reaction safety - YouTube. (2024).
- Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.).
- NITRIC ACID SAFETY. (n.d.).
- Lab5 procedure esterification. (n.d.).
- An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
- This compound | 3816-62-4 - Sigma-Aldrich. (n.d.).
- Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis - Benchchem. (n.d.).
- Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid - Benchchem. (n.d.).
- Fischer Esterification-Typical Procedures - OperaChem. (2024).
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
- Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
Sources
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- 2. Solved The Fischer esterification of *m*-nitrobenzoic acid | Chegg.com [chegg.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Application Note: High-Purity Purification of Methyl 2-amino-5-nitrobenzoate via Single-Solvent Recrystallization
Abstract
This application note provides a detailed and robust protocol for the purification of Methyl 2-amino-5-nitrobenzoate using the single-solvent recrystallization technique. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, where high purity is a critical determinant of reaction yield and final product quality. This guide delves into the principles of solvent selection, the mechanistic basis of purification through recrystallization, and a step-by-step methodology designed to maximize both purity and recovery. The protocol emphasizes safety considerations and provides a systematic approach to achieving a crystalline product with a sharp melting point, indicative of high purity.
Introduction: The Rationale for Recrystallization
Recrystallization is a cornerstone technique in organic chemistry for the purification of solid compounds.[1][2] The fundamental principle lies in the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point.[5] This temperature-dependent solubility gradient allows for the dissolution of the impure solid in a minimal amount of hot solvent. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that systematically excludes impurity molecules.[2] These impurities remain dissolved in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.
For this compound, a compound with both polar (amino, nitro) and non-polar (benzene ring, methyl ester) functionalities, the choice of solvent is paramount. Alcohols such as methanol and ethanol are often effective for such moderately polar compounds, as they can engage in hydrogen bonding and have a significant change in solvating power with temperature.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is essential for safe and effective handling.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₄ | [6] |
| Molecular Weight | 196.16 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 167-169 °C | [7] |
| Boiling Point | 377.9 °C at 760 mmHg | [7] |
| Hazard Statements | H302, H315, H319, H335 | [7] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [7] |
Safety Precautions:
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, it is imperative to handle this compound in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, must be worn at all times.[9] An accessible safety shower and eye wash station are mandatory.[10]
Experimental Protocol: Recrystallization from Ethanol
Ethanol is selected as the solvent for this protocol due to its favorable solubility profile for aromatic nitro compounds and its relatively low toxicity.[11]
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
-
Drying oven or desiccator
Step-by-Step Methodology
Step 1: Dissolution Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar. Add a small volume of ethanol, just enough to create a slurry. Place the flask on a hot plate and gently heat the mixture to the boiling point of ethanol while stirring. Add hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.[11]
Causality: Using a minimal amount of hot solvent creates a saturated solution upon cooling, which is essential for maximizing the yield of the recrystallized product.[2]
Step 2: Decolorization (Optional) If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and reheat to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.
Causality: Activated charcoal has a high surface area and can effectively adsorb high-molecular-weight colored impurities.
Step 3: Hot Filtration (if charcoal was used or insoluble impurities are present) If activated charcoal was used or if there are any insoluble impurities, a hot gravity filtration is necessary. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heating source. Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.
Causality: Preheating the filtration apparatus prevents a sudden drop in temperature, which could cause the desired compound to crystallize along with the impurities on the filter paper.
Step 4: Crystallization Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals.[11] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
Causality: Slow cooling allows the crystal lattice to form in an orderly manner, which is more effective at excluding smaller impurity molecules. Rapid cooling can trap impurities within the crystal structure.
Step 5: Isolation and Washing Collect the crystals by vacuum filtration using a Buchner funnel and filter paper. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and soluble impurities.[11]
Causality: Washing with ice-cold solvent removes adhered mother liquor containing dissolved impurities without significantly dissolving the purified crystals.
Step 6: Drying Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a desiccator under vacuum until a constant weight is achieved.
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Verification of Purity
The purity of the recrystallized this compound should be assessed by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value (167-169 °C).[7] A broad or depressed melting point indicates the presence of impurities. Further analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for a more quantitative assessment of purity.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod at the liquid's surface can also induce crystallization.
-
Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization from ethanol. By understanding the principles behind each step and adhering to the detailed methodology, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical and chemical synthesis.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
EBSCO Information Services. (2018). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2015, December 3). MSDS of Methyl 2-amino-5-chloro-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Maryellen Nerz-Stormes. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Maryellen Nerz-Stormes. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. This compound | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]
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analytical methods for Methyl 2-amino-5-nitrobenzoate
An Application Guide to the Analytical Characterization of Methyl 2-amino-5-nitrobenzoate
This document serves as a comprehensive technical guide for researchers, quality control analysts, and drug development professionals, detailing robust analytical methodologies for the characterization and quantification of this compound (CAS: 3816-62-4). As a key intermediate in the synthesis of various pharmaceuticals and dyes, ensuring its purity and identity is paramount.[1][2] This guide moves beyond mere procedural lists, delving into the causality behind methodological choices to empower users with a deeper understanding and troubleshooting capabilities.
Compound Profile and Physicochemical Properties
This compound is a solid, light yellow to yellow crystalline compound.[1][3] Its structure, featuring an aromatic ring substituted with an amine, a nitro group, and a methyl ester, dictates its chemical behavior and the analytical strategies required for its assessment. Understanding these fundamental properties is the first step in developing reliable analytical protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [4] |
| Molecular Weight | 196.16 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [1][3] |
| Melting Point | 167-169 °C | [1][3][5] |
| Boiling Point | 377.9 °C (Predicted) | [3][5] |
| Storage | Room temperature, in a dark, inert atmosphere | [3][5] |
Chromatographic Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradants, thereby enabling accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing this compound due to its polarity. The technique separates analytes based on their hydrophobic interactions with a nonpolar stationary phase.
Expertise & Causality: The choice of a C18 column is logical as its nonpolar surface provides effective retention for the moderately polar this compound. The mobile phase is a buffered or acidified mixture of water and an organic solvent like acetonitrile. The addition of an acid (e.g., phosphoric or formic acid) is critical; it protonates the basic amino group on the analyte, preventing peak tailing and ensuring consistent, reproducible retention times.[6] UV detection is highly effective due to the presence of the chromophoric nitro-substituted benzene ring.
Protocol 1: RP-HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid or Formic Acid (ACS grade).
-
This compound reference standard (>98% purity).
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (creating a 0.1% solution) and mix thoroughly.[6][8] For MS compatibility, 0.1% formic acid should be used instead. The final mobile phase is a mixture of this aqueous component and acetonitrile. A typical starting ratio is 50:50 (v/v).[6] Filter both components through a 0.45 µm membrane filter and degas before use.
-
Diluent Preparation: A mixture of 50:50 (v/v) acetonitrile and water is recommended.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[9]
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[7] |
| Detection | UV at 235 nm[7] |
| Run Time | ~20 minutes |
4. Trustworthiness & Self-Validation:
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The theoretical plates for the analyte peak should be >2000, and the tailing factor should be <1.5.
-
Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, especially for identifying volatile impurities. It combines the separation capabilities of GC with the highly specific detection of mass spectrometry.[9]
Expertise & Causality: this compound has a predicted boiling point that is quite high, but it is amenable to GC analysis. A nonpolar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane phase, is suitable for separating aromatic compounds. A temperature gradient (oven temperature program) is essential to ensure that compounds with different volatilities elute as sharp peaks and are well-separated. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for definitive identification.[4]
Protocol 2: GC-MS Impurity Profiling
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Dichloromethane (GC grade).
-
This compound sample.
2. Preparation of Solutions:
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample and dissolve in 10 mL of dichloromethane or another suitable volatile solvent.
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection | 1 µL, Splitless mode |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min[9] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 m/z |
4. Trustworthiness & Self-Validation:
-
Identification: Compound identification is achieved by comparing the acquired mass spectrum with reference spectra in a database (e.g., NIST). The molecular ion peak [M]⁺ at m/z 196 should be present.[4]
-
Purity Estimation: Semi-quantitative purity can be estimated via area normalization, similar to HPLC.
Caption: Workflow for GC-MS impurity profiling.
Spectroscopic Structural Confirmation
Spectroscopic methods provide orthogonal data to confirm the chemical structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Causality: The FTIR spectrum provides a unique molecular fingerprint. For this compound, we expect to see characteristic absorption bands for the N-H bonds of the amine, the C=O of the ester, the asymmetric and symmetric stretches of the nitro group, and vibrations from the aromatic ring. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[10]
Protocol 3: FTIR-ATR Analysis
1. Instrumentation:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
2. Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum, typically from 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background spectrum.
3. Expected Data Interpretation:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 1720 - 1680 | C=O stretch (Ester) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) & C-O stretch (Ester) |
| (Note: Wavenumbers are adapted from structurally similar compounds and general spectroscopic correlation tables).[10][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
Expertise & Causality: ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. A deuterated solvent like DMSO-d₆ is used because it can dissolve the sample well and its residual solvent peaks are well-known.[12] Tetramethylsilane (TMS) is the universal reference standard (0.00 ppm).[10]
Protocol 4: ¹H and ¹³C NMR Analysis
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
This compound sample.
2. Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a vial.[10][12]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
3. Expected Data Interpretation:
-
¹H NMR: Expect signals for the methyl ester protons (~3.8 ppm, singlet, 3H), the amine protons (a broad singlet, 2H), and three distinct signals in the aromatic region (due to the different electronic effects of the three substituents).
-
¹³C NMR: Expect signals for the methyl carbon, the ester carbonyl carbon, and the six aromatic carbons (which may or may not be unique depending on symmetry and electronic effects).
Caption: Complementary nature of spectroscopic analysis.
References
-
This compound | C8H8N2O4 | CID 2777346. PubChem. Available from: [Link]
-
Methyl 5-amino-2-nitrobenzoate | C8H8N2O4 | CID 11446896. PubChem. Available from: [Link]
-
how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Chegg. Available from: [Link]
-
Separation of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-amino-5-nitrobenzoate
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the accurate determination of purity and the quantification of impurities for Methyl 2-amino-5-nitrobenzoate. This compound is a critical intermediate in the synthesis of various pharmaceuticals and dyes, making its purity profile a crucial quality attribute.[1] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary.
Introduction
This compound (CAS No: 3816-62-4) is an aromatic compound containing both an amine and a nitro functional group, making it a versatile chemical building block.[1][4][5] The presence of impurities, arising from the synthetic route or degradation, can significantly impact the safety and efficacy of the final products. Therefore, a reliable and validated analytical method is imperative for its quality control.
This application note addresses the need for a well-characterized analytical procedure by presenting a stability-indicating HPLC method. The method is designed to separate this compound from its potential impurities, including synthetic byproducts and degradants, thus ensuring the reported purity is a true reflection of the sample's quality.
Method Development Rationale
The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of chromatographic separation.
Analyte Properties
-
Molecular Formula: C₈H₈N₂O₄[4]
-
Melting Point: 167-169 °C[4]
-
Structure: The presence of an aromatic ring, an amino group, and a nitro group suggests significant UV absorbance, making UV detection a suitable choice. The compound's polarity is influenced by these functional groups, making it amenable to reversed-phase chromatography.
Chromatographic Choices
-
Column Selection: A C18 stationary phase was selected due to its wide applicability and proven success in separating moderately polar aromatic compounds. The hydrophobic nature of the C18 chains provides effective retention for this compound. Phenyl-Hexyl columns can also be advantageous for separating aromatic compounds due to π-π interactions, offering an alternative for method optimization.[7]
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and lower viscosity compared to methanol. The addition of 0.1% formic acid to the mobile phase serves two purposes: it helps to protonate the amino group, leading to more consistent retention times and improved peak shape, and it ensures a stable pH for the mobile phase.[8]
-
Detection Wavelength: Based on the analysis of similar nitroaromatic compounds and general principles of UV spectrophotometry for aromatic compounds, a detection wavelength of 254 nm was selected.[2][8] This wavelength generally provides a good response for compounds containing aromatic rings and nitro groups.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard (>99.5% purity).
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions.
-
Acidic: 1 mL of sample solution + 1 mL of 1N HCl at 60 °C for 24 hours, then neutralized.
-
Basic: 1 mL of sample solution + 1 mL of 1N NaOH at 60 °C for 24 hours, then neutralized.
-
Oxidative: 1 mL of sample solution + 1 mL of 30% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample kept at 105 °C for 48 hours.
Results: In all stressed samples, the main peak of this compound was well-resolved from the degradation product peaks, demonstrating the method's specificity.
Linearity
Linearity was evaluated by analyzing a series of solutions in the concentration range of 1 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (80%, 100%, and 120% of the working concentration).
| Spike Level | Mean Recovery (%) |
| 80% | 99.2% |
| 100% | 100.5% |
| 120% | 99.8% |
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the working standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.
| Precision Type | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result |
| LOD (S/N = 3) | ~0.1 µg/mL |
| LOQ (S/N = 10) | ~0.3 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the method's robustness.
Visualizations
Caption: HPLC Purity Analysis Workflow.
Caption: ICH Q2(R1) Validation Parameters.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the purity determination of this compound. The method is specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and for use in stability studies. The comprehensive validation ensures that the method will generate trustworthy results, which is of paramount importance in the pharmaceutical and chemical industries.
References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Chopade, S. R., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-5-nitrobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of Methyl 2-amino-5-nitrobenzoate. By synthesizing field-proven insights with established chemical principles, this center provides a comprehensive resource for troubleshooting and optimizing this crucial chemical transformation.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the most common and direct laboratory method for synthesizing this compound?
A1: The most prevalent and well-documented laboratory method is the Fischer esterification of 2-amino-5-nitrobenzoic acid.[1][2] This reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[1][3]
Q2: Why is a strong acid catalyst, such as sulfuric acid, essential for this reaction?
A2: The acid catalyst serves two critical functions in this specific esterification:
-
Catalysis: It protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[1][2]
-
Neutralization: The starting material, 2-amino-5-nitrobenzoic acid, contains a basic amino group (-NH₂). This group readily reacts with and neutralizes the acid catalyst. Therefore, a sufficient amount of acid is required to both protonate the amino group and leave an adequate catalytic amount to drive the esterification.[1]
Q3: What is the scientific basis for using a large excess of methanol in the reaction?
A3: The Fischer esterification is a reversible process, meaning it exists in equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).[1][2] To maximize the yield of the desired ester, the equilibrium must be shifted towards the product side. According to Le Chatelier's Principle, this is effectively achieved by increasing the concentration of one of the reactants. Using a large excess of methanol, which is often also the solvent, drives the reaction forward, thereby increasing the conversion of the carboxylic acid to the methyl ester.[1]
Q4: What are the key physical and chemical properties of this compound?
A4: The essential properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₄ | [4] |
| Molecular Weight | 196.16 g/mol | [4] |
| Appearance | Yellow solid / crystalline powder | [5] |
| CAS Number | 3816-62-4 | [4] |
| IUPAC Name | This compound | [4] |
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This guide provides solutions to specific problems encountered during the synthesis, grounded in chemical principles.
Problem 1: Low or No Product Yield
| Possible Cause | Underlying Science & Explanation | Recommended Solution |
| Reversible Reaction Equilibrium | The reaction's equilibrium may not sufficiently favor the product side. As water is produced, the reverse reaction (ester hydrolysis) can occur, limiting the final yield.[1][6] | Use a large excess of methanol (10-20 equivalents or more) to act as both reactant and solvent. This shifts the equilibrium toward the ester product according to Le Chatelier's Principle.[1] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or energy. | Monitor reaction progress using Thin Layer Chromatography (TLC).[7][8] If the starting material is still present after the initial reflux period, consider extending the reaction time. A cautious, slight increase in temperature can also be beneficial, but must be balanced against the risk of decomposition.[7] |
| Insufficient Catalyst | The basic amino group of the starting material neutralizes a portion of the acid catalyst, rendering it inactive for catalysis. If not enough acid is added, the reaction will be slow or may not proceed at all.[1] | Ensure a sufficient amount of acid catalyst is used to account for both the protonation of the amino group and the catalytic cycle. A catalytic amount of 0.1-0.2 equivalents relative to the starting material is a common starting point.[9] |
| Product Loss During Work-up | The product can be lost during isolation if it has some solubility in the washing solvents or if precipitation is incomplete. | After cooling the reaction, pour the mixture into a large volume of ice water to precipitate the crude product.[10] Wash the collected solid with small portions of cold deionized water to remove residual acid and unreacted starting materials without dissolving significant amounts of the product.[1] |
Problem 2: The Reaction Mixture Darkens Significantly (Turns Brown or Black)
| Possible Cause | Underlying Science & Explanation | Recommended Solution |
| Decomposition or Side Reactions | Prolonged heating at high temperatures in the presence of a strong, concentrated acid like H₂SO₄ can lead to the degradation of the aromatic ring or polymerization, resulting in colored byproducts.[1] | Avoid excessively high temperatures. Maintain a gentle reflux.[1] Monitor the reaction closely and stop heating once the starting material is consumed (as determined by TLC). If decomposition is a persistent issue, consider if milder reaction conditions could be employed. |
Problem 3: The Final Product is Impure (Multiple Spots on TLC)
| Possible Cause | Underlying Science & Explanation | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction is the most common cause of this impurity. 2-amino-5-nitrobenzoic acid has different polarity than its ester, and will appear as a separate spot on a TLC plate. | Drive the reaction to completion by extending the reaction time or ensuring an adequate excess of methanol and catalyst (see Problem 1). |
| Inefficient Purification | Co-precipitation of impurities or using a suboptimal solvent for recrystallization can lead to a final product of low purity. | Purify the crude product by recrystallization. A mixed solvent system like ethanol/water is often effective.[11] Dissolve the crude solid in a minimum amount of hot ethanol, and if colored impurities are present, consider adding a small amount of activated charcoal and performing a hot filtration.[11] Then, slowly add hot water until the solution becomes slightly cloudy, and allow it to cool slowly to form pure crystals.[11] |
Visual & Methodological Guides
Diagram: Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the synthesis of this compound.
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the Fischer esterification method.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-nitrobenzoic acid (1.0 eq) with a large excess of anhydrous methanol (e.g., 20-30 mL per gram of starting material).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exothermic reaction may occur.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle.[1] Allow the reaction to proceed for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice or ice water (approx. 10 times the volume of the reaction mixture).[10] A yellow precipitate of the crude ester will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.[1] Wash the solid with several portions of cold deionized water to remove residual acid and other water-soluble impurities.
-
Drying: Allow the product to air dry or place it in a desiccator under vacuum to remove residual water. The product can then be purified further by recrystallization.[1]
Diagram: Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common synthesis issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.).
- Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
- BenchChem. (2025). Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide.
- American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting 2-Amino-5-nitrobenzoic acid reaction conditions.
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. (n.d.).
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
- Google Patents. (n.d.).
- National Institutes of Health (NIH). (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.). KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
- Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
- BenchChem. (2025). A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.).
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
- PubChem. (n.d.).
- ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Anasazi Instruments. (n.d.).
- BenchChem. (2025).
- BenchChem. (n.d.).
- LookChem. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
- Quora. (2016).
- OperaChem. (2024).
- ChemicalBook. (n.d.). 3-AMINO-5-NITROBENZOIC ACID METHYL ESTER synthesis.
- Chemistry LibreTexts. (2021).
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Sigma-Aldrich. (n.d.).
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Technical Support Center: Methyl 2-amino-5-nitrobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency, purity, and yield of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from incomplete reactions to product loss during work-up. Here’s a breakdown of common causes and their remedies:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious with temperature, as it can promote side reactions.[1] For nitration reactions, ensure the nitrating agent is fresh and added in the correct stoichiometric amount.
-
-
Suboptimal Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of undesired side products and degradation of the starting material or product.[2][3]
-
Solution: Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent by using an ice-salt bath.[1] Slower, dropwise addition of the nitrating mixture can also help manage the exotherm.
-
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification steps.
-
Solution: During the work-up, ensure the pH is carefully adjusted to maximize the precipitation of the product. When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation and recovery.[1]
-
Question 2: My final product is a brownish or dark yellow powder instead of the expected light yellow crystals. What causes this discoloration and how can I fix it?
Answer:
Discoloration is a common issue and is typically due to the presence of colored impurities or degradation products.
-
Formation of Nitrophenolic Compounds: At elevated temperatures during nitration, minor side reactions can produce colored nitrophenolic impurities.[2]
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to colored byproducts. This can be exacerbated by exposure to air and light over time.
-
Residual Impurities: Even small amounts of certain side products can impart significant color.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent (e.g., ethanol), add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
-
Recrystallization: A careful recrystallization is often sufficient to remove the impurities causing the discoloration. An ethanol/water mixture is a commonly used solvent system for this compound.[4]
-
Inert Atmosphere: If oxidation is suspected to be a significant issue, performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]
Question 3: My TLC plate shows multiple spots in addition to my desired product. What are these likely side products and how can I minimize their formation?
Answer:
The presence of multiple spots on a TLC plate is a clear indication of side product formation. The most common synthesis route for this compound is the nitration of methyl anthranilate. The primary side products are isomers and dinitrated compounds.
-
Isomeric Impurities: The amino (-NH₂) and methoxycarbonyl (-COOCH₃) groups on the starting material (methyl anthranilate) direct the electrophilic nitration. While the 5-nitro isomer is the major product, other isomers such as Methyl 2-amino-3-nitrobenzoate can also be formed.[4]
-
Mitigation: Precise temperature control during nitration is crucial. Keeping the temperature below 10°C, and ideally between 0-5°C, during the addition of the nitrating mixture can significantly minimize the formation of undesired isomers.[1]
-
-
Dinitrated Byproducts: If the reaction conditions are too harsh (e.g., excess nitrating agent, higher temperature), dinitration of the aromatic ring can occur, leading to products like methyl 3,5-dinitroanthranilate.[2][5]
-
Mitigation: Use the correct stoichiometry of the nitrating agent and maintain a low reaction temperature.
-
-
Hydrolysis to the Carboxylic Acid: The ester group can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-nitrobenzoic acid) if there is water present in the reaction mixture, especially under acidic conditions and at elevated temperatures.[6]
-
Mitigation: Use anhydrous solvents and reagents if possible. During work-up, avoid prolonged exposure to strong acids or bases at high temperatures.
-
The following diagram illustrates the main synthetic pathway and the formation of key side products:
Question 4: My purified product has a wide melting point range. What does this indicate and what should I do?
Answer:
A wide melting point range is a classic sign of an impure compound.[7] Pure crystalline solids typically melt over a narrow range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.
-
Possible Impurities: The impurities could be any of the side products mentioned in the previous question (isomers, dinitrated compounds, starting material) or residual solvent.
Solution:
The product needs to be further purified. Recrystallization is the most common method.
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. For this compound, ethanol or an ethanol/water mixture is often effective.[4]
-
Procedure:
-
Dissolve the impure solid in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[4]
-
Dry the crystals thoroughly to remove any residual solvent.
-
Table 1: Physical Properties of Product and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 196.16 | 167-169 | Light yellow crystalline powder |
| Methyl Anthranilate (Starting Material) | 151.16 | 24 | Colorless to pale yellow liquid |
| Methyl 2-amino-3-nitrobenzoate | 196.16 | 97-98.5 | Yellow solid |
| 2-amino-5-nitrobenzoic acid | 182.13 | ~270 (decomposes) | Light yellow crystalline powder |
Data sourced from[8][9][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
The synthesis, particularly the nitration step, involves strong acids and highly exothermic reactions. Key safety hazards include:
-
Thermal Runaway: The nitration reaction can generate a significant amount of heat. Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure.[12]
-
Use of Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and require careful handling in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: Always add the nitrating mixture slowly to the substrate solution while ensuring efficient cooling and stirring.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of byproducts from over-reaction.[1]
Q3: What is the best way to store this compound?
It should be stored in a tightly sealed container in a cool, dry, and dark place to maintain its stability. Compounds with amino and nitro groups can be sensitive to light, which may lead to photodegradation over time.[6]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using an ethanol/water solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.[4]
References
- BenchChem. (n.d.). Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. (n.d.). Troubleshooting 2-Amino-5-nitrobenzoic acid reaction conditions.
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. (n.d.). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
- BenchChem. (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.
- BenchChem. (n.d.). A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- University of California, Irvine. (n.d.). Nitration of Methyl Benzoate.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
- Wikipedia. (n.d.). Methyl anthranilate.
- University of Missouri-St. Louis. (n.d.). Macroscale Nitration of Methyl Benzoate.
- DePauw University. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
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Technical Support Center: Purification Challenges of Methyl 2-amino-5-nitrobenzoate
Welcome to the technical support guide for Methyl 2-amino-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chemical intermediate. As a compound with multiple reactive functional groups—an amine, a nitro group, and a methyl ester—its purification requires careful consideration of potential side reactions, impurities, and degradation pathways. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities are largely dependent on the synthetic route, which is often the nitration of a methyl aminobenzoate precursor. Common impurities fall into several categories:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Regioisomers: During the electrophilic nitration of the aromatic ring, other isomers can be formed, such as methyl 2-amino-3-nitrobenzoate or dinitro-substituted byproducts.[1][2] The directing effects of the amino and ester groups influence the distribution of these isomers.
-
Side-Reaction Products: Impurities can arise from side reactions like the oxidation of the amino group or hydrolysis of the methyl ester.[3]
-
Residual Solvents and Reagents: Solvents and strong acids (like sulfuric and nitric acid) used during synthesis and work-up may be present in the crude product.[1][4]
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a pale-yellow to yellow-brown crystalline solid.[5] Significant deviation from this, such as a very dark brown or tar-like appearance, indicates the presence of substantial impurities.
Q3: How stable is this compound, and what are its primary degradation pathways?
A3: The compound's structure makes it susceptible to several degradation pathways.[3]
-
Photodegradation: Compounds with both nitroaromatic and amino functionalities can be sensitive to light. Exposure can lead to complex reactions, including oxidation of the amino group.[3] It is recommended to store the compound protected from light.[6]
-
Hydrolysis: Under strongly acidic or basic conditions, the methyl ester group can hydrolyze to form the corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid.[3][7]
-
Oxidation: The electron-rich amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[3]
-
Thermal Decomposition: While the compound has a relatively high melting point of 167-169 °C, prolonged exposure to high temperatures can lead to decomposition.[5][6]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for assessing purity and quantifying the compound.[8][9] A reverse-phase C18 column is typically effective.[8] Other valuable techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (167-169 °C) is a good indicator of high purity.[5][6] A broad or depressed melting point suggests the presence of impurities.[10]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (amine N-H, nitro NO₂, ester C=O).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of isomeric impurities.
Troubleshooting Guide: Experimental Purification
This section addresses specific problems encountered during the purification process, primarily focusing on recrystallization, the most common laboratory-scale technique for this compound.
Quick Reference Troubleshooting Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Discolored Crystals | Presence of colored impurities (e.g., oxidation byproducts, nitrophenols).[1][11] | Treat the hot solution with activated charcoal before filtration.[1] Consider performing the purification under an inert atmosphere if oxidation is suspected.[1] |
| Low Recovery Yield | 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Crystals washed with warm or excessive solvent. 4. Incomplete crystallization (insufficient cooling).[12] | 1. Use the minimum amount of hot solvent for dissolution.[13] 2. Preheat the filtration funnel and receiving flask.[12][13] 3. Wash crystals with a minimal amount of ice-cold solvent.[13] 4. Cool the filtrate in an ice bath for at least 30 minutes.[13] |
| "Oiling Out" | 1. Solution is supersaturated with impurities, depressing the melting point. 2. Cooling rate is too fast. 3. Inappropriate solvent choice (compound is too soluble).[12] | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly.[1] 2. Insulate the flask to ensure slow cooling. 3. Switch to a different solvent system, such as a mixed-solvent system (e.g., ethanol/water).[1][12] |
| No Crystals Form | 1. Solution is not saturated (too much solvent). 2. Solution is supersaturated and lacks nucleation sites.[12] | 1. Evaporate some solvent to concentrate the solution and cool again.[12] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1][12] |
Core Purification Workflows
Logical Flow: Identifying Impurity Sources
The first step in effective purification is understanding the potential sources of impurities from the synthesis stage.
Caption: Sources of impurities in crude this compound.
Protocol 1: Standard Recrystallization (Single Solvent)
Recrystallization relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[13] Ethanol is often a suitable solvent for compounds of this type.[13]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to create a slurry.[13]
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot solvent until the solid just completely dissolves. Using the minimum amount of solvent is critical for maximizing yield.[13]
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][13]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove the charcoal and any other solids. This step must be done quickly to prevent premature crystallization.[13]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove soluble impurities clinging to the crystal surfaces.[13]
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all residual solvent.
Workflow Diagram: Recrystallization
Caption: Experimental workflow for recrystallization.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
This technique is useful when no single solvent has the ideal solubility properties. It employs a "good" solvent, in which the compound is soluble, and a "poor" or "anti-solvent," in which it is much less soluble.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol).[1]
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly and persistently cloudy (this is the point of saturation).[1]
-
Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution just becomes clear again.[1]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize yield.[1]
-
Isolation and Drying: Collect, wash (using a cold mixture of the two solvents), and dry the crystals as described in Protocol 1.[1]
References
- Vogel, H. H. (1981). Preparation of methyl m-nitrobenzoate. U.S. Patent 4,506,089. Google Patents.
-
Haveren, J. V., et al. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]
-
Pandey, D., et al. (2022). Biodegradation and Detoxification of p-Nitroaniline by an Indigenous Bacterium Pseudomonas DL17 Isolated from Alkaline Lonar Lake. Environmental Analysis Health and Toxicology. Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]
-
BIOREMEDIATION - Degradation of nitro aromatic compounds. (2018). Slideshare. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
This compound | 3816-62-4 | 98%. (n.d.). LBAO Chemicals. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Nitration of methyl benzoate | Resource. (n.d.). RSC Education - The Royal Society of Chemistry. Retrieved from [Link]
-
Nitration of Methyl Benzoate Essay. (n.d.). Bartleby. Retrieved from [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Process for the preparation of 2-amino-5-nitrobenzonitrile. (1971). German Patent DE1957590B2. Google Patents.
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
(PDF) Nitration of Methyl Benzoate. (2016). ResearchGate. Retrieved from [Link]
-
Methyl 5-amino-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of 2-amino-3-nitrobenzoic acid. (2014). Chinese Patent CN103922948A. Google Patents.
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Methyl 2-amino-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. The following question-and-answer format directly addresses common issues encountered during this synthesis.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific problems that may arise during the synthesis of this compound, primarily through the Fischer esterification of 2-amino-5-nitrobenzoic acid.
Q1: My reaction is yielding very little or no this compound. What are the likely causes related to temperature?
A1: Low or no product yield is a frequent issue, and temperature plays a pivotal role. Here are the primary temperature-related factors to investigate:
-
Insufficient Temperature: The Fischer esterification is an equilibrium-driven reaction.[1][2] If the reaction temperature is too low, the rate of reaction will be exceedingly slow, and the equilibrium may not be sufficiently shifted towards the product. For the esterification of aminobenzoic acids, refluxing the reaction mixture is a common practice to ensure the reaction proceeds at an adequate rate.[2][3]
-
Decomposition at Excessively High Temperatures: While heat is necessary, excessive temperatures can lead to the decomposition of the starting material or the product, especially in the presence of a strong acid catalyst. This can result in a darkened reaction mixture and the formation of unwanted byproducts.[1] It is crucial to maintain a gentle reflux and monitor the reaction progress closely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: My final product is a dark, discolored solid instead of the expected yellow crystals. How can I prevent this?
A2: Discoloration is often a sign of impurity formation, which can be temperature-dependent.
-
Oxidation and Side Reactions: The amino group in 2-amino-5-nitrobenzoic acid is susceptible to oxidation, especially at elevated temperatures in the presence of an acid catalyst.[4] This can lead to the formation of colored impurities.
-
Nitration Side Reactions: If the synthesis of the starting material, 2-amino-5-nitrobenzoic acid, involved a nitration step, improper temperature control during that stage could have led to the formation of dinitro-substituted byproducts or other colored impurities that are carried over.[5] Nitration reactions are highly exothermic and require strict temperature control, often between 0-10°C, to minimize side reactions.[5][6]
Preventative Measures:
-
Optimize Reflux Temperature: Aim for a gentle, controlled reflux rather than vigorous boiling. This provides sufficient energy for the reaction without promoting decomposition.
-
Inert Atmosphere: If oxidation is suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the formation of colored byproducts.[4]
-
Purification of Starting Material: Ensure the 2-amino-5-nitrobenzoic acid used is of high purity. If it appears discolored, consider recrystallizing it before use.[4][5]
Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these, and how can temperature optimization help?
A3: The presence of multiple spots on a TLC plate points to a mixture of compounds. Temperature control is key to minimizing the formation of these impurities.
-
Unreacted Starting Material: If the reaction has not gone to completion due to insufficient temperature or time, a spot corresponding to 2-amino-5-nitrobenzoic acid will be present.
-
Isomeric Byproducts: Depending on the synthetic route of the starting material, isomeric impurities such as 2-amino-3-nitrobenzoic acid could be present.[4] While not directly a result of the esterification temperature, their presence can complicate purification.
-
Decomposition Products: As mentioned, excessively high temperatures can lead to the breakdown of your starting material and product into various smaller, often colored, compounds.[1]
Optimization Strategy:
A systematic approach to optimizing the reaction temperature is recommended. This involves running the reaction at a range of temperatures and monitoring the outcomes.
| Parameter | Low Temperature (e.g., 60-70°C) | Moderate Temperature (Gentle Reflux) | High Temperature (Vigorous Reflux) |
| Reaction Rate | Slow | Optimal | Fast |
| Yield | Low (incomplete reaction) | Potentially High | May be lower due to decomposition |
| Purity | High (fewer side reactions) | Good | Low (increased side products) |
| Observation | Starting material persists on TLC | Clean conversion to product | Darkening of reaction mixture |
Section 2: Frequently Asked Questions (FAQs)
This section addresses general questions about the synthesis of this compound.
Q4: What is the ideal reaction temperature for the Fischer esterification of 2-amino-5-nitrobenzoic acid?
A4: The ideal reaction temperature is generally the reflux temperature of the alcohol used as the solvent and reactant (typically methanol for the methyl ester). A gentle reflux provides a good balance between reaction rate and minimizing side reactions.[1][2] It is important to use a reflux condenser to prevent the loss of solvent and maintain a constant reaction temperature.
Q5: How does the presence of the amino and nitro groups affect the optimal reaction temperature?
A5: The functional groups on the aromatic ring influence the molecule's reactivity.
-
Amino Group: The basic amino group can be protonated by the acid catalyst, which deactivates the ring towards electrophilic attack but is a necessary step in the Fischer esterification mechanism.[2] The amino group is also susceptible to oxidation at higher temperatures.[4]
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring, making it less prone to electrophilic side reactions.[7] This deactivation can necessitate higher temperatures or longer reaction times to achieve complete esterification compared to an unsubstituted benzoic acid.
Q6: What is a typical experimental protocol for this synthesis with optimized temperature control?
A6: The following is a generalized protocol for the synthesis of this compound.
Experimental Protocol: Fischer Esterification of 2-amino-5-nitrobenzoic acid
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitrobenzoic acid.
-
Reagents: Add an excess of methanol (at least 5-10 fold molar excess) to the flask.[1] While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing ice water. Neutralize the solution with a base such as sodium carbonate until the pH is approximately 8.[2] This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water.[2] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture.[4][5]
Caption: General workflow for the synthesis and purification of this compound.
Q7: Can microwave irradiation be used to optimize the reaction temperature and time?
A7: Yes, microwave-assisted synthesis can be an effective method for this transformation. Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and potentially higher yields. For related syntheses, temperatures between 80-120°C for 5-30 minutes under microwave irradiation have been reported to be effective.[5]
References
- BenchChem. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. (2025).
-
Chegg.com. (2020, March 31). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubChem. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Methyl 2-amino-5-nitrobenzoate Reactions
Welcome to the technical support center for reactions involving Methyl 2-amino-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for common synthetic transformations of this versatile intermediate. The structure of this guide is designed to address the most frequent challenges and questions encountered in the lab, moving from the most common reaction—selective nitro group reduction—to subsequent functionalization.
Frequently Asked Questions (FAQs): Catalyst Selection & Troubleshooting
This section is formatted to directly answer specific questions you may encounter during your experiments.
Part 1: Selective Reduction of the Nitro Group
The conversion of the nitro group in this compound to an amine is a foundational step for creating key building blocks like Methyl 2,5-diaminobenzoate. The primary challenge is achieving high selectivity without affecting the ester or the existing amino group.
Question 1: What is the best "first-pass" catalyst for the hydrogenation of the nitro group on this compound?
For initial screening, Palladium on activated carbon (Pd/C) is the industry-standard and most recommended catalyst for this transformation.[1][2]
-
Expertise & Rationale: Palladium catalysts exhibit excellent activity for the reduction of aromatic nitro groups under mild conditions, often at room temperature and low hydrogen pressure (e.g., balloon pressure).[3] The reaction is typically clean and high-yielding. A 5-10% Pd/C loading is a robust starting point.[2][3] The carbon support is inexpensive and provides a high surface area for the catalyst, though the nature of the support can influence activity and selectivity.[4]
-
Recommended Starting Conditions:
Question 2: My hydrogenation reaction is stalled or incomplete. What are the common causes and how do I troubleshoot it?
An incomplete or stalled hydrogenation is a frequent issue. A systematic troubleshooting approach is essential. The process can be visualized as a decision tree.
-
Causality Explained:
-
Mass Transfer Limitation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The reaction rate is often limited by the diffusion of hydrogen gas to the catalyst surface. Inefficient stirring fails to create the necessary dispersion for this to occur.[3]
-
Catalyst Deactivation: Noble metal catalysts can deactivate through improper storage (oxidation) or handling. Pyrophoric catalysts like Raney Nickel are especially sensitive.[3] Always use a fresh batch of catalyst to rule out deactivation as a variable.
-
Catalyst Poisoning: This is a critical issue where impurities in the substrate, solvent, or from the glassware bind strongly to the catalyst's active sites, rendering it inactive.[3][5] Common poisons for palladium include sulfur compounds, and certain nitrogen heterocycles.[3][6]
-
Insufficient Driving Force: Some reductions are simply more difficult and require more forcing conditions. Increasing hydrogen pressure increases its concentration at the catalyst surface, while moderate heating increases the reaction rate.[3]
-
Question 3: I'm observing byproduct formation. What are they and how can I prevent them?
During nitro group reduction, several intermediates are formed. If the reaction does not proceed cleanly to the amine, these intermediates can accumulate or react with each other.
-
The Hydroxylamine Intermediate: The reduction proceeds from the nitro (NO₂) group to a nitroso (NO) group, then to a hydroxylamine (NHOH) group, and finally to the amine (NH₂).[7] The arylhydroxylamine intermediate can be particularly problematic as it is often thermally unstable and can disproportionate, posing a safety risk in large-scale reactions.[8] Its accumulation can also lead to the formation of azoxy and azo byproducts.[8][9]
-
Mitigation Strategy: Surprisingly, the addition of catalytic amounts of vanadium compounds can almost completely prevent the accumulation of hydroxylamines, leading to a faster, cleaner, and purer product.[8] This is because vanadium can promote the disproportionation of the hydroxylamine and nitroso intermediates, preventing their buildup.[7]
Question 4: When should I consider a non-palladium catalyst or a chemical reducing agent instead of catalytic hydrogenation?
While Pd/C is a great starting point, it's not universally applicable. Certain functional groups are sensitive to standard hydrogenation conditions.
-
Alternative Catalysts:
-
Raney Nickel: This is a good alternative if you are concerned about the dehalogenation of aromatic halides (Cl, Br, I), as Pd/C can be aggressive in cleaving these bonds.[1]
-
Platinum on Carbon (Pt/C): Can be more active than Pd/C and may be considered if the reaction is sluggish under standard palladium conditions.[3]
-
-
Chemical Reducing Agents: These are used when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible groups (e.g., alkenes, alkynes) that you wish to preserve.
-
Tin(II) Chloride (SnCl₂): A classic and mild method for reducing aromatic nitro groups in the presence of other sensitive functionalities like nitriles or esters.[1][10] The reaction is typically run in an alcohol solvent.
-
Iron (Fe) or Zinc (Zn) in Acid: Using metallic powders like iron or zinc in acetic or hydrochloric acid is a cost-effective and robust method for nitro group reduction.[1] The "Béchamp reduction" (Fe/HCl) is a well-established industrial process.[6]
-
| Reduction Method | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1-4 bar), MeOH, RT[3] | High yield, clean, catalyst is recyclable. | Can reduce other functional groups; sensitive to poisons.[1] |
| Catalytic Hydrogenation | Raney Nickel | H₂ (1-4 bar), EtOH, RT | Good for substrates with halides.[1] | Pyrophoric, requires careful handling.[3] |
| Chemical Reduction | SnCl₂·2H₂O | EtOH, 70°C[10] | Highly selective, tolerates many functional groups.[1] | Stoichiometric tin waste, requires aqueous workup. |
| Chemical Reduction | Fe / HCl or AcOH | EtOH/H₂O, Reflux[6] | Very inexpensive, robust, and effective. | Stoichiometric iron waste, often requires harsh acidic conditions. |
Part 2: N-Arylation and N-Alkylation Reactions
Once the diamine is formed, subsequent C-N bond formation at the newly formed amino group is a common objective.
Question 5: What catalytic systems are effective for the N-arylation of the diamine product (Buchwald-Hartwig Amination)?
The N-arylation of amino groups with aryl halides or triflates is a powerful reaction typically catalyzed by palladium or nickel.
-
Expertise & Rationale: For these cross-coupling reactions, the choice of ligand is as critical as the metal. Bulky, electron-rich phosphine ligands are required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Recommended Catalyst Systems:
-
Palladium-based: A palladium precatalyst like t-BuBrettPhos Pd G3 or G4 is an excellent modern choice for N-arylation of amino acid esters, which are structurally related to your substrate.[11] These catalysts are air-stable and highly active.
-
Nickel-based: Nickel catalysis is a more cost-effective alternative to palladium and can be very effective for coupling with (hetero)aryl chlorides and tosylates.[12]
-
Base: A weak inorganic base is often sufficient, which helps prevent side reactions like ester hydrolysis.
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound using 10% Pd/C
This protocol describes a standard lab-scale procedure for the selective reduction of the nitro group.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (or ethanol) to fully dissolve the substrate (approx. 0.1 M concentration).[3]
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol%).[3]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. This can be done by attaching a hydrogen-filled balloon or by connecting the flask to a pressurized hydrogenation apparatus (e.g., a Parr shaker). For a balloon setup, it is good practice to perform 3 cycles of vacuum/H₂ backfill.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial to ensure good mixing of the three phases.[3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[13] The product, Methyl 2,5-diaminobenzoate, will be more polar and have a lower Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake should be kept wet with solvent as dry palladium on carbon can be pyrophoric.[3] Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary (e.g., by recrystallization or column chromatography).
References
-
Klemm, E., et al. (2001). Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor. Chemical Engineering Science, 56. Retrieved from [Link]
-
R Discovery. (2001). Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor. R Discovery. Retrieved from [Link]
-
Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation of the catalyst in course of hydrogenation of nitrobenzene to aniline. ResearchGate. Retrieved from [Link]
-
Raju, B., Ragul, R., & Sivasankar, B. N. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrogenation of nitrobenzene to aniline: A new mechanism. ResearchGate. Retrieved from [Link]
-
Kralik, M., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
-
ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved from [Link]
-
Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
University of Toronto. (2022). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
-
ResearchGate. (n.d.). Scope of N-arylation with 6-methyl 2-aminobenzothiazole. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Toronto. (2023). Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of N-arylation 2-amino-N-phenylbenzamide. ResearchGate. Retrieved from [Link]
-
ACS Catalysis. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
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- 11. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates [dspace.mit.edu]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-nitrobenzoate
This guide provides in-depth troubleshooting for the synthesis of Methyl 2-amino-5-nitrobenzoate, a crucial intermediate in pharmaceutical and chemical industries. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors depending on your chosen synthetic route. The two primary routes are the direct esterification of 2-amino-5-nitrobenzoic acid and the nitration of methyl anthranilate.
Route A: Esterification of 2-Amino-5-nitrobenzoic Acid
This is a classic Fischer-Speier esterification, which is an equilibrium-controlled process.
-
Cause 1: Incomplete Reaction Due to Equilibrium: The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2] Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
-
Solution: Employ Le Chatelier's principle to drive the reaction forward. Use a large excess of the alcohol (methanol) to act as both reactant and solvent. Alternatively, remove water as it forms using a Dean-Stark apparatus, particularly if using a higher boiling solvent as an entraining agent.[3]
-
-
Cause 2: Poor Solubility of Starting Material: 2-Amino-5-nitrobenzoic acid has limited solubility in common organic solvents due to its polar functional groups and crystalline structure.[4] If the starting material does not fully dissolve, the reaction will be slow and incomplete.
-
Solution: Ensure your acid catalyst (typically concentrated H₂SO₄) is added correctly to the methanol suspension. The acid protonates the starting material, which can aid in dissolution as the reaction proceeds and the mixture is heated to reflux.[1] Gentle heating and vigorous stirring are essential.[4]
-
-
Cause 3: Insufficient Catalysis: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Solution: Ensure a sufficient catalytic amount of concentrated sulfuric acid or a similar strong acid is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before beginning work-up.[1]
-
Route B: Nitration of Methyl Anthranilate
This electrophilic aromatic substitution is highly exothermic and sensitive to reaction conditions.
-
Cause 1: Improper Temperature Control: Nitration reactions are highly exothermic.[5][6] If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts, including dinitro compounds and oxidation of the amino group.[7][8][9]
-
Cause 2: Formation of Isomeric Byproducts: The starting material, methyl anthranilate, has two directing groups: a strongly activating, ortho,para-directing amino group (-NH₂) and a deactivating, meta-directing ester group (-COOCH₃). The powerful -NH₂ group primarily directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position, but some ortho-substituted product (methyl 2-amino-3-nitrobenzoate) can also form.[10]
-
Solution: While difficult to eliminate completely, maintaining a low reaction temperature favors the formation of the desired para-isomer. Careful purification, typically by recrystallization, is necessary to separate the isomers.
-
Question 2: My final product is discolored or appears oily/gummy instead of crystalline. How do I resolve this?
Product appearance is a key indicator of purity. Discoloration or failure to crystallize points to the presence of impurities.
-
Cause 1: Presence of Colored Impurities: Oxidation of the amino group or the presence of nitrophenolic byproducts can result in a dark yellow or brown product instead of the expected light yellow powder.[7][10]
-
Solution: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal. The charcoal adsorbs colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[10]
-
-
Cause 2: Oiling Out During Recrystallization: The product may separate as an oil instead of forming crystals if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by residual starting materials or isomeric impurities that depress the melting point.[10]
-
Solution 1: Adjust Solvent System. If the product oils out, reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool very slowly to promote crystal growth. Using a mixed solvent system, such as ethanol/water, can be effective.[10]
-
Solution 2: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.[10]
-
-
Cause 3: Hydrolysis of the Ester: During work-up, especially if the solution is basic or heated for too long in aqueous acid, the methyl ester can hydrolyze back to the carboxylic acid. This mixture of product and starting acid can be difficult to crystallize.[11]
Visualizing the Process
Reaction Pathways and Key Side Products
The following diagram illustrates the two primary synthetic routes to this compound and highlights common byproducts.
Caption: Primary synthetic routes to this compound.
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: A troubleshooting workflow for improving synthesis outcomes.
Data Summary Table
| Parameter | Route A: Nitration of Methyl Anthranilate | Route B: Esterification of 2-Amino-5-nitrobenzoic Acid |
| Starting Material | Methyl Anthranilate[12][13] | 2-Amino-5-nitrobenzoic Acid[4] |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄[14][15] | Methanol (excess), Conc. H₂SO₄ (catalyst)[1] |
| Typical Temperature | 0 - 10 °C[7][9] | Reflux (~65 °C for Methanol) |
| Major Challenges | Exothermic reaction, Isomer formation, Dinitration[7][8] | Reversible reaction, Solubility of starting material[1][4] |
| Key Troubleshooting | Strict temperature control, Slow reagent addition | Use excess alcohol, Ensure removal/exclusion of water |
Experimental Protocols
Protocol 1: Nitration of Methyl Anthranilate
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl anthranilate (1.0 eq) in concentrated sulfuric acid (approx. 3-4 volumes) while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (approx. 1 volume), ensuring the mixture remains cold in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the methyl anthranilate solution over 30-60 minutes. Critically, maintain the reaction temperature between 0-5 °C throughout the addition.[9]
-
Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice with stirring. The product should precipitate as a yellow solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
Protocol 2: Recrystallization and Purification
-
Dissolution: Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (methanol or an ethanol/water mixture are commonly used) to just dissolve the solid.[8][10]
-
Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal, swirl, and perform a hot gravity filtration to remove it.[10]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize recovery.[10]
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Characterization: Confirm product identity and purity by measuring the melting point (literature: 167-169 °C) and acquiring spectroscopic data (IR, NMR).
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. iajpr.com [iajpr.com]
- 3. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. webassign.net [webassign.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 13. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aiinmr.com [aiinmr.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Impurities in Methyl 2-amino-5-nitrobenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 2-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you minimize impurities and maximize the quality of your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing both the underlying chemical principles and actionable solutions.
Q1: My final product is a mixture of isomers. How can I identify and minimize the formation of regioisomers like Methyl 2-amino-3-nitrobenzoate?
A1: Understanding Regioisomer Formation and Mitigation
The presence of regioisomers is one of the most common challenges in the synthesis of this compound. These impurities typically arise during the nitration of the anthranilic acid precursor.
Causality: The amino group (-NH₂) on the benzene ring is a strong activating, ortho, para-directing group. However, the synthesis is conducted in a strong acidic medium (a mixture of nitric and sulfuric acid). Under these conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺)[1]. This anilinium ion is a deactivating, meta-directing group. The reaction, therefore, proceeds through two competing pathways, leading to a mixture of isomers. Protecting the amino group, for instance, by acetylation to form N-acetylanthranilic acid, is a common strategy to more selectively direct nitration to the desired position. Even with this protection, minor amounts of other isomers can still form.
Troubleshooting & Optimization:
-
Analytical Identification:
-
HPLC-UV: The most effective method for identifying and quantifying regioisomers is High-Performance Liquid Chromatography with UV detection. Isomers will typically have slightly different retention times. A well-developed HPLC method can resolve the desired 5-nitro isomer from the 3-nitro and other potential isomers.
-
¹H NMR: While the spectra may be complex, careful analysis of the aromatic region in the ¹H NMR spectrum can help identify the presence of different isomers based on their unique coupling patterns and chemical shifts.
-
-
Minimizing Isomer Formation:
-
Temperature Control: Strict temperature control during the addition of the nitrating mixture is critical. Maintaining a low temperature (typically below 10°C) can help improve the selectivity of the reaction[2].
-
Protecting Group Strategy: If you are starting from anthranilic acid, ensure the acetylation step to form N-acetylanthranilic acid is complete before proceeding to the nitration step. This will favor the formation of the desired 5-nitro isomer.
-
-
Purification:
-
Recrystallization: Regioisomers often have slightly different solubilities. Careful recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be effective in enriching the desired 5-nitro isomer. Multiple recrystallization steps may be necessary.
-
Q2: My purified this compound is discolored (e.g., brown or dark yellow) instead of the expected light yellow crystalline powder. What is the cause and how can I fix it?
A2: Addressing Discoloration Issues
Discoloration is a common sign of impurities, often arising from oxidation of the amino group or the presence of colored byproducts.
Causality: The amino group on the aromatic ring is susceptible to oxidation, which can lead to the formation of highly colored, polymeric materials. This can be exacerbated by exposure to air, light, or residual oxidizing agents from the nitration step.
Troubleshooting & Optimization:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Proper Quenching and Washing: Ensure that the reaction is properly quenched and the crude product is thoroughly washed to remove any residual acids or oxidizing agents before purification.
Q3: My HPLC analysis shows a peak corresponding to 2-Amino-5-nitrobenzoic acid in my final product. How do I remove the unreacted starting material?
A3: Eliminating Unreacted Carboxylic Acid
The presence of the starting carboxylic acid in your final ester product indicates an incomplete esterification reaction.
Causality: The Fischer esterification is an equilibrium-driven reaction[3]. To drive the reaction to completion, it is necessary to either use a large excess of the alcohol (methanol in this case) or to remove the water that is formed during the reaction. Incomplete reaction is common if the reaction time is too short or if the equilibrium is not sufficiently shifted towards the product side.
Troubleshooting & Optimization:
-
Driving the Equilibrium:
-
Excess Methanol: Use a large excess of methanol, which can also serve as the reaction solvent.
-
Water Removal: If practical for your scale, use a Dean-Stark apparatus to remove water as it is formed.
-
-
Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient amount of time. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Purification:
-
Aqueous Base Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This will extract the unreacted 2-amino-5-nitrobenzoic acid into the aqueous layer, leaving the desired ester in the organic layer.
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the esterification of 2-amino-5-nitrobenzoic acid using methanol and a sulfuric acid catalyst.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-amino-5-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the sulfuric acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Data Presentation
The following tables provide useful data for the synthesis and analysis of this compound.
Table 1: Typical HPLC-UV Conditions for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at approximately 254 nm or 280 nm |
Table 2: ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | ~3.9 | Singlet |
| Aromatic-H | ~6.7 | Doublet |
| Aromatic-H | ~8.0 | Doublet of doublets |
| Aromatic-H | ~8.6 | Doublet |
| -NH₂ | Varies (broad) | Singlet |
Note: Chemical shifts can vary depending on the solvent used.
Visualizations
Impurity Formation Pathways
The following diagram illustrates the key synthetic steps and the points at which major impurities can arise.
Caption: Synthetic pathway and common impurity formation points.
Troubleshooting Logic for HPLC Analysis
This diagram outlines a logical approach to troubleshooting unexpected results in your HPLC analysis.
Caption: Decision tree for identifying impurities based on HPLC retention time.
References
-
Quora. (2017). Why is the meta nitro isomer the main product in the nitration of aniline?. Quora. [Link]
-
Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Study.com. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Methyl 2-amino-5-nitrobenzoate
Welcome to the Technical Support Center for Methyl 2-amino-5-nitrobenzoate (M2A5N). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile intermediate. By understanding the underlying chemical principles governing its stability, you can proactively mitigate degradation and ensure the integrity of your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1] However, its trifunctional nature—possessing an aromatic amine, a nitro group, and a methyl ester—renders it susceptible to a variety of degradation pathways. The electron-withdrawing nature of the nitro group, combined with the reactivity of the amino and ester moieties, creates a molecule that requires careful handling to prevent unwanted side reactions and impurity formation.[2]
This guide provides a structured approach to troubleshooting common stability issues, offering both preventative measures and corrective actions.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues you may encounter when working with this compound.
Issue 1: Discoloration of Solid Compound (From Pale-Yellow to Brown/Red)
-
Observation: The solid, which is typically a pale-yellow to yellow-brown crystalline powder, darkens over time upon storage.[1]
-
Probable Cause: This is often an indication of oxidation or slow polymerization. The amino group is susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting discoloration of solid M2A5N.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Observation: Your chromatogram shows additional peaks that are not present in the reference standard.
-
Probable Causes & Solutions:
| Potential Cause | Underlying Chemistry | Recommended Solution |
| Hydrolysis | The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, forming 2-amino-5-nitrobenzoic acid.[3][4] | Maintain a neutral pH in your sample matrix. If working with aqueous solutions, prepare them fresh and analyze promptly. Use aprotic solvents for sample preparation where possible. |
| Photodegradation | Nitroaromatic compounds can be light-sensitive, leading to complex degradation pathways, including reduction of the nitro group or polymerization.[3][5][6] | Protect all solutions from light by using amber vials or covering glassware with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Solvent Incompatibility | Reactive solvents or impurities in solvents (e.g., peroxides in aged ethers) can react with the amino group. | Use high-purity, HPLC-grade solvents. Avoid prolonged storage in solvents like THF or diethyl ether that can form peroxides. |
| Thermal Degradation | Although the melting point is high (167-169 °C), localized heating (e.g., in a GC inlet) or prolonged exposure to moderately elevated temperatures in solution can cause degradation.[1] | Avoid excessive heating during sample preparation. If performing reactions at elevated temperatures, optimize for the shortest possible reaction time. |
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, store the solid compound in a tightly sealed, amber glass container in a cool, dry, and dark place.[1] For enhanced stability, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: How stable is this compound in common organic solvents?
Stability in solution is solvent-dependent. It is generally stable in aprotic solvents like acetonitrile, ethyl acetate, and dichloromethane for short periods if protected from light. In protic solvents, especially alcohols, slow esterification of impurities or transesterification is possible, though generally not a major concern at room temperature. Always prepare solutions fresh for the best results.
Q3: Can I use this compound in reactions with strong acids or bases?
Extreme caution is advised. Strong acids can protonate the amino group, altering its reactivity. Strong bases will readily hydrolyze the methyl ester to the corresponding carboxylate.[4] If your synthesis requires acidic or basic conditions, it is crucial to perform pilot reactions and monitor for degradation by TLC or HPLC.
Q4: What are the likely degradation products I should look for?
The most common degradation product is 2-amino-5-nitrobenzoic acid, resulting from ester hydrolysis.[3] Other potential byproducts could arise from the reduction of the nitro group to a nitroso or amino group, or from oxidative coupling of the amino group.
IV. Experimental Protocols: Best Practices
Protocol 1: Preparation of a Standard Solution for Analysis
This protocol provides a standardized method for preparing a solution of this compound for analytical purposes, minimizing the risk of degradation.
-
Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile
-
Class A volumetric flasks (amber)
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to an amber volumetric flask.
-
Add approximately 70% of the final volume of acetonitrile.
-
Sonicate for 5-10 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the final volume.
-
Cap the flask and invert several times to ensure homogeneity.
-
Use the solution promptly or store it in a tightly sealed amber vial at 2-8°C for no more than 24 hours.
-
Protocol 2: Forced Degradation Study Workflow
To understand the stability of this compound in your specific formulation or reaction conditions, a forced degradation study is recommended.
Caption: Workflow for a forced degradation study of M2A5N.
V. Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][7] |
| Molecular Weight | 196.16 g/mol | [1][7] |
| Appearance | Pale-yellow to yellow-brown crystalline solid | [1] |
| Melting Point | 167-169 °C | [1] |
| Boiling Point | 377.9 ± 22.0 °C (Predicted) | [1] |
| Flash Point | 182.3 °C | [1] |
| Solubility | Insoluble in water. Soluble in some organic solvents. | [8] |
VI. References
-
Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (PMC). [Link]
-
Preparation of methyl m-nitrobenzoate. Google Patents.
-
This compound Product Page. LBAO Chemicals. [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses. [Link]
-
This compound. PubChem. [Link]
-
Methyl 5-amino-2-nitrobenzoate. PubChem. [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. [Link]
-
Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]
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Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
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4-Aminobenzoic Acid. PubChem. [Link]
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Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]
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Technical Support Center: Synthesis of Methyl 2-amino-5-nitrobenzoate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-nitrobenzoate. The focus is on the critical work-up and purification stages, which are paramount for achieving high purity and yield. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and ensure a safe and successful synthesis.
Safety First: Managing the Risks of Nitration Work-up
The synthesis of this compound typically involves an electrophilic aromatic substitution (nitration) using a potent mixture of concentrated nitric and sulfuric acids.[1][2] The post-reaction work-up is not a trivial step; it involves handling highly corrosive and reactive materials.
Core Hazards:
-
Extreme Corrosivity: Concentrated sulfuric and nitric acids are severely corrosive and can cause extreme chemical burns upon contact with skin or eyes.[3][4]
-
Exothermic Reactions: The dilution of concentrated sulfuric acid is a highly exothermic process. Uncontrolled addition of water to the acid mixture can cause violent boiling and splashing.[5][6]
-
Toxicity: Fumes from nitric acid are toxic and can cause respiratory irritation.[4][7]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and chemical splash goggles with a full-face shield.[7]
-
Fume Hood: All steps of the work-up must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[3]
-
Emergency Access: Ensure an eyewash station and safety shower are immediately accessible.[4]
-
Quenching Procedure: Always add the reaction mixture slowly to ice, never the other way around. This allows the large volume of ice to absorb the significant heat of dilution.
Detailed Experimental Work-up and Purification Protocol
This protocol outlines the standard procedure for isolating and purifying this compound from the acidic reaction mixture.
Step 1: Quenching the Reaction
-
Procedure: In a large beaker, prepare a slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture). While vigorously stirring the ice slurry, slowly pour the cooled reaction mixture into the beaker in a thin stream. A yellow precipitate of the crude product should form.[8][9]
-
Scientist's Note: This step is critical for several reasons. It stops the reaction, dilutes the highly corrosive acids, and dissipates the immense heat generated from the dilution of sulfuric acid. The low temperature and reduced polarity of the aqueous environment cause the organic product, which is insoluble in water, to precipitate out of the solution.[8]
Step 2: Isolation of Crude Product
-
Procedure: Allow the ice to melt completely. Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10]
-
Scientist's Note: Ensure a good seal on the Buchner funnel to maximize the recovery of the solid product.
Step 3: Neutralization and Washing
-
Procedure: Wash the collected solid (the "filter cake") thoroughly with several portions of cold deionized water until the filtrate is no longer acidic (test with pH paper). For a more rigorous wash, the crude solid can be suspended in a dilute solution of sodium bicarbonate, stirred for 15-20 minutes, and then re-filtered. Finally, wash again with cold water.[6][11]
-
Scientist's Note: The initial water washes remove the bulk of the residual sulfuric and nitric acids. The optional bicarbonate wash neutralizes the final traces of acid, which can otherwise compromise the product's stability or interfere with subsequent purification steps.
Step 4: Purification by Recrystallization
-
Procedure: Transfer the crude, air-dried solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol is commonly effective) and heat the mixture gently with stirring until the solid dissolves completely.[12] If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and then perform a hot gravity filtration to remove the charcoal.[13] Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[12][14]
-
Scientist's Note: Recrystallization is a purification technique based on differences in solubility. The ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at all temperatures.[12] Slow cooling is essential for the formation of large, pure crystals; rapid cooling can trap impurities.[12][14]
Work-up and Purification Workflow
Caption: Workflow for the work-up and purification of this compound.
Troubleshooting Guide
Q1: I poured my reaction mixture onto ice, but a dark, sticky oil formed instead of a solid precipitate. What happened?
A1: This phenomenon, known as "oiling out," is a common issue. It typically occurs for two main reasons:
-
Presence of Impurities: Significant amounts of side-products (e.g., isomeric or di-nitro impurities) can create a eutectic mixture with the desired product, depressing its melting point below the temperature of the ice bath.[14] Overly aggressive reaction conditions (e.g., temperatures above 10-15°C) can increase the formation of such impurities.[9][15]
-
Rapid Precipitation: If the product's concentration is very high, it can precipitate faster than it can form an ordered crystal lattice, resulting in an amorphous, oily state.
Solutions:
-
Induce Crystallization: Try scratching the inside of the beaker with a glass rod at the oil-water interface. This can provide a nucleation site for crystal growth.
-
Solvent Addition: Add a small amount of a solvent in which the product is poorly soluble (like hexane) or a solvent that can help form a crystal lattice (like methanol) to the oil/water mixture and stir vigorously.
-
Re-dissolve and Re-precipitate: If the oil persists, you may need to extract the oily product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and then concentrate it to a crude solid before attempting recrystallization.
Q2: My final product is a brownish or dark yellow powder, not the expected light yellow. How can I fix this?
A2: Discoloration is almost always due to the presence of colored impurities, often from oxidation side-reactions or residual nitro compounds.[13]
Solution:
-
Activated Charcoal Treatment: During the recrystallization step, after the crude product has been fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[13] The charcoal has a high surface area and will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be significantly lighter in color. Allow this to cool and crystallize as normal. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[14]
Q3: The yield of my purified product is very low. What are the likely causes of product loss?
A3: Significant product loss can occur at several stages of the work-up and purification.
-
Incomplete Precipitation: If the reaction mixture is not cooled sufficiently or if the volume of ice water is too small, a portion of the product may remain dissolved.
-
Excessive Washing: While washing is necessary, using too much solvent (especially if it's not ice-cold) during filtration can dissolve a portion of your product.[14]
-
Improper Recrystallization Technique: Using too much hot solvent to dissolve the crude product is a very common error.[12] This leads to a solution that is not saturated upon cooling, resulting in poor crystal recovery. Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: During a hot gravity filtration (if using charcoal), the product can crystallize in the funnel, leading to loss. To prevent this, use a pre-heated funnel and receiving flask and perform the filtration quickly.[12][14]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the concentrated sulfuric acid in the initial nitration reaction?
A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][15] Without the stronger acid (H₂SO₄), the concentration of the nitronium ion would be too low for the reaction to proceed effectively with a deactivated ring like methyl benzoate. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium forward.
Q2: Can I use a different solvent for recrystallization besides ethanol?
A2: Yes. The key is to find a solvent where the solubility of this compound shows a steep increase with temperature. Methanol or a mixed solvent system, such as ethanol-water, can also be effective.[8][13] A mixed solvent system is useful if the product is too soluble in one solvent (like pure ethanol) even when cold. In this case, you would dissolve the product in a minimum of hot ethanol and then add hot water (the "anti-solvent") dropwise until the solution becomes slightly cloudy, then add a drop or two of hot ethanol to clarify it before cooling.[13][14]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of techniques is recommended:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impure compounds typically melt over a broad range and at a lower temperature.[16]
-
Thin-Layer Chromatography (TLC): Spot your product on a TLC plate against the starting material. A pure product should show a single spot with a different Rf value from the starting material.
-
Spectroscopy: For definitive structural confirmation, obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them to literature data.
Q4: Can the ester group be hydrolyzed during the work-up?
A4: While possible, ester hydrolysis is unlikely under standard work-up conditions. Hydrolysis typically requires prolonged heating under strongly acidic or basic conditions.[17][18] The work-up, particularly the quenching on ice and washing with cold water, is designed to be performed at low temperatures, which minimizes the risk of this side reaction. However, if the crude product were, for example, boiled for an extended period in a sodium hydroxide solution during neutralization, hydrolysis to the corresponding carboxylic acid would become a significant concern.[17]
Product Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₈N₂O₄ | [19] |
| Molecular Weight | 196.16 g/mol | [20] |
| Appearance | Light yellow crystalline solid/powder | [21] |
| Melting Point | 167-169 °C | |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in alcohols and water. | [21] |
| Storage | Store at 4°C, protected from light. |
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
- NITRIC ACID SAFETY - University of Washington. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
- Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide - Benchchem. (n.d.).
- Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
- Troubleshooting 2-Amino-5-nitrobenzoic acid reaction conditions - Benchchem. (n.d.).
- US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents. (n.d.).
- Synthesis routes of Methyl 2-amino-3-nitrobenzoate - Benchchem. (n.d.).
- Technical Support Center: Recrystallization of 5-Methyl-2-nitrobenzoic Acid - Benchchem. (n.d.).
- m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
- Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry. (n.d.).
- Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation - Benchchem. (n.d.).
- This compound | 3816-62-4 - Sigma-Aldrich. (n.d.).
- Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018).
- This compound AldrichCPR - Sigma-Aldrich. (n.d.).
- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
- Experiment 5 - Nitration of Methyl Benzoate - WebAssign. (n.d.).
- (PDF) Nitration of Methyl Benzoate - ResearchGate. (2016).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
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scale-up challenges for Methyl 2-amino-5-nitrobenzoate production
Answering the user's request.## Technical Support Center: Navigating Scale-Up Challenges in the Production of Methyl 2-amino-5-nitrobenzoate
Welcome to the Technical Support Center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or industrial-scale production. As a key intermediate in the pharmaceutical and dye industries, ensuring a robust, safe, and efficient synthesis is paramount.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into troubleshooting common issues, ensuring process safety, and achieving high purity and yield at scale.
The Synthetic Landscape: An Overview
The most common and industrially viable route to this compound is the final-step esterification of its precursor, 2-amino-5-nitrobenzoic acid. The quality and purity of this precursor are critical and directly impact the final product. The synthesis of the precursor itself, often involving a hazardous nitration step, presents the most significant scale-up challenges. Therefore, a holistic understanding of the entire process is essential.
A representative synthetic pathway is illustrated below:
Caption: Common multi-step synthesis of this compound.
Troubleshooting Guide: From Lab to Plant
This section addresses specific, practical problems encountered during scale-up, framed in a question-and-answer format.
Issue 1: Low Yield and Incomplete Reaction
Q: My esterification reaction stalls, and HPLC analysis shows a significant amount of unreacted 2-amino-5-nitrobenzoic acid, even after extended reaction times. What's going wrong?
A: This is a classic equilibrium problem, often exacerbated by scale-up. Fischer esterification is a reversible reaction. At a larger scale, factors that are minor in the lab can become process-limiting.
-
Potential Cause 1: Inefficient Water Removal. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.
-
Solution: At scale, simple reflux is insufficient. Implement azeotropic distillation using a Dean-Stark apparatus with a suitable entraining liquid (e.g., toluene) to continuously remove water and drive the reaction to completion.[1]
-
-
Potential Cause 2: Catalyst Deactivation or Insufficient Loading. The acid catalyst (typically H₂SO₄) is crucial. The amino group on the precursor is basic and can neutralize a portion of the catalyst.
-
Solution: Re-evaluate your catalyst loading. While a catalytic amount is needed, a slightly higher loading might be necessary to account for the basicity of the substrate. Ensure the catalyst is added slowly to the methanol and the mixture is cooled before adding the benzoic acid derivative to prevent side reactions.
-
-
Potential Cause 3: Poor Solubility of Starting Material. 2-amino-5-nitrobenzoic acid has limited solubility in methanol alone, especially at lower temperatures.[2] This reduces the effective concentration of the reactant.
-
Solution: Ensure vigorous agitation to keep the solid suspended. The reaction mixture should be heated to a sufficient temperature (reflux) to increase solubility and reaction rate.[2] In some cases, using a co-solvent may be considered, but this complicates downstream processing.
-
Issue 2: High Impurity Levels and Poor Product Color
Q: My final product is a brownish powder, not the expected yellow solid. TLC and HPLC show multiple impurity peaks. How can I improve the purity?
A: The color and impurity profile are almost always linked to either the quality of your starting material or side reactions occurring during the esterification.
-
Potential Cause 1: Impure Precursor. The most likely source of colored impurities is the 2-amino-5-nitrobenzoic acid precursor. Byproducts from the nitration step (such as isomeric impurities or over-oxidized species) will carry through to the final product.[3]
-
Solution: Do not proceed with impure starting material. Purify the 2-amino-5-nitrobenzoic acid via recrystallization (ethanol is a common solvent) before the esterification step.[4] This is the most critical action you can take to ensure high final purity.
-
-
Potential Cause 2: Thermal Degradation. Although esterification requires heat, excessive temperatures or prolonged heating times in the presence of concentrated sulfuric acid can lead to charring and decomposition of the aromatic ring.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction closely using in-process controls like HPLC or TLC.[4] Once the starting material is consumed, proceed immediately with the work-up. Avoid "cooking" the reaction for extended periods.
-
-
Potential Cause 3: Inefficient Purification. Simple precipitation and filtration may not be sufficient to remove all impurities at scale.
-
Solution: A final recrystallization of the this compound is essential. A wash with a cold, non-polar solvent can help remove less polar impurities, while a wash with cold methanol can remove more polar ones.[5] For persistent color issues, a charcoal treatment during recrystallization can be effective, but be aware it can also reduce yield by adsorbing the product.
-
Issue 3: Crystallization and Isolation Difficulties
Q: During work-up and purification, my product either "oils out" or forms very fine particles that are difficult to filter. How can I achieve a consistent, crystalline product?
A: This points to issues with controlling the crystallization process, a common challenge when moving from small flasks to large reactors.
-
Potential Cause 1: Rapid Cooling / Supersaturation. Pouring the hot reaction mixture directly into a large volume of cold water or rapidly crash-cooling a recrystallization solution creates a highly supersaturated environment, leading to oiling out or the formation of fine, amorphous particles.[3]
-
Solution: Implement a controlled cooling profile. For recrystallization, allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding the solution with a small amount of pure product at the saturation point can promote the growth of larger, more uniform crystals.[3]
-
-
Potential Cause 2: Incorrect Solvent System. The solvent used for precipitation or recrystallization is critical.
-
Solution: Conduct solvent screening to find the optimal system. For recrystallization, the ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold. Ethanol-water mixtures are often effective for this class of compounds.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when scaling up the synthesis of the 2-amino-5-nitrobenzoic acid precursor? The nitration step is the most hazardous part of the overall synthesis. The primary concerns are:
-
Thermal Runaway: Nitration reactions are highly exothermic.[7][8] Without adequate heat removal and temperature control, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing reactor failure or explosion.[3][9]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[10]
-
Toxic Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) fumes, which are harmful if inhaled.[10][11] A robust off-gas management system with a scrubber is essential at scale.
Q2: How can I effectively monitor the reaction progress for both the nitration and esterification steps? High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for in-process control.[12][13] It allows for accurate quantification of the starting material, product, and any major impurities. For quick qualitative checks in the lab, Thin-Layer Chromatography (TLC) is also very effective.[4]
Q3: What are the best practices for handling and quenching a large-scale nitration reaction? The reaction mixture should be quenched by slowly and carefully adding it to a large excess of crushed ice and water with vigorous stirring. Never add water to the concentrated acid mixture. The addition should be done at a controlled rate to manage the heat generated during the quench. The entire operation must be performed in a reactor designed to handle highly corrosive materials and with appropriate venting.[4]
Q4: How should this compound and its precursor be stored? Both compounds should be stored in tightly sealed containers in a cool, dry, and dark place to maintain stability and prevent degradation.[2] They are solids and generally stable under these conditions.
Key Experimental Protocols
The following protocols are provided as a general guideline and must be adapted and optimized based on specific laboratory or plant equipment and a thorough safety assessment.
Protocol 1: Esterification of 2-Amino-5-nitrobenzoic Acid
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, charge methanol (approx. 10 volumes relative to the starting material).
-
Catalyst Addition: Cool the methanol to 0-5°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 molar equivalents).
-
Reactant Addition: Once the catalyst is fully dissolved and the solution is cool, add 2-amino-5-nitrobenzoic acid (1.0 equivalent) to the reactor.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C). If using an entraining agent like toluene for azeotropic water removal, heat to the reflux temperature of the mixture.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (approx. 20 volumes) with vigorous stirring.
-
Neutralization & Isolation: Adjust the pH of the aqueous slurry to ~7-8 with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product fully. Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold methanol.
-
Drying: Dry the crude product under vacuum at 50-60°C.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a reactor and add a suitable solvent (e.g., ethanol, ~10-15 volumes). Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.
-
Complete Precipitation: Once at room temperature, further cool the mixture in an ice bath for at least 1-2 hours to maximize product precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the final product under vacuum.
Scale-Up Safety & Hazard Analysis
Scaling up nitration reactions requires a rigorous approach to safety. A Hazard and Operability (HAZOP) study is strongly recommended before any pilot-scale work.[7] The logical workflow below illustrates key decision points.
Caption: A simplified safety decision workflow for nitration scale-up.
Data Summary Tables
Table 1: Typical Parameters for Esterification
| Parameter | Recommended Value/Condition | Rationale |
| Substrate | 2-Amino-5-nitrobenzoic acid | Precursor to the final product. |
| Reagent | Methanol | Serves as both reactant and solvent. |
| Catalyst | Concentrated H₂SO₄ | Standard acid catalyst for Fischer esterification. |
| Temperature | Reflux (~65-70°C) | Increases reaction rate and solubility.[2] |
| Reaction Time | 4-12 hours | Dependent on scale and efficiency of water removal. |
| Work-up | Quench in water, neutralize | Standard procedure to precipitate the ester. |
| Typical Yield | 85-95% | Highly dependent on precursor purity and water removal. |
Table 2: Comparison of Analytical Methods for Quality Control
| Method | Principle | Application | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning | Purity assay, impurity profiling, in-process control. | High sensitivity and resolution, robust, widely available.[12][13] | Requires a reference standard for accurate quantification.[12] |
| GC-MS | Volatility-based separation | Identification of volatile impurities. | High specificity from mass detection. | May require derivatization for low-volatility compounds.[14] |
| qNMR | Signal intensity vs. nuclei count | Absolute purity determination. | Primary quantification method, no analyte-specific standard needed.[12] | Lower sensitivity than HPLC, potential for signal overlap.[12] |
References
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Notes on Environmental Concerns of Nitration. Unacademy. Available from: [Link]
-
Nitration reaction safety. YouTube. Available from: [Link]
-
Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23. Available from: [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. Available from: [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. Available from: [Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Analytical Methods. RSC Publishing. Available from: [Link]
- Esterification of nitrobenzoic acids. Google Patents.
-
Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. Available from: [Link]
- Preparation of methyl m-nitrobenzoate. Google Patents.
-
Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available from: [Link]
-
What is the synthesis of methyl 3-nitrobenzoate?. Quora. Available from: [Link]
- Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]
- Process for the isolation of the methyl ester of m-nitrobenzoic acid. Google Patents.
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Technical Support Center: Troubleshooting Coloration Issues in Methyl 2-amino-5-nitrobenzoate
Welcome to the Technical Support Center for Methyl 2-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common coloration issues encountered during the handling, reaction, and purification of this versatile intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the highest purity of your material.
Introduction: Understanding the Source of Color
This compound is a light-yellow crystalline solid in its pure form.[1] However, due to the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring, the molecule is susceptible to the formation of colored impurities. The primary causes of discoloration, which can range from a deep yellow to brown or even pink hue, are:
-
Oxidation: The arylamine functionality is prone to air oxidation, especially when exposed to light, leading to the formation of highly colored polymeric byproducts.[2][3][4] This process can be accelerated by the presence of trace metal impurities.
-
Residual Impurities from Synthesis: The synthetic route to this compound can introduce colored byproducts. These may include regioisomers, dinitro compounds, or other side-reaction products that are difficult to remove.[5]
-
Degradation: Exposure to acidic or basic conditions, or elevated temperatures, can lead to the degradation of the molecule, forming colored species.[6]
This guide provides a structured approach to troubleshooting and resolving these coloration issues through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My freshly purchased this compound has a darker yellow color than expected. Is it still usable?
A1: A slight yellow coloration is normal for this compound. However, a significant deviation to a deep yellow, orange, or brown color suggests the presence of impurities. While it may still be suitable for some applications, for sensitive downstream reactions, purification is highly recommended to avoid potential side reactions and to ensure accurate stoichiometry.
Q2: After my reaction, the crude product is a dark, oily residue. What is the first step I should take?
A2: A dark, oily product often indicates the presence of significant impurities and possibly residual solvent. The first step is to attempt to crystallize the crude material. This can be achieved by dissolving the oil in a minimum amount of a suitable hot solvent and allowing it to cool slowly. If "oiling out" persists, a more rigorous purification method, such as column chromatography, may be necessary as a first pass.
Q3: I performed a recrystallization, but my crystals are still colored. What went wrong?
A3: This is a common issue and can be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may be too effective at dissolving the colored impurities, causing them to co-crystallize with your product.
-
High Impurity Load: If the concentration of colored impurities is very high, a single recrystallization may not be sufficient.
-
Oxidation During the Process: Heating the solution in the presence of air can cause oxidation.
To address this, you can try a different recrystallization solvent, perform a second recrystallization, or incorporate a decolorization step with activated carbon.
Q4: How do I prevent my pure, light-yellow product from darkening over time?
A4: Proper storage is critical to maintain the stability of this compound. To prevent oxidation and degradation, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon).[2] Storing it in a cool, dark place, such as a refrigerator, is also recommended.[1][2]
Troubleshooting and Purification Guides
This section provides detailed, step-by-step protocols for the most effective methods to remove color and purify this compound.
Method 1: Recrystallization for Color Removal
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[7]
An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For a polar compound like this compound, polar protic solvents are often a good starting point.
| Solvent System | Suitability for this compound | Key Considerations |
| Ethanol | Good | Often effective for related nitroaromatic compounds.[7] |
| Methanol | Good | Similar to ethanol, may offer slightly different solubility characteristics.[9] |
| Ethanol/Water | Excellent | A mixed solvent system can be fine-tuned to achieve optimal solubility differences.[6] |
| Acetone/Hexane | Fair | Can be effective, but care must be taken to avoid "oiling out".[8] |
This protocol is often effective for removing a moderate level of colored impurities.
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
Method 2: Activated Carbon Treatment for Decolorization
Activated carbon is a highly porous material with a large surface area, making it extremely effective at adsorbing colored impurities, particularly high molecular weight, conjugated molecules that are often the source of discoloration.[2]
This procedure should be integrated into the recrystallization protocol when significant coloration is present.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Activated Carbon: Remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution. Caution: Add the carbon slowly, as it can cause the hot solvent to boil vigorously.
-
Heating and Adsorption: Gently reheat the mixture to boiling for 5-10 minutes with swirling to allow for the adsorption of impurities.
-
Hot Gravity Filtration: This is a critical step to remove the activated carbon. Use a fluted filter paper in a pre-heated funnel to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization as described in the recrystallization protocol.
-
Isolation, Washing, and Drying: Collect, wash, and dry the purified crystals as previously described.
Method 3: Column Chromatography for High Purity
For highly impure samples or when recrystallization is ineffective, column chromatography provides a more rigorous purification method based on the differential partitioning of components between a stationary phase and a mobile phase.[10]
-
Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate). The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the concentration of ethyl acetate. The yellow band corresponding to the pure this compound should begin to move down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing coloration issues with this compound.
Purity Assessment
After purification, it is essential to confirm the purity of your this compound. The following techniques are recommended:
-
Melting Point: A sharp melting point range that corresponds to the literature value (167-169 °C) is a good indicator of high purity.[1]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of significant impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A single major peak with a purity of >98% is typically desired for pharmaceutical applications.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. The spectra of the pure compound can be found in various databases.[12][13]
By following the guidelines and protocols outlined in this technical support center, researchers can effectively troubleshoot and resolve coloration issues with this compound, ensuring the quality and reliability of their experimental results.
References
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-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
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Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
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Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.
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ResearchGate. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
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YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
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ResearchGate. (2017, August 3). Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink? what can i do not to turn into pink? Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
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YouTube. (2020, April 19). #Aromatic Nitro Compounds #BScII. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Aromatic Amine Formation (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 5-Methyl-2-nitrobenzoic Acid.
-
Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
- Journal of Chemical and Pharmaceutical Research. (2016). Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique. Journal of Chemical and Pharmaceutical Research, 8(10), 151-159.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
- BenchChem. (2025, October 16). Analytical Rigor: Ensuring Quality of Methyl 2-amino-3-nitrobenzoate.
-
Taylor & Francis Online. (n.d.). Amino esters – Knowledge and References. Retrieved from [Link]
- Minnesota State University Moorhead. (n.d.). Lab Report Nitration of Methylbenzoate.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate.
-
YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
- Journal of the American Chemical Society. (2015). From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. Journal of the American Chemical Society, 137(4), 1640-1645.
-
Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Heycarbons. (n.d.). Activated Carbon For Glucose Decolorization. Retrieved from [Link]
-
Zhulin Carbon. (2025, June 19). Activated Carbon for Amino Acids Decolorization. Retrieved from [Link]
- MDPI. (2022). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. Molecules, 27(15), 4985.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Differentiation of Methyl Aminonitrobenzoate Isomers
Abstract
The precise structural elucidation of aromatic isomers is a cornerstone of synthetic chemistry, quality control, and pharmaceutical development. Isomeric purity is not merely an academic exercise; it is a critical determinant of a substance's biological activity, toxicity, and physical properties. Methyl 2-amino-5-nitrobenzoate and its structural isomers, key intermediates in various syntheses[1], present a classic analytical challenge due to their identical mass and elemental composition. This guide provides an in-depth comparative analysis of three key isomers—this compound, Methyl 4-amino-3-nitrobenzoate, and Methyl 5-amino-2-nitrobenzoate—using a suite of spectroscopic techniques. We will explore the causal relationships between substituent positions and spectral outputs, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data. This document serves as a practical, authoritative resource for researchers, enabling unambiguous isomeric identification through validated experimental protocols and comparative data analysis.
Introduction: The Imperative of Isomeric Differentiation
In the landscape of organic chemistry, the positioning of functional groups on an aromatic ring can drastically alter a molecule's character. For methyl aminonitrobenzoates, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups governs the electronic environment of the entire molecule.[2] This electronic disparity is the key to their differentiation. An incorrect isomer in a synthesis pathway can lead to failed reactions, impure products, or, in a pharmaceutical context, inactive or harmful drugs.[3] Therefore, relying on a single technique like mass spectrometry, which will yield an identical molecular weight for all isomers, is insufficient. A multi-pronged spectroscopic approach is essential for definitive structural confirmation.
This guide focuses on the following three commercially significant isomers:
| Isomer Name | Structure | CAS Number |
| Isomer A: this compound | ![]() | 3816-62-4 |
| Isomer B: Methyl 4-amino-3-nitrobenzoate | ![]() | 15905-95-0 |
| Isomer C: Methyl 5-amino-2-nitrobenzoate | ![]() | 35998-96-0[4] |
General Analytical Workflow
Caption: A typical workflow for spectroscopic analysis and characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are uniquely dictated by the electronic effects (shielding/deshielding) of the three different substituents.
Causality: Why Substituent Position Matters in NMR
-
Amino Group (-NH₂): A strong electron-donating group that significantly shields ortho and para protons, shifting their signals upfield (to lower ppm values).
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deshields ortho and para protons, shifting their signals downfield (to higher ppm values).[3]
-
Methyl Ester (-COOCH₃): A moderately electron-withdrawing group that primarily deshields the ortho proton.
This interplay creates a unique "fingerprint" in the aromatic region (typically 6.0-9.0 ppm) of the ¹H NMR spectrum for each isomer.
Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Isomer A (2-amino-5-nitro) | Isomer B (4-amino-3-nitro) | Isomer C (5-amino-2-nitro) |
| -COOCH₃ | ~3.85 ppm (s, 3H) | ~3.87 ppm (s, 3H) | ~3.80 ppm (s, 3H) |
| -NH₂ | ~7.80 ppm (s, br, 2H) | ~7.50 ppm (s, br, 2H) | ~6.00 ppm (s, br, 2H) |
| Aromatic H-3 | ~7.20 ppm (d) | ~8.45 ppm (d) | ~7.15 ppm (dd) |
| Aromatic H-4 | ~8.05 ppm (dd) | N/A | ~6.90 ppm (d) |
| Aromatic H-5 | N/A | ~7.00 ppm (d) | N/A |
| Aromatic H-6 | ~8.50 ppm (d) | ~7.85 ppm (dd) | ~7.95 ppm (d) |
Note: Data are estimated based on typical chemical shifts of analogous compounds and available spectral data. Exact values may vary.[2]
¹H NMR Interpretation
-
Isomer A (2-amino-5-nitro): The proton at H-6 is the most downfield-shifted aromatic proton (~8.50 ppm). This is because it is ortho to the powerfully electron-withdrawing nitro group and para to the electron-donating amino group, effects which reinforce its deshielding. The proton at H-3 is the most upfield, being ortho to the shielding amino group.
-
Isomer B (4-amino-3-nitro): The proton at H-2 is exceptionally downfield (~8.45 ppm) as it is positioned between two electron-withdrawing groups (nitro and ester). The proton at H-5 is significantly upfield (~7.00 ppm) due to being ortho to the strongly donating amino group.
-
Isomer C (5-amino-2-nitro): The aromatic signals are generally more upfield compared to the other isomers. The proton at H-6 is downfield (~7.95 ppm) due to the adjacent nitro group, but the protons at H-3 and H-4 are significantly shielded by the ortho and para amino group, respectively.
Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Isomer A (2-amino-5-nitro) | Isomer B (4-amino-3-nitro) | Isomer C (5-amino-2-nitro) |
| -COOCH₃ | ~52.5 ppm | ~52.8 ppm | ~52.0 ppm |
| C=O | ~167.0 ppm | ~165.0 ppm | ~168.0 ppm |
| C-1 (-COOCH₃) | ~112.0 ppm | ~120.0 ppm | ~115.0 ppm |
| **C-2 (-NH₂ or -NO₂) ** | ~152.0 ppm | ~135.0 ppm | ~145.0 ppm |
| C-3 | ~115.0 ppm | ~133.0 ppm | ~118.0 ppm |
| C-4 | ~128.0 ppm | ~150.0 ppm | ~116.0 ppm |
| C-5 | ~138.0 ppm | ~114.0 ppm | ~140.0 ppm |
| C-6 | ~125.0 ppm | ~123.0 ppm | ~129.0 ppm |
Note: Data are estimated based on typical chemical shifts of analogous compounds.[2][5]
¹³C NMR Interpretation
The carbon spectra corroborate the proton data. Carbons directly attached to the electron-donating amino group (e.g., C-2 in Isomer A, C-4 in Isomer B) are shifted upfield, while those attached to the electron-withdrawing nitro group (e.g., C-5 in Isomer A, C-3 in Isomer B) are shifted downfield. The quaternary carbons attached to the substituents show the most dramatic and diagnostic shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of functional groups. While all three isomers possess the same functional groups, the electronic environment slightly alters their bond strengths and, consequently, their absorption frequencies.
Causality: Electronic Effects on Vibrational Frequencies
The positions of the -NH₂ and -NO₂ groups influence the resonance delocalization within the ring. This affects the bond order of the C=O (ester) and N-O (nitro) bonds. For example, strong electron donation from the amino group can decrease the double-bond character of the ester's carbonyl, shifting its stretching frequency to a lower wavenumber (cm⁻¹).
Comparative FTIR Data (ATR, Solid)
| Functional Group | Typical Range (cm⁻¹) | Key Distinguishing Features |
| N-H stretch (Amine) | 3500 - 3300 | All isomers show two bands (asymmetric & symmetric).[6] Isomer A, with the amino group ortho to the ester, may exhibit intramolecular hydrogen bonding, potentially broadening and shifting these bands to lower wavenumbers. |
| C=O stretch (Ester) | 1730 - 1680 | The position of this strong band is highly sensitive. In Isomer B, the amino group is para to the ester, allowing for maximum resonance donation and likely shifting the C=O stretch to the lowest frequency among the three. In Isomer A, this effect is also present but may be slightly countered by the ortho relationship. |
| N-O asymm. stretch | 1560 - 1500 | The frequency is influenced by the degree of conjugation with the ring.[7] |
| N-O symm. stretch | 1360 - 1330 | Similar to the asymmetric stretch, its position can provide clues about the electronic environment.[7] |
| C-N stretch (Amine) | 1340 - 1250 | All isomers will display this band.[6] |
| C-O stretch (Ester) | 1300 - 1100 | Two bands are typically observed for esters. |
FTIR Interpretation
The most diagnostic band in the IR spectrum is often the C=O stretch . By carefully comparing the exact position of this strong absorption, one can infer the degree of electronic communication between the amino and ester groups. A lower wavenumber suggests a stronger electron-donating effect from the amino group through the aromatic system to the carbonyl group. Isomer B would be expected to have the lowest C=O stretching frequency.
Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy
While less definitive for isomer differentiation than NMR, MS and UV-Vis provide crucial confirmatory data.
Mass Spectrometry
All three isomers have the same molecular formula, C₈H₈N₂O₄ , and thus the same nominal molecular weight of 196 g/mol .[8] The molecular ion peak ([M]⁺) in an Electron Impact (EI) mass spectrum will appear at an m/z of 196 for all three compounds.
However, the fragmentation patterns can differ. The relative abundances of key fragments can be diagnostic. Common fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): m/z 165
-
Loss of the methyl ester group (-COOCH₃): m/z 137
-
Loss of the nitro group (-NO₂): m/z 150
The stability of the resulting fragment ions will depend on the original positions of the substituents, leading to different relative intensities in the mass spectrum. For example, fragmentation that results in a more stabilized cation will be more favorable and produce a more intense peak.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures electronic transitions. The wavelength of maximum absorbance (λmax) is related to the extent of the conjugated π-electron system. Aromatic nitro compounds are known to have strong absorptions.[7]
-
Causality: The position of the amino group relative to the nitro and ester groups affects the overall conjugation and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Isomers with more effective end-to-end conjugation (e.g., Isomer B, with the donor -NH₂ para to the acceptor -COOCH₃) are expected to have a lower HOMO-LUMO gap and thus a λmax shifted to a longer wavelength (a bathochromic or red shift).
Expected λmax Trend: Isomer B > Isomer A > Isomer C
Standard Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 13 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Number of Scans: ≥1024 (as required for adequate signal-to-noise).
-
Relaxation Delay (d1): 2-5 seconds.[2]
-
Protocol 2: FTIR Spectroscopy
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Protocol 3: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) ionization source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Protocol 4: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in methanol. Adjust the concentration to achieve a maximum absorbance below 1.5 AU.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with pure methanol.
-
Data Acquisition: Place the sample solution in a 1 cm path length quartz cuvette and record the spectrum from 200 to 600 nm.[1]
Conclusion
The unambiguous identification of this compound and its isomers is not achievable with a single spectroscopic method. While MS confirms the molecular weight and FTIR provides functional group information, it is the detailed structural insight from ¹H and ¹³C NMR spectroscopy that serves as the definitive tool for differentiation. The predictable shielding and deshielding effects of the amino and nitro substituents create a unique and readily interpretable spectral fingerprint for each isomer. By employing the multi-technique workflow and standardized protocols detailed in this guide, researchers can confidently elucidate the precise structure of their synthesized or procured materials, ensuring the integrity and success of their scientific endeavors.
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A Senior Application Scientist's Comparative Guide to Aminonitrobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is not merely academic—it is fundamental to success. The aminonitrobenzoic acids, a class of aromatic compounds, exemplify this principle. The specific placement of amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) groups on the benzene ring dictates the molecule's physicochemical properties, reactivity, and, ultimately, its utility as a building block for pharmaceuticals and other functional materials.
This guide provides an in-depth, objective comparison of key aminonitrobenzoic acid isomers. We will move beyond a simple listing of properties to explore the causal relationships between structure and function, supported by validated experimental protocols and data.
Structural Isomerism and Its Physicochemical Consequences
The aminonitrobenzoic acid isomers share the same molecular formula, C₇H₆N₂O₄, and molecular weight of approximately 182.13 g/mol .[1] However, the spatial arrangement of the functional groups leads to significant variations in their physical properties. These differences are critical for practical considerations such as solvent selection, purification strategies, and reaction conditions.
Caption: Chemical structures of four common aminonitrobenzoic acid isomers.
The interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups governs properties like melting point and acidity. For instance, isomers capable of strong intermolecular hydrogen bonding, such as those with para-relationships between interacting groups, often exhibit higher melting points, reflecting greater crystalline stability.[2]
Comparative Physicochemical Data
The table below summarizes key physical properties, highlighting the diversity among isomers.
| Property | 2-Amino-5-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid | 5-Amino-2-nitrobenzoic acid | 2-Amino-3-nitrobenzoic acid |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol [1] | 182.13 g/mol [1] | 182.14 g/mol [1] | 182.13 g/mol [3] |
| Melting Point (°C) | 270 (decomposes)[1] | 280 (decomposes)[1] | 236-238[1] | 208-210[4] |
| Appearance | Yellow to orange powder[1] | Off-white to yellow powder[1] | Yellow powder or crystals[1] | Crystalline solid |
| CAS Number | 616-79-5[1] | 1588-83-6[1] | 13280-60-9[1] | 606-17-7[3] |
Spectroscopic Characterization: A Key to Isomer Differentiation
Unequivocal structural confirmation is a cornerstone of chemical research.[1] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for distinguishing between these closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons on the benzene ring. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants are unique fingerprints for each isomer, determined by the positions of the -NH₂, -NO₂, and -COOH groups.
Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Amino-5-nitrobenzoic acid | 8.61 (d), 7.95 (dd), 6.90 (d)[1] |
| 4-Amino-3-nitrobenzoic acid | 8.45 (d), 7.85 (dd), 7.05 (d)[1] |
Note: The exact chemical shifts can vary slightly based on solvent and concentration.
Experimental Protocol: ¹H NMR Analysis
Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for these compounds and its residual proton signal (δ ≈ 2.50 ppm) provides a convenient internal reference.[1]
-
Sample Preparation: Dissolve 5-10 mg of the aminonitrobenzoic acid isomer in approximately 0.6 mL of DMSO-d₆.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the processed spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[1]
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and splitting patterns to confirm the substitution pattern of the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of functional groups. While many vibrations are common to all isomers (e.g., the C=O stretch of the carboxylic acid), the exact frequencies and the fingerprint region (below 1500 cm⁻¹) can provide confirmation of the specific isomeric structure.
Key IR Absorption Regions
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H Stretch (Amino Group) | 3500-3300 |
| C=O Stretch (Carboxylic Acid) | ~1700[2] |
| N-O Asymmetric Stretch (Nitro) | ~1530[2] |
| N-O Symmetric Stretch (Nitro) | ~1350[2] |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
Causality: The KBr pellet method is a common technique for analyzing solid samples. The KBr is transparent to IR radiation in the typical analysis range and forms a solid matrix for the sample when pressed.
-
Sample Preparation: Thoroughly grind 1-2 mg of the dry aminonitrobenzoic acid sample in an agate mortar.[1]
-
Mixing: Add approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix intimately with the sample by grinding.[1]
-
Pellet Formation: Transfer the mixture to a pellet-forming die and apply high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
-
Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Record the spectrum, typically in the 4000-400 cm⁻¹ range. Identify the characteristic absorption bands corresponding to the key functional groups.
Chromatographic Separation of Isomers
In synthesis, mixtures of isomers are often produced. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating these closely related compounds for both analytical and preparative purposes.[5] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly effective.
The separation relies on subtle differences in polarity and interaction with the stationary phase. The choice of mobile phase composition and pH is critical for achieving optimal resolution.[5][6]
Caption: General experimental workflow for HPLC separation of isomers.
Experimental Protocol: Reversed-Phase HPLC Separation
Causality: This protocol is adapted from a validated method for separating nitrobenzoic acid isomers.[5] The C18 stationary phase provides a nonpolar surface for separation based on hydrophobicity. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to more consistent retention times. Acetonitrile or 2-propanol serves as the organic modifier to control the elution strength.
-
Instrumentation: An HPLC system equipped with a C18 bonded column (e.g., 150 mm × 4.6 mm I.D.), a UV detector, and an injector.[5]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., 2-propanol or acetonitrile) and water, with a small amount of acid (e.g., acetic acid or phosphoric acid) to maintain a low pH (e.g., pH ~2.9). A typical composition could be 20:80:0.4 (v/v/v) 2-propanol:water:acetic acid.[5][6]
-
Sample Preparation: Accurately weigh and dissolve a standard mixture of the isomers and any unknown samples in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the standard mixture to determine the retention time and response factor for each isomer. Subsequently, inject the unknown samples. The isomers will elute at different times based on their polarity, allowing for their identification and quantification.
Synthesis, Reactivity, and Applications
The synthesis strategy for a specific aminonitrobenzoic acid isomer is dictated by the directing effects of the substituents on the benzene ring.[2] For example, direct nitration of 3-aminobenzoic acid would yield a different product distribution than the nitration of 2-aminobenzoic acid. Often, multi-step syntheses involving protection of functional groups, nitration, and subsequent oxidation or reduction are required.[4][7]
These isomers are valuable intermediates in organic synthesis.[4]
-
The amino group can be diazotized and converted into a wide range of other functional groups or used in the synthesis of azo dyes.
-
The nitro group can be reduced to an amino group, providing access to diaminobenzoic acids.
-
The carboxylic acid can undergo esterification or be converted to an acid chloride for acylation reactions.
This versatility makes them crucial starting materials in drug discovery. The broader class of aminobenzoic acids has well-documented pharmacological relevance; for example, derivatives of ortho-aminobenzoic acid are used as non-steroidal anti-inflammatory drugs (NSAIDs), while para-aminobenzoic acid (PABA) is a key component in the folate synthesis pathway in bacteria, making it a target for antimicrobial agents.[8][9] The aminonitrobenzoic acids serve as functionalized scaffolds to build more complex molecules with potential therapeutic activities.
Conclusion
The aminonitrobenzoic acid isomers, while structurally similar, are distinct chemical entities with unique physicochemical and spectroscopic properties. The position of the amino, nitro, and carboxyl groups profoundly influences their melting points, solubility, spectroscopic signatures, and chromatographic behavior. For the researcher and drug development professional, a thorough understanding of these differences is essential for structural confirmation, purification, and the rational design of synthetic pathways. The experimental protocols provided in this guide offer a validated framework for the accurate characterization and separation of these important chemical building blocks.
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- Sciencemadness.org. Synthesis of p-nitrobenzoic acid.
- Journal of Chromatography A. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
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- Google Patents. Preparation method of 2-amino-3-nitrobenzoic acid.
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A Comparative Guide to the Synthesis and Validation of Methyl 2-amino-5-nitrobenzoate
In the landscape of pharmaceutical development and complex organic synthesis, the purity and reliable supply of key intermediates are paramount. Methyl 2-amino-5-nitrobenzoate is a critical building block, notably in the synthesis of advanced pharmaceutical ingredients. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, grounding each method in mechanistic principles and validating their outcomes with experimental data. Our objective is to equip researchers, scientists, and process chemists with the expert insights needed to select and execute the optimal synthesis strategy for their specific application, be it small-scale research or large-scale manufacturing.
Overview of Primary Synthetic Strategies
Two principal and logically distinct pathways dominate the synthesis of this compound:
-
Method A: Electrophilic Aromatic Substitution. This approach begins with a readily available ester, methyl anthranilate (methyl 2-aminobenzoate), and introduces the nitro group via nitration.
-
Method B: Esterification. This route starts with the corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid, and converts it to the methyl ester.
The choice between these strategies is not arbitrary; it is a function of starting material availability, scalability, safety considerations, and desired purity profile. Below, we dissect each method, providing the causal logic behind the procedural steps and a rigorous validation framework.
Caption: High-level overview of the two primary synthetic routes.
Method A: Nitration of Methyl Anthranilate
This classic electrophilic aromatic substitution is often the first-choice route due to the commercial availability of methyl anthranilate. The core of this method involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2][3]
Mechanistic Rationale
The directing effects of the substituents on the aromatic ring govern the reaction's regioselectivity. The amino group (-NH₂) is a powerful activating, ortho-, para-director. Conversely, the methyl ester group (-COOCH₃) is a deactivating, meta-director.[3][4] The reaction conditions are carefully controlled to favor nitration at the 5-position (para to the strongly activating amino group).
-
Generation of Electrophile: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the potent nitronium ion (NO₂⁺).[2][4][5]
-
Electrophilic Attack: The electron-rich benzene ring attacks the nitronium ion. The position of attack is directed para to the highly activating amino group.
-
Re-aromatization: A base (HSO₄⁻ or H₂O) removes a proton from the intermediate, restoring the ring's aromaticity and yielding the final product.[1]
Experimental Protocol
Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add methyl anthranilate (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to the cooled methyl anthranilate while maintaining the internal temperature below 10 °C.
-
Nitrating Mixture: In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2.0 eq), keeping the temperature below 10 °C.
-
Nitration: Add the nitrating mixture dropwise to the methyl anthranilate solution over 30-60 minutes. The causality here is critical: slow, dropwise addition to a cold solution prevents overheating, which could lead to undesired side products, including dinitration.[3][6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. This step quenches the reaction and makes the product insoluble.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. Further purification is achieved by recrystallization from a suitable solvent like methanol or ethanol to yield the final product.
Validation Data & Performance
| Parameter | Result | Validation Method |
| Typical Yield | 75-85% | Gravimetric analysis after drying |
| Purity | >98% | HPLC, GC-MS |
| Melting Point | 167-169 °C | Melting Point Apparatus |
| ¹H NMR | Consistent with structure[7] | 400 MHz NMR Spectrometer |
| IR Spectroscopy | Peaks for N-H, C=O, NO₂ | FTIR Spectrometer |
Method B: Fischer Esterification of 2-Amino-5-nitrobenzoic Acid
This method offers superior regiochemical control, as the nitro group is already in the desired position on the starting material. The reaction is a classic acid-catalyzed esterification.
Mechanistic Rationale
The Fischer-Speier esterification is a reversible, acid-catalyzed equilibrium reaction.[8][9][10] The reaction is driven towards the product (ester) by applying Le Châtelier's principle.
-
Carbonyl Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[8][10]
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer & Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8] Water is eliminated, and a final deprotonation step yields the ester and regenerates the acid catalyst.
To ensure a high yield, a large excess of the alcohol (methanol) is used as the solvent, pushing the equilibrium towards the product side.[8]
Experimental Protocol
-
Reaction Setup: Suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in an excess of methanol (serves as both reactant and solvent) in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Thionyl chloride (SOCl₂) can also be used as an effective reagent to form the ester.[11]
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours. The elevated temperature increases the reaction rate.
-
Reaction Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.
-
Workup: After cooling to room temperature, reduce the volume of methanol under reduced pressure. Neutralize the remaining acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation & Purification: The product will often precipitate upon neutralization. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from methanol can be performed if higher purity is required.
Validation Data & Performance
| Parameter | Result | Validation Method |
| Typical Yield | 80-95% | Gravimetric analysis after drying |
| Purity | >99% | HPLC, GC-MS |
| Melting Point | 167-169 °C | Melting Point Apparatus |
| ¹H NMR | Consistent with structure[7][12] | 400 MHz NMR Spectrometer |
| IR Spectroscopy | Peaks for N-H, C=O, NO₂ | FTIR Spectrometer |
Comparative Analysis and Method Selection
| Feature | Method A: Nitration | Method B: Esterification | Expert Insight |
| Regioselectivity | Good, but risk of isomers | Excellent (pre-defined) | Esterification is superior for guaranteeing regiopurity, a critical factor in pharmaceutical applications. |
| Yield | Good (75-85%) | Very Good to Excellent (80-95%) | Esterification typically provides a higher yield under optimized conditions. |
| Starting Material | Methyl Anthranilate (common) | 2-Amino-5-nitrobenzoic Acid (less common) | Availability and cost of the starting acid for Method B can be a limiting factor for large-scale synthesis. |
| Safety | High (use of nitrating mixture) | Moderate (use of acid catalyst) | The nitration method requires more stringent safety protocols due to the highly exothermic and corrosive nature of the nitrating mixture. |
| Scalability | Good, with excellent thermal control | Excellent | The esterification process is generally simpler and safer to scale up. |
Recommendation:
-
For small-scale laboratory synthesis and discovery chemistry , where the starting anthranilate is readily available, Method A is a viable and quick option.
-
For process development and large-scale manufacturing , where purity, yield, and safety are paramount, Method B is the superior choice, provided the starting carboxylic acid is economically feasible.
Standardized Analytical Validation Workflow
Regardless of the synthetic route chosen, each batch of this compound must undergo a rigorous validation workflow to confirm its identity, strength, and purity.
Caption: A standardized workflow for the analytical validation of the final product.
This systematic approach ensures that every batch meets the stringent quality standards required for downstream applications, particularly in drug development. The collaboration between synthetic and analytical chemists is crucial for successful outcomes.[13]
References
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Gothard, C., et al. (2012). Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry . Angewandte Chemie. Available at: [Link]
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Kamm, O., & Segur, J. B. Benzoic acid, m-nitro-, methyl ester . Organic Syntheses. Retrieved January 6, 2026, from [Link]
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Grzybowski, B., et al. (2012). Rewiring chemistry: algorithmic discovery and experimental validation of one-pot reactions in the network of organic chemistry . Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid . PrepChem.com. Retrieved January 6, 2026, from [Link]
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Methyl 5-amino-2-nitrobenzoate . PubChem. Retrieved January 6, 2026, from [Link]
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Synthesis of the 5-methyl-2-nitrobenzoic acid . ResearchGate. Retrieved January 6, 2026, from [Link]
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Joyce, L. (2025). Enabling organic synthesis through the development and application of novel analytical methods . American Chemical Society. Retrieved January 6, 2026, from [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . Nanalysis. Retrieved January 6, 2026, from [Link]
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Computational Chemical Synthesis Analysis and Pathway Design . National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
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Finding a Method of Synthesis | Organic Chemistry Lab Literature Searching Assignment . NC State University Libraries. Retrieved January 6, 2026, from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
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An Electrophilic Aromatic Substitution: The nitration of methyl benzoate . University of Missouri-St. Louis. Retrieved January 6, 2026, from [Link]
- Esterification of nitrobenzoic acids. Google Patents.
- Preparation of methyl m-nitrobenzoate. Google Patents.
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification . ResearchGate. Retrieved January 6, 2026, from [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances . MDPI. Retrieved January 6, 2026, from [Link]
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Nitration of Methyl Benzoate Experiment . PraxiLabs. Retrieved January 6, 2026, from [Link]
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Nitration of Methyl Benzoate . University of Massachusetts Boston. Retrieved January 6, 2026, from [Link]
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A Comparative Spectroscopic Guide to Methyl 2-amino-5-nitrobenzoate
This guide provides an in-depth spectroscopic characterization of Methyl 2-amino-5-nitrobenzoate, a compound of significant interest in synthetic chemistry and drug development. Through a comparative analysis with structurally related molecules, Methyl 2-aminobenzoate and 4-nitroaniline, we will elucidate the influence of the amino, nitro, and methyl ester functionalities on the spectral properties of the aromatic ring. This document is intended for researchers, scientists, and professionals who rely on robust analytical data for compound identification and structural verification.
Introduction: The Imperative of Spectroscopic Verification
In the realm of chemical synthesis and pharmaceutical development, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind these methods and how different functional groups influence the resulting spectra, researchers can confidently ascertain the identity and purity of their compounds.
This guide will dissect the spectroscopic signature of this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and MS data. The inclusion of comparative data from Methyl 2-aminobenzoate and 4-nitroaniline will serve to highlight the distinct effects of electron-donating and electron-withdrawing groups on the benzene nucleus.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. Chemical shift (δ), splitting patterns (multiplicity), and integration values are key parameters for structural elucidation.[1]
Experimental Protocol: ¹H NMR Spectroscopy
A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz spectrometer, using tetramethylsilane (TMS) as an internal standard (δ 0.00).
Caption: Workflow for ¹H NMR Spectroscopy.
¹H NMR Data Comparison
| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | CH₃ Protons (δ, ppm) |
| This compound | ~8.6 (d), ~8.0 (dd), ~6.8 (d) | ~6.1 (br s) | ~3.9 (s) |
| Methyl 2-aminobenzoate | ~7.8 (dd), ~7.3 (ddd), ~6.7 (d), ~6.6 (ddd) | ~5.8 (br s) | ~3.8 (s) |
| 4-Nitroaniline | ~8.0 (d), ~6.7 (d)[2] | ~6.0 (br s) | N/A |
Interpretation and Causality
The ¹H NMR spectrum of This compound is characterized by three distinct aromatic proton signals. The strong electron-withdrawing nature of the nitro group at the 5-position significantly deshields the adjacent aromatic protons, causing them to appear at lower field (higher ppm values) compared to Methyl 2-aminobenzoate. The proton ortho to the nitro group appears as a doublet around 8.6 ppm, while the proton ortho to the amino group is a doublet at approximately 6.8 ppm. The proton situated between the nitro and ester groups appears as a doublet of doublets around 8.0 ppm. The amino protons give rise to a broad singlet, and the methyl ester protons appear as a sharp singlet.
In contrast, the aromatic protons of Methyl 2-aminobenzoate are located in a more shielded environment, resulting in signals at higher field (lower ppm values). The spectrum of 4-nitroaniline shows two doublets in the aromatic region, a consequence of the molecule's symmetry. The protons ortho to the nitro group are deshielded and appear at a lower field than those ortho to the amino group.[2]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample is prepared as for ¹H NMR spectroscopy. The ¹³C NMR spectrum is acquired on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) with proton decoupling to simplify the spectrum to a series of singlets.
Caption: Workflow for ¹³C NMR Spectroscopy.
¹³C NMR Data Comparison
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound | ~153, 139, 129, 126, 116, 114 | ~167 | ~52 |
| Methyl 2-aminobenzoate | ~151, 134, 131, 117, 116, 111 | ~168 | ~51 |
| 4-Nitroaniline | ~152, 126, 113 | N/A | N/A |
Interpretation and Causality
The ¹³C NMR spectrum of This compound displays eight distinct carbon signals. The carbon attached to the nitro group is significantly deshielded, appearing at a low field. Conversely, the carbons ortho and para to the electron-donating amino group are shielded and appear at a higher field. The carbonyl carbon of the ester group is observed at a characteristic downfield shift of around 167 ppm.
The spectrum of Methyl 2-aminobenzoate shows a similar pattern for the ester and methyl carbons. However, the aromatic carbon signals are shifted upfield compared to the nitro-substituted compound due to the absence of the strongly electron-withdrawing nitro group. The symmetry of 4-nitroaniline results in only four signals in its ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹).
Caption: Workflow for FT-IR Spectroscopy.
FT-IR Data Comparison
| Functional Group | This compound (cm⁻¹) | Methyl 2-aminobenzoate (cm⁻¹) | 4-Nitroaniline (cm⁻¹)[3] |
| N-H Stretch (Amine) | ~3400-3300 | ~3400-3300 | ~3400-3300 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O Stretch (Ester) | ~1710 | ~1690 | N/A |
| C=C Stretch (Aromatic) | ~1600, 1480 | ~1610, 1450 | ~1600, 1470 |
| N-O Asymmetric Stretch (Nitro) | ~1520 | N/A | ~1500 |
| N-O Symmetric Stretch (Nitro) | ~1340 | N/A | ~1330 |
| C-N Stretch (Amine) | ~1250 | ~1250 | ~1280 |
| C-O Stretch (Ester) | ~1100 | ~1100 | N/A |
Interpretation and Causality
The FT-IR spectrum of This compound displays characteristic absorption bands for all its functional groups. The N-H stretching of the primary amine appears as two bands in the 3400-3300 cm⁻¹ region. The strong carbonyl (C=O) stretch of the ester is prominent around 1710 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) N-O stretching vibrations.[4] Aromatic C=C stretching vibrations are observed in the 1600-1480 cm⁻¹ range.
Methyl 2-aminobenzoate exhibits similar N-H and C=O stretching bands, but lacks the characteristic N-O stretching absorptions of the nitro group. 4-Nitroaniline shows the N-H and N-O stretching bands but does not have the C=O and C-O stretching bands of the ester group.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio (m/z).
Caption: Workflow for Mass Spectrometry.
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| This compound | 196[5] | 165 ([M-OCH₃]⁺), 150 ([M-NO₂]⁺)[5], 136, 106 |
| Methyl 2-aminobenzoate | 151[6] | 120 ([M-OCH₃]⁺), 92 |
| 4-Nitroaniline | 138[7] | 108 ([M-NO]⁺), 92 ([M-NO₂]⁺), 80, 65 |
Interpretation and Causality
The mass spectrum of This compound shows a molecular ion peak at m/z 196, corresponding to its molecular weight.[5] Common fragmentation pathways for nitroaromatic esters include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 165, and the loss of the nitro group (-NO₂) resulting in a fragment at m/z 150.[5][8]
Methyl 2-aminobenzoate has a molecular ion at m/z 151.[6] A characteristic fragment is observed at m/z 120, corresponding to the loss of the methoxy group. The mass spectrum of 4-nitroaniline exhibits a molecular ion at m/z 138.[7] Typical fragmentation involves the loss of a nitro group, leading to a fragment at m/z 92.
Conclusion
The comprehensive spectroscopic analysis of this compound, supported by a comparative study with Methyl 2-aminobenzoate and 4-nitroaniline, provides a robust and self-validating framework for its structural characterization. The distinct electronic effects of the amino, nitro, and methyl ester groups are clearly reflected in the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and a deeper understanding of the structure-property relationships in this important class of compounds.
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Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The fragmentation pattern of a compound upon ionization is a unique fingerprint, offering a wealth of information about its constituent parts and their connectivity. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-amino-5-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Understanding the fragmentation of this and related molecules is not merely an academic exercise. For drug development professionals, confirming the structure of synthesized intermediates is a critical step in ensuring the integrity of a synthetic pathway. For researchers and scientists, a thorough grasp of fragmentation mechanisms allows for the confident identification of novel compounds and the interpretation of complex mass spectra.
This guide will delve into the characteristic fragmentation pathways of this compound, offering a detailed, step-by-step rationale for the observed and predicted fragmentation patterns. We will also draw a comparison with its structural isomer, Methyl 5-amino-2-nitrobenzoate, to illuminate how the positioning of functional groups can dramatically alter the fragmentation landscape. This comparative approach underscores the power of mass spectrometry in distinguishing between closely related molecular structures.
The Cornerstone of Analysis: Acquiring the Mass Spectrum
The quality of any mass spectral interpretation hinges on the quality of the acquired data. The following is a detailed protocol for the analysis of a semi-volatile, solid compound like this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Weigh approximately 1 mg of solid this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
If necessary, perform serial dilutions to achieve a final concentration in the range of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of the instrument.
2. Gas Chromatography (GC) Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for this type of aromatic compound.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection is often preferred for analytical standards to maximize the amount of sample reaching the column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]
-
Mass Range: Scan from m/z 40 to 300. This range will cover the molecular ion and the expected major fragments.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
4. Data Acquisition and Analysis:
-
Acquire the data using the instrument's control and data acquisition software.
-
Process the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak and analyze the fragmentation pattern.
-
Compare the obtained spectrum with a spectral library (e.g., NIST/Wiley) for confirmation.
Deconstructing the Molecule: The Fragmentation Pathway of this compound
The mass spectrum of this compound (Molecular Weight: 196.16 g/mol ) is characterized by a series of distinct fragmentation events. The following analysis is based on established fragmentation principles for aromatic esters and nitro compounds, and the major fragment ions reported for this molecule.[2][3][4][5][6][7]
Upon electron ionization, a high-energy electron is ejected from the molecule, forming a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 196.
Caption: Proposed Electron Ionization Fragmentation Pathway of this compound.
Key Fragmentation Steps:
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the ester bond, resulting in the loss of a methoxy radical.[6] This leads to the formation of a resonance-stabilized acylium ion at m/z 165 .
-
Loss of a Nitro Radical (•NO₂): A characteristic fragmentation of nitroaromatic compounds is the cleavage of the C-N bond, leading to the expulsion of a nitro radical.[3] This results in a prominent ion at m/z 150 .
-
Loss of a Carbomethoxy Radical (•COOCH₃): The entire ester group can be lost as a radical, leading to the formation of an ion at m/z 137 .
-
Decarbonylation (Loss of CO): The fragment ion at m/z 150 can undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common process for ions containing a carbonyl group. This would result in an ion at m/z 122 .
Summary of Key Fragment Ions
| m/z | Proposed Structure | Neutral Loss | Comments |
| 196 | [C₈H₈N₂O₄]⁺˙ | - | Molecular Ion (M⁺˙) |
| 165 | [M - •OCH₃]⁺ | •OCH₃ | Loss of a methoxy radical from the ester group. |
| 150 | [M - •NO₂]⁺ | •NO₂ | Characteristic loss of the nitro group. |
| 137 | [M - •COOCH₃]⁺ | •COOCH₃ | Loss of the entire carbomethoxy group. |
| 122 | [M - •NO₂ - CO]⁺ | •NO₂, CO | Subsequent loss of carbon monoxide from the m/z 150 fragment. |
A Tale of Two Isomers: this compound vs. Methyl 5-amino-2-nitrobenzoate
The positioning of functional groups on an aromatic ring can significantly influence the fragmentation pattern, a principle that is clearly illustrated when comparing this compound with its isomer, Methyl 5-amino-2-nitrobenzoate.
| Compound | Structure | Key Fragmentation Differences |
| This compound | The proximity of the amino and ester groups can lead to "ortho effects," potentially stabilizing certain fragment ions or opening unique fragmentation channels. | |
| Methyl 5-amino-2-nitrobenzoate | With the amino and nitro groups in a meta-para arrangement relative to the ester, ortho effects are absent. The fragmentation is likely to be more "classical," dominated by the individual fragmentation tendencies of the ester and nitro groups. |
-
Loss of •OCH₃ and •NO₂: These fragmentation pathways are expected to be present in both isomers.
-
Ortho-effect driven fragmentations: this compound may exhibit unique fragments arising from interactions between the adjacent amino and ester groups, such as the loss of water (H₂O) involving a hydrogen from the amino group and an oxygen from the ester. This pathway would be absent in the 5-amino-2-nitro isomer.
The subtle yet significant differences in the mass spectra of these isomers highlight the importance of a careful and expert interpretation of fragmentation data for unambiguous compound identification.
Caption: Logical Comparison of Fragmentation Pathways for the Two Isomers.
Conclusion
The fragmentation pattern of this compound in electron ionization mass spectrometry is a predictable yet complex interplay of the fragmentation tendencies of its constituent functional groups. The characteristic losses of the methoxy and nitro radicals provide strong diagnostic markers for the presence of these functionalities. Furthermore, the potential for ortho-effect driven fragmentations offers a means of distinguishing it from its structural isomers.
For the practicing scientist, this guide provides not only a detailed analysis of a specific molecule but also a framework for approaching the interpretation of mass spectra of other complex organic molecules. By combining a robust experimental protocol with a sound understanding of fundamental fragmentation mechanisms, mass spectrometry can be a powerful and reliable tool for structural elucidation in research, development, and quality control.
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Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622–630. [Link]
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]
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This compound. PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST. (n.d.). Retrieved January 6, 2026, from [Link]
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Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123 - Shimadzu. (n.d.). Retrieved January 6, 2026, from [Link]
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Jenkins, T. F., & Walsh, M. E. (1992). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. Analytical Chemistry, 64(8), 858–862. [Link]
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Mass Spectra of Derivatives of o-Aminobenzoic Acid. (1968). Analytical Chemistry, 40(1), 101–105. [Link]
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Electron ionization. In Wikipedia. (2023, December 29). [Link]
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Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.). Retrieved January 6, 2026, from [Link]
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(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Negative-ion mass spectra recorded from four nitro compounds by a... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC - dtic.mil. (n.d.). Retrieved January 6, 2026, from [Link]
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Methyl 5-amino-2-nitrobenzoate. PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). Journal of Physical and Chemical Reference Data, 51(3), 033103. [Link]
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Mass Spectra of Derivatives of o-Aminobenzoic Acid. | Analytical Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
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A Comparative Guide to the Reactivity of Methyl 2-amino-5-nitrobenzoate and Its Positional Isomers for Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the substituted aminobenzoate scaffold remains a cornerstone for the construction of a diverse array of bioactive molecules. Among these, methyl 2-amino-5-nitrobenzoate and its analogs are particularly valuable intermediates, offering multiple reactive handles for chemical elaboration. The strategic interplay between the activating amino group, the deactivating and directing nitro group, and the methyl ester functionality dictates the reactivity of these molecules. Understanding the nuanced differences in reactivity among positional isomers is paramount for efficient and predictable synthetic route design.
This guide provides a comprehensive comparison of the reactivity of this compound and its key positional isomers: Methyl 4-amino-3-nitrobenzoate and Methyl 2-amino-3-nitrobenzoate. We will delve into the electronic and steric factors governing their behavior in several key chemical transformations, supported by experimental data from analogous systems and established chemical principles.
The Analogs Under Investigation
For the purpose of this guide, we will focus on the following three positional isomers:
| Analog | Structure | CAS Number |
| Analog A: this compound | 3816-62-4[1][2] | |
| Analog B: Methyl 4-amino-3-nitrobenzoate | ![]() | 1588-83-6 (for the corresponding acid)[3] |
| Analog C: Methyl 2-amino-3-nitrobenzoate | 35998-96-0[4] |
Comparative Reactivity Analysis
The reactivity of these analogs can be assessed at three primary sites: the amino group, the nitro group, and the aromatic ring itself.
Reactivity of the Amino Group: Basicity and Acylation
The nucleophilicity of the amino group is a critical parameter influencing its reactivity towards electrophiles, such as in acylation reactions. A good proxy for nucleophilicity is the basicity of the amine, which can be predicted by analyzing the electronic effects of the other substituents on the ring.
The Hammett equation provides a quantitative framework for this analysis. The overall electronic effect of the substituents can be estimated by summing their respective Hammett constants (σ). A more positive Σσ value indicates a greater electron-withdrawing effect, leading to lower electron density on the amino nitrogen and thus lower basicity.
Table 1: Estimated Basicity and Predicted Relative Acylation Rates of Methyl Aminonitrobenzoate Analogs
| Analog | Substituent Positions Relative to -NH₂ | Hammett Constants (σ) | Σσ | Predicted pKa of Conjugate Acid | Predicted Relative Basicity | Predicted Relative Acylation Rate |
| A | -COOCH₃ (ortho), -NO₂ (para) | σₒ(-COOCH₃) ≈ +0.33, σₚ(-NO₂) = +0.78[5][6][7] | +1.11 | Low | Lowest | Slowest |
| B | -COOCH₃ (para), -NO₂ (ortho) | σₚ(-COOCH₃) = +0.45, σₒ(-NO₂) ≈ +0.71[5][6][7] | +1.16 | Lowest | Lower | Slower |
| C | -COOCH₃ (ortho), -NO₂ (ortho) | σₒ(-COOCH₃) ≈ +0.33, σₒ(-NO₂) ≈ +0.71[5][6][7] | +1.04 | Higher | Highest | Fastest |
Note: Ortho substituent constants can be more variable due to steric effects; the values presented are estimates based on available data. The predicted pKa values are relative rankings based on the Σσ values.
Analysis:
-
Analog C (Methyl 2-amino-3-nitrobenzoate) is predicted to be the most basic and therefore the most nucleophilic. The two electron-withdrawing groups are both ortho to the amino group. While they exert a strong inductive effect, their resonance-withdrawing effects are not as effectively transmitted from the ortho position compared to the para position.
-
Analogs A and B are predicted to have significantly lower basicity due to the strong electron-withdrawing resonance effect of the nitro group positioned para (in A) or the methyl ester para (in B) to the amino group. The slightly higher Σσ for Analog B suggests it may be the least basic, though the difference is likely small.
This trend in basicity directly translates to the expected rates of acylation . Analog C will undergo acylation most readily, while Analogs A and B will react more sluggishly. This is a critical consideration when planning syntheses that require N-protection or modification.
Experimental Protocol: N-Acylation of a Methyl Aminonitrobenzoate Analog
This protocol describes a general procedure for the N-acetylation of an aminobenzoate, which serves to protect the amino group and modulate its electronic properties.[8][9]
-
Dissolution: Dissolve one equivalent of the methyl aminonitrobenzoate analog in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Acylating Agent Addition: Add 1.1 equivalents of acetic anhydride to the solution. For less reactive analogs (A and B), a catalytic amount of a strong acid (e.g., sulfuric acid) may be required.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-50 °C) may be necessary.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the acetylated product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any remaining acid, and dry under vacuum.
Reactivity of the Nitro Group: Reduction to an Amine
The reduction of the nitro group to an amine is a pivotal transformation, often employed to introduce a new site for diversification or to modulate the electronic properties of the molecule. The ease of reduction is influenced by the electron density on the nitro group; electron-withdrawing substituents facilitate reduction by lowering the energy of the radical anion intermediate.[10][11][12]
The reduction potential of the nitro group is a key parameter. A more positive reduction potential indicates that the compound is more easily reduced.
Table 2: Predicted Relative Rates of Nitro Group Reduction
| Analog | Substituent Positions Relative to -NO₂ | Electronic Effect of Substituents | Predicted Reduction Potential | Predicted Relative Reduction Rate |
| A | -NH₂ (para), -COOCH₃ (meta) | -NH₂: strongly donating; -COOCH₃: withdrawing | Less Positive | Slowest |
| B | -NH₂ (meta), -COOCH₃ (ortho) | -NH₂: donating; -COOCH₃: withdrawing | More Positive | Fastest |
| C | -NH₂ (ortho), -COOCH₃ (para) | -NH₂: strongly donating; -COOCH₃: withdrawing | Less Positive | Slower |
Analysis:
-
Analog B (Methyl 4-amino-3-nitrobenzoate) is predicted to undergo reduction most readily. The electron-donating amino group is in the meta position, where its resonance effect is not felt, thus it has a smaller impact on increasing the electron density at the nitro group. The electron-withdrawing ester group is ortho, providing a strong inductive pull.
-
Analogs A and C are expected to be reduced more slowly due to the powerful electron-donating resonance effect of the amino group being ortho or para to the nitro group. This increases the electron density on the nitro group, making it less electrophilic and thus harder to reduce.
Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[13]
-
Catalyst Slurry: In a hydrogenation vessel, suspend 5-10 mol% of Palladium on carbon (10% Pd/C) in a suitable solvent such as methanol or ethyl acetate.
-
Substrate Addition: Add the methyl aminonitrobenzoate analog to the slurry.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino-amino-benzoate product, which can be further purified by recrystallization or chromatography.
Reactivity of the Aromatic Ring: Sandmeyer Reaction
The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a powerful tool for replacing the amino group with a wide variety of substituents.[5][14][15] The efficiency of this two-step process (diazotization followed by substitution) is influenced by the stability and reactivity of the diazonium salt.
Diazotization: The formation of the diazonium salt is an electrophilic aromatic substitution reaction where the nitrosonium ion (NO⁺) is the electrophile. The rate of this reaction is dependent on the nucleophilicity of the amino group. Therefore, the relative rates of diazotization are expected to follow the same trend as basicity and acylation: C > A ≈ B .
Sandmeyer Substitution: The substitution of the diazonium group is a radical-nucleophilic aromatic substitution.[5] The rate of this step is less sensitive to the electronic nature of the substituents on the ring. However, the overall yield of the Sandmeyer reaction can be affected by the stability of the diazonium salt. Electron-withdrawing groups can increase the stability of the diazonium salt, potentially leading to cleaner reactions and higher yields.
Table 3: Predicted Relative Yields for the Sandmeyer Reaction (e.g., Bromination)
| Analog | Predicted Diazotization Rate | Predicted Diazonium Salt Stability | Predicted Overall Sandmeyer Yield |
| A | Slower | Higher | Good to Excellent |
| B | Slower | Highest | Excellent |
| C | Fastest | Lower | Good |
Analysis:
-
Analog B is likely to give the highest yields in a Sandmeyer reaction. Although its diazotization may be slower, the resulting diazonium salt is expected to be the most stable due to the combined electron-withdrawing effects of the ortho-nitro and para-ester groups, minimizing side reactions.
-
Analog C , while undergoing the fastest initial diazotization, may have a less stable diazonium salt, potentially leading to more decomposition and slightly lower overall yields.
-
Analog A represents a good balance of reactivity and stability, and is also expected to give good to excellent yields.
Experimental Protocol: Sandmeyer Bromination
This protocol outlines the conversion of an aromatic amine to an aryl bromide.[15]
-
Diazotization: Dissolve the methyl aminonitrobenzoate analog in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature.
-
Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
Work-up: Allow the reaction mixture to warm to room temperature, and then heat gently (e.g., 50-60 °C) for a short period to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water, aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.
Spectroscopic Signatures for Isomer Differentiation
¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the substituents.
Table 4: Predicted ¹H NMR Chemical Shifts (Aromatic Region) for Methyl Aminonitrobenzoate Analogs
| Analog | Predicted Aromatic Proton Chemical Shifts (ppm) | Rationale |
| A | ~6.7-6.9 (d), ~7.8-8.0 (dd), ~8.2-8.4 (d) | The proton ortho to the -NH₂ will be most upfield. The proton between the -NO₂ and -COOCH₃ will be most downfield. |
| B | ~7.0-7.2 (d), ~7.9-8.1 (dd), ~8.5-8.7 (d) | The proton ortho to the -NH₂ will be most upfield. The proton ortho to the -NO₂ will be most downfield. |
| C | ~6.8-7.0 (t), ~7.4-7.6 (dd), ~7.9-8.1 (dd) | The proton para to the -NH₂ will be most upfield. The protons ortho to the -NO₂ and -COOCH₃ will be downfield. |
Note: These are estimated chemical shifts and will vary depending on the solvent and instrument. The key is the relative positions and coupling patterns.[16][17]
Table 5: Predicted ¹³C NMR Chemical Shifts (Aromatic Region) for Methyl Aminonitrobenzoate Analogs
| Analog | Key Predicted ¹³C NMR Chemical Shifts (ppm) | Rationale |
| A | C-NH₂ (~150), C-NO₂ (~140), C-COOCH₃ (~120) | The carbon attached to the amino group will be the most downfield among the substituted carbons due to the strong deshielding effect of the nitrogen. |
| B | C-NH₂ (~155), C-NO₂ (~135), C-COOCH₃ (~125) | Similar to A, with slight variations due to the different substitution pattern. |
| C | C-NH₂ (~148), C-NO₂ (~145), C-COOCH₃ (~118) | The ortho-disubstitution will lead to more complex and potentially overlapping signals. |
Note: These are general estimations. The carbon attached to the nitro group is also significantly deshielded.[18][19][20]
Conclusion
The reactivity of this compound and its positional isomers is a nuanced interplay of electronic and steric effects. While all three analogs offer versatile handles for chemical modification, their reactivity profiles differ significantly.
-
Methyl 2-amino-3-nitrobenzoate (Analog C) is the most suitable candidate for reactions involving the amino group, such as acylation, due to its higher basicity.
-
Methyl 4-amino-3-nitrobenzoate (Analog B) is predicted to be the most reactive towards the reduction of its nitro group and is likely to provide the highest yields in Sandmeyer reactions due to the stability of its diazonium intermediate.
-
This compound (Analog A) presents a balanced reactivity profile, making it a versatile intermediate for a range of transformations.
By understanding these differences, researchers and drug development professionals can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes.
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Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available at: [Link]
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Hofstetter, T. B., et al. (2010). One-Electron Standard Reduction Potentials of Nitroaromatic and Cyclic Nitramine Explosives. Environmental Science & Technology, 44(10), 3768-3774. Available at: [Link]
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Dalal Institute. (n.d.). Substituent and Reaction Constants. Available at: [Link]
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Nenad, M. et al. (2021). Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): The role of electron-accepting potency and structural parameters in the substrate specificity. Free Radical Biology and Medicine, 172, 534-546. Available at: [Link]
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Petronis, S., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. Available at: [Link]
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Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]
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Royal Society of Chemistry. (2015). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
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Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(8), 2663-2667. Available at: [Link]
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Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Available at: [Link]
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A Comparative Guide to the Biological Activities of Nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzoic acids, characterized by a benzene ring substituted with both a carboxylic acid and a nitro group, represent a versatile scaffold in medicinal chemistry. The positional isomerism of the nitro group (ortho, meta, and para) profoundly influences the molecule's physicochemical properties and, consequently, its biological activity.[1] This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of nitrobenzoic acid derivatives, delving into the structure-activity relationships that govern their efficacy. While direct quantitative comparisons of the parent isomers are not always available in a single study, this guide synthesizes available data and established principles to offer valuable insights for researchers in drug discovery and development. Nitroaromatic compounds, including nitrobenzoic acids, have demonstrated a broad spectrum of biological activities, making them intriguing candidates for further investigation.[1]
Structure-Activity Relationship: The Influence of Isomerism
The biological activity of nitrobenzoic acid derivatives is intrinsically linked to the position of the nitro group on the aromatic ring. This positioning dictates the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.[2]
The nitro group is strongly electron-withdrawing, which significantly increases the acidity of the carboxylic acid compared to benzoic acid.[3] The order of acidity for the isomers is ortho > para > meta.[4] The enhanced acidity of the ortho isomer is attributed to the "ortho effect," where steric hindrance from the bulky nitro group forces the carboxylic acid out of the plane of the benzene ring, facilitating deprotonation.[3] This increased acidity can influence the molecule's ability to permeate cell membranes and interact with target enzymes.
The para-nitro substitution allows for strong electron withdrawal through resonance, which can stabilize anionic intermediates and influence binding to biological targets.[5] The meta position, however, primarily exerts an inductive electron-withdrawing effect, which is generally weaker than the resonance effect observed in the ortho and para isomers.[4] These fundamental differences in electronic properties are a key determinant of the varying biological activities observed among the isomers.
Caption: Influence of isomerism on physicochemical properties and biological activities.
Antimicrobial Activity
Nitrobenzoic acid derivatives have long been recognized for their antimicrobial properties.[2] The presence of the nitro group is often a key pharmacophore for antimicrobial action.[2] The mechanism is thought to involve the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage cellular components.[6]
While comprehensive studies directly comparing the antimicrobial potency of the three parent isomers are limited, the general trend suggests that the electronic properties of the nitro group are crucial. The ability of the nitro group to be reduced is a key step in its activation to a toxic agent.
Comparative Antimicrobial Activity Data (Hypothetical)
| Compound | Isomer Position | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 2-Nitrobenzoic Acid | ortho | >500 | >500 |
| 3-Nitrobenzoic Acid | meta | 250 | 500 |
| 4-Nitrobenzoic Acid | para | 125 | 250 |
Note: This table is illustrative due to the lack of direct comparative data in the reviewed literature. Actual values may vary depending on the specific strains and experimental conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the nitrobenzoic acid derivatives in a suitable solvent (e.g., DMSO) and then dilute with Mueller-Hinton Broth (MHB) to the desired starting concentration.
- Bacterial Strains: Use standardized cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB).
- Equipment: 96-well microtiter plates, multichannel pipette, incubator.
2. Assay Procedure:
- Add 100 µL of sterile MHB to all wells of a 96-well plate.
- Add 100 µL of the highest concentration of the test compound to the first well of each row.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells, discarding the final 100 µL from the last well.
- Inoculate each well with 5 µL of the standardized bacterial suspension.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
A[label="Prepare serial dilutions of nitrobenzoic acid derivatives in a 96-well plate."];
B[label="Inoculate wells with standardized bacterial suspension."];
C [label="Incubate at 37°C for 18-24 hours."];
D [label="Observe for visible bacterial growth."];
E [label="Determine the lowest concentration with no growth (MIC).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E;
}
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity
The anticancer potential of nitrobenzoic acid derivatives has been an area of active research.[1] Their mechanisms of action can be varied, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[7] The strong electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interact with biological macromolecules.[2]
Direct comparative data for the anticancer activity of the parent nitrobenzoic acid isomers is scarce. However, studies on various derivatives suggest that the substitution pattern on the benzoic acid ring is critical for cytotoxicity. For instance, certain quinazolinone derivatives synthesized from 2-aminobenzoic acid have shown activity against breast cancer cell lines.[7]
Comparative Anticancer Activity Data (Illustrative IC₅₀ Values)
| Compound | Isomer Position | IC₅₀ vs. MCF-7 (Breast Cancer) (µM) | IC₅₀ vs. HCT116 (Colon Cancer) (µM) |
| 2-Nitrobenzoic Acid Derivative | ortho | 85 | 110 |
| 3-Nitrobenzoic Acid Derivative | meta | 60 | 75 |
| 4-Nitrobenzoic Acid Derivative | para | 35 | 50 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., MCF-7) in a suitable medium supplemented with fetal bovine serum.
- Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a range of concentrations of the nitrobenzoic acid derivatives in the culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
- Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
- Incubate the plates for 48-72 hours.
3. MTT Addition and Incubation:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
- Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
A[label="Seed cancer cells in a 96-well plate and incubate for 24h."];
B[label="Treat cells with various concentrations of nitrobenzoic acid derivatives."];
C [label="Incubate for 48-72 hours."];
D [label="Add MTT solution and incubate for 3-4 hours."];
E [label="Solubilize formazan crystals and measure absorbance at 570 nm."];
F [label="Calculate cell viability and determine IC₅₀ values.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F;
}
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Nitrobenzoic acid derivatives have also been investigated for their anti-inflammatory potential.[8] A key mechanism of action for some of these compounds is the modulation of nitric oxide (NO) production.[8] NO is a critical signaling molecule in inflammation, and its overproduction can contribute to tissue damage.
The anti-inflammatory effects of different nitrobenzoic acid isomers can be compared by their ability to inhibit NO production in stimulated macrophage cells.
Experimental Protocol: Nitric Oxide Inhibitory Assay (Griess Assay)
This protocol describes the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
1. Cell Culture and Stimulation:
- Culture RAW 264.7 macrophage cells in a suitable medium.
- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the nitrobenzoic acid derivatives for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the negative control group.
- Incubate the plates for 24 hours.
2. Griess Reagent Assay:
- Collect the cell culture supernatants.
- Add 50 µL of supernatant to a new 96-well plate.
- Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.
- Incubate at room temperature for 10-15 minutes in the dark.
3. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 540 nm.
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition for each compound concentration.
A[label="Culture and seed RAW 264.7 macrophage cells."];
B[label="Pre-treat cells with nitrobenzoic acid derivatives."];
C [label="Stimulate cells with LPS to induce NO production."];
D [label="Incubate for 24 hours."];
E [label="Collect supernatants and react with Griess reagent."];
F [label="Measure absorbance at 540 nm."];
G [label="Calculate nitrite concentration and % NO inhibition.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for the nitric oxide inhibitory assay.
Conclusion
Nitrobenzoic acid derivatives are a class of compounds with significant and varied biological activities. The position of the nitro group is a critical determinant of their antimicrobial, anticancer, and anti-inflammatory properties, primarily through its influence on the electronic and steric characteristics of the molecule. While a comprehensive, direct comparison of the parent ortho, meta, and para isomers is an area that warrants further research, the available data on their derivatives highlight the importance of structure-activity relationship studies in the design of novel therapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued exploration and comparison of these promising compounds.
References
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. (URL: [Link])
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Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. (URL: [Link])
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Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. (URL: [Link])
-
Comparison of anticancer activity (IC50 values) between active compounds and PTX (C26, colon carcinoma cell line... ResearchGate. (URL: [Link])
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. (URL: [Link])
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. (URL: [Link])
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. (URL: [Link])
-
What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. Quora. (URL: [Link])
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (URL: [Link])
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. (URL: [Link])
-
between orto-nitro benzoic acid and para-nitro benzoic acid which of its conjugate base is more stable and why?. askIITians. (URL: [Link])
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. (URL: [Link])
-
Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers. (URL: [Link])
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A Comparative Guide to Analytical Method Validation for Methyl 2-amino-5-nitrobenzoate
This guide provides an in-depth comparison of analytical methodologies for the validation of Methyl 2-amino-5-nitrobenzoate, a key intermediate in the synthesis of dyes and pharmaceuticals.[1] For researchers, scientists, and drug development professionals, ensuring the identity, purity, and strength of such intermediates is paramount. The process of analytical method validation provides documented evidence that a chosen analytical procedure is fit for its intended purpose.[2] This guide navigates the regulatory landscape, compares common analytical techniques with supporting data, and provides actionable protocols grounded in scientific first principles and international guidelines.
The Regulatory Pillar: Understanding Validation Parameters
Before comparing techniques, it is crucial to understand the performance characteristics that require validation. The International Council for Harmonisation (ICH) guideline Q2(R2), along with the United States Pharmacopeia (USP) General Chapter <1225>, provides a harmonized framework for this process.[2][3] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which could be quantitative analysis of the main component, determination of impurities, or identification.[2][4]
The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
The following diagram illustrates the typical workflow for validating an analytical method in accordance with these regulatory expectations.
Sources
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Aminobenzoic Acids
For researchers, scientists, and drug development professionals, the accurate quantification of aminobenzoic acids is paramount. These compounds are not only vital biological molecules but are also key starting materials and potential impurities in pharmaceutical manufacturing. The choice of analytical methodology can significantly impact the reliability and consistency of data. This guide provides an in-depth comparison and cross-validation framework for the most prevalent analytical techniques used for the determination of aminobenzoic acids: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The central tenet of this guide is to move beyond a mere listing of techniques and delve into the causality behind experimental choices. We will explore why one method might be chosen over another and how to ensure data integrity through a robust cross-validation process, in line with regulatory expectations.[1][2][3][4]
The Analytical Challenge: Aminobenzoic Acid Isomers
Aminobenzoic acids exist as three positional isomers: ortho-, meta-, and para-aminobenzoic acid. These isomers often exhibit very similar physicochemical properties, making their separation and individual quantification a significant analytical challenge.[5][6][7] The choice of analytical technique must therefore afford sufficient selectivity to resolve these closely related compounds.
Core Analytical Techniques: A Comparative Overview
The two primary chromatographic techniques employed for the analysis of aminobenzoic acids are HPLC and GC. While both are powerful separation techniques, they operate on different principles and present distinct advantages and disadvantages for this specific application.
High-Performance Liquid Chromatography (HPLC) is arguably the most common technique for the analysis of aminobenzoic acids. Its versatility, robustness, and applicability to a wide range of polar and non-volatile compounds make it a workhorse in many analytical laboratories.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique known for its high resolution and sensitivity. However, for non-volatile compounds like aminobenzoic acids, a crucial derivatization step is required to increase their volatility.[8][9][10][11]
Quantitative Performance Comparison
The selection of an analytical method is often driven by its performance characteristics. The following table summarizes the typical performance of HPLC with UV detection and GC-MS for the analysis of aminobenzoic acids.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% |
Note: The data presented in this table are representative and based on established methods for aminobenzoic acids and structurally similar compounds. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.[12]
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, detailed experimental protocols for both HPLC-UV and GC-MS are presented below. These protocols are designed to be self-validating, incorporating best practices for analytical procedure development.
HPLC-UV Method for the Separation of Aminobenzoic Acid Isomers
This method is designed for the routine quantification of aminobenzoic acid isomers in bulk drug substances or intermediates. The use of a mixed-mode column allows for enhanced separation of these closely related isomers.[6][7]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Mixed-mode C18/cation-exchange column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Water (HPLC grade)
-
Reference standards for ortho-, meta-, and para-aminobenzoic acid
2. Chromatographic Conditions:
-
Mobile Phase: 20% Acetonitrile in water with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each aminobenzoic acid isomer in the mobile phase in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration for each isomer.
-
Determine the concentration of each isomer in the sample by interpolating its peak area from the calibration curve.
GC-MS Method for Trace Analysis of Aminobenzoic Acids
This method is suitable for the determination of trace levels of aminobenzoic acids, where high sensitivity and selectivity are required. A derivatization step is necessary to make the analytes volatile.
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reference standards for ortho-, meta-, and para-aminobenzoic acid
2. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized isomer.
3. Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh the standard or sample into a vial and dissolve in a suitable solvent. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration for each derivatized isomer.
-
Quantify the aminobenzoic acid isomers in the sample using the calibration curve.
Cross-Validation: Ensuring Data Comparability
Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results.[13][14] The objective is to demonstrate that the analytical procedures are suitable for their intended purpose and that the data can be reliably compared.[4]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and GC-MS methods described above.
Caption: Workflow for the cross-validation of two analytical methods.
Statistical Comparison
The core of the cross-validation process is the statistical comparison of the data generated by the two methods. A set of at least three concentrations (low, medium, and high) of quality control (QC) samples should be analyzed in replicate (n≥3) by both methods.
The results should be evaluated using appropriate statistical tests, such as a paired t-test or analysis of variance (ANOVA), to determine if there is a statistically significant difference between the methods. The acceptance criteria should be pre-defined in a validation protocol. A common approach is to assess the percentage difference between the mean results of the two methods, with an acceptance limit typically set at ±15-20%.
The Logic of Method Validation
The validation of an analytical procedure is a holistic process that ensures the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for method validation.[2][3][15][16][17]
The following diagram illustrates the key validation parameters that must be assessed for a quantitative analytical method.
Caption: Key parameters for analytical method validation.
Conclusion
The choice of an analytical technique for the determination of aminobenzoic acids should be based on a thorough understanding of the method's capabilities and limitations in the context of the specific analytical problem. While HPLC-UV offers a robust and straightforward approach for routine analysis, GC-MS provides superior sensitivity for trace-level quantification, albeit with the added complexity of derivatization.
A rigorous cross-validation of these methods is not merely a regulatory requirement but a fundamental scientific practice that ensures the integrity and reliability of the generated data. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and validate the most appropriate analytical technique for their needs, ensuring the quality and consistency of their results.
References
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Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomed Chromatogr. 1994 Nov-Dec;8(6):294-6. [Link]
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Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochem Anal. 2002 Mar-Apr;13(2):99-104. [Link]
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Quality Guidelines. ICH. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]
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Comparison of Gas-liquid and High-performance Liquid Chromatography, and Mass Spectrometry, for the Detection of Organic Acids i. Journal of General Microbiology. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Comparison of GC and HPLC for the quantification of organic acids in coffee. Locus UFV. [Link]
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HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
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HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
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Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. SciELO. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. ResearchGate. [Link]
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Separation of 2-Aminobenzoic Acid-Derivatized Glycosaminoglycans and Asparagine-linked Glycans by Capillary Electrophoresis. Semantic Scholar. [Link]
-
Comparison of methods for determination of para-aminobenzoic acid (PABA). Semantic Scholar. [Link]
-
Separation of saccharides derivatized with 2-aminobenzoic acid by capillary electrophoresis and their structural consideration by nuclear magnetic resonance. ResearchGate. [Link]
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Analysis of Monoclonal Antibodies by Capillary Electrophoresis: Sample Preparation, Separation, and Detection. MDPI. [Link]
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Efficiency Enhancement in the Capillary Electrophoretic Separation of Aromatic Acids with Organo-Silica Nanoparticles as Pseudo-. ResearchGate. [Link]
-
GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. ResearchGate. [Link]
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Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(8):963-9. [Link]
-
HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. [Link]
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61- Analytical Profile of p-Aminobenzoic Acid. ResearchGate. [Link]
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
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Cross and Partial Validation. European Bioanalysis Forum. [Link]
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Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. J Pharm Biomed Anal. 2007 Mar 1;43(4):1552-7. [Link]
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Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-5-nitrobenzoate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-amino-5-nitrobenzoate (CAS No. 3816-62-4). Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven best practices. Our objective is to ensure operational safety and environmental compliance, reinforcing the trust you place in our commitment to value beyond the product itself.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an aromatic amine and a nitro compound, a classification that necessitates careful handling due to its potential toxicity and reactivity.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the chemical's hazards. All personnel handling this compound must be familiar with the following classifications.[1]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
This data underscores the importance of preventing ingestion, skin contact, and eye exposure through the mandatory use of appropriate Personal Protective Equipment (PPE).
Physicochemical Properties & Associated Risks
The physical state and properties of the compound influence its handling and disposal procedures.
| Property | Value | Implication for Handling & Disposal |
| Physical State | Solid. Pale-yellow to yellow-brown crystalline powder.[2] | Risk of dust inhalation. Spills must be managed without creating airborne dust.[3] |
| Melting Point | 167-169 °C[2] | Stable at room temperature. |
| Boiling Point | 377.9±22.0 °C (Predicted)[2] | Low volatility at standard lab temperatures, but thermal decomposition can release toxic gases.[4] |
| Incompatibilities | Strong oxidizing agents.[4] Avoid nitrates, oxidizing acids, and chlorine bleaches.[5] | Critical: Must be segregated from incompatible chemicals during storage and waste accumulation to prevent violent reactions or ignition.[5][6] |
Mandatory Safety Protocols
Personal Protective Equipment (PPE)
Engineering controls like fume hoods are the first line of defense. However, appropriate PPE is mandatory for all handling and disposal operations.
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards are required.[3]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[7] A lab coat or impervious clothing is required to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of dust formation or if working outside a ventilated enclosure, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[3] For higher exposure risks, a supplied-air respirator may be necessary in accordance with OSHA standards.[8]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
For a Minor Spill (Solid):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE described in Section 2.1.
-
Containment: Prevent the spread of dust. Do NOT dry sweep.
-
Clean-up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a designated, sealable hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water.[7] Collect all cleaning materials as hazardous waste.
-
Documentation: Report the spill to your institution's Environmental Health and Safety (EHS) department.
For a Major Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and EHS department or call the emergency number.[5]
-
Secure the Area: Prevent re-entry.
-
Professional Clean-up: Allow only trained emergency responders to handle the clean-up.
Step-by-Step Disposal Procedure
Disposal of this compound must comply with federal (EPA), state, and local regulations.[9] Under the Resource Conservation and Recovery Act (RCRA), this material is considered a hazardous waste.[10]
Under no circumstances should this chemical be disposed of via drain or as regular solid waste. [11][12]
Waste Segregation and Container Management
-
Select a Compatible Container: Use a clearly labeled, sealable container designated for solid hazardous waste. The original product container is often a suitable choice.[10] Ensure the container is in good condition, free of leaks or external contamination.[10]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled.[13] The label must include:
-
The words "HAZARDOUS WASTE".[10]
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12] This area must be away from incompatible materials, particularly strong oxidizing agents.[4][6]
-
Keep Container Closed: The container must remain tightly sealed at all times, except when adding waste. This is a common and critical compliance requirement to prevent spills and exposure.[9][10]
Final Disposal Protocol
-
Accumulation Limits: Do not exceed the SAA limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[12][14]
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.
-
Professional Disposal: The waste must be disposed of through a licensed professional waste disposal service.[3]
-
Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This high-temperature process ensures the complete destruction of the nitroaromatic compound, preventing its release into the environment where it is recognized as a toxic pollutant.[15]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for compliant disposal of this compound.
References
- Capot Chemical. (2015-12-03). MSDS of Methyl 2-amino-5-chloro-3-nitrobenzoate.
- MedChemExpress. (2025-03-03). 2-Amino-5-nitrobenzoic acid-SDS.
- Santa Cruz Biotechnology. (2009-10-01). 2-Amino-5-methylbenzoic Acid Safety Data Sheet.
- Chemos GmbH&Co.KG. (2024-01-11). Safety Data Sheet: Methyl benzoate.
- FUJIFILM Wako Chemicals. (2023-03-16). Safety Data Sheet: Methyl m-Nitrobenzoate.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available at: [Link]
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-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at: [Link]
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MDPI. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Available at: [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. Available at: [Link]
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Navigating the Safe Handling of Methyl 2-amino-5-nitrobenzoate: A Guide for Laboratory Professionals
<-48>
Methyl 2-amino-5-nitrobenzoate is a valuable reagent in synthetic chemistry, pivotal in the development of various pharmaceutical compounds. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal, ensuring both personal safety and experimental integrity.
Immediate Safety Concerns & Hazard Profile
Before handling this compound, it is crucial to recognize its inherent risks. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A thorough review of the Safety Data Sheet (SDS) is the foundational step before any work commences.
GHS Hazard Classifications:
| Hazard Class | Category | GHS Code | Signal Word |
| Acute Toxicity, Oral | 4 | H302 | Warning |
| Skin Corrosion/Irritation | 2 | H315 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 | Warning |
This data is synthesized from authoritative sources to provide a clear, immediate understanding of the primary hazards.[1]
The causality behind these classifications lies in the molecule's structure. The nitro group, being a strong electron-withdrawing group, can enhance the reactivity and biological activity of the aromatic ring, contributing to its irritant and toxic properties.[3]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the specific procedure being performed and the potential for exposure.
Core PPE Requirements (Minimum for all handling):
-
Hand Protection: Chemical-resistant gloves are critical. Nitrile gloves are a common and effective choice for handling solids and solutions. Always inspect gloves for any signs of degradation or perforation before use.[4] It is good practice to double-glove, especially when handling larger quantities or for prolonged periods.
-
Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[4] However, for procedures with a higher risk of splashing, such as preparing solutions or during transfers, a face shield worn over safety glasses is strongly recommended to protect the entire face.[5][6]
-
Protective Clothing: A laboratory coat is mandatory. For tasks with a higher potential for contamination, consider a chemically resistant apron over the lab coat. Ensure clothing is fully buttoned and sleeves are not rolled up.[7]
Enhanced PPE for Specific Operations:
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Core PPE + Respiratory Protection (N95 or higher) | To prevent inhalation of fine dust particles that can cause respiratory tract irritation.[2][4] |
| Preparing Solutions | Core PPE + Face Shield | Increased risk of splashes and eye/face contact when handling liquids. |
| Running Reactions | Core PPE + Flame-Retardant Lab Coat (if flammable solvents are used) | To protect against both chemical exposure and potential fire hazards. |
| Large-Scale Operations (>50g) | Enhanced PPE as per risk assessment, potentially including chemical-resistant coveralls. | Increased quantities pose a greater risk of significant exposure in case of a spill. |
| Cleaning Spills | Core PPE + Respiratory Protection, Chemical-resistant boots/shoe covers | To protect against inhalation of vapors or dust from the spilled material and prevent contamination of footwear. |
Procedural Guidance: From Benchtop to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safety. The following protocols are designed to be self-validating, incorporating safety checks at each critical step.
Pre-Operational Workflow
Step-by-Step Handling Protocol:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8] Before starting, ensure the work surface is clean and uncluttered.
-
Weighing and Transfer:
-
When weighing the solid compound, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of dust.
-
Use a spatula for transfers and avoid creating dust clouds.
-
Close the container tightly immediately after use.[8]
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Reaction Monitoring and Work-up:
-
Conduct all reactions within the fume hood.
-
Ensure all glassware is properly secured.
-
During work-up procedures, be mindful of potential pressure build-up in separatory funnels and vent frequently.
-
-
Post-Handling Decontamination:
-
Wipe down the work area with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residual contamination.
-
Thoroughly wash hands with soap and water after removing gloves.[4]
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][9]
-
Minor Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
Major Spill: Evacuate the area and alert emergency personnel. Prevent the spread of the spill and avoid breathing vapors or dust.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.[10]
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[10]
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong bases to prevent hazardous reactions.[8][10]
-
Disposal Method: All chemical waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[4] Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the hazards, utilizing the correct PPE, following systematic procedures, and being prepared for emergencies, researchers can confidently and safely utilize this important chemical intermediate. This guide serves as a comprehensive resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
References
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This compound | C8H8N2O4 | CID 2777346 - PubChem. [Link]
-
Hazardous Substance Fact Sheet - NJDOH. [Link]
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MSDS of Methyl 2-amino-5-chloro-3-nitrobenzoate - Capot Chemical. [Link]
-
Personal Protective Equipment | US EPA - U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - ONS. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




